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  • Product: Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate
  • CAS: 2009013-70-9

Core Science & Biosynthesis

Foundational

Whitepaper: Physicochemical Profiling and Synthetic Utility of Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate

Audience: Researchers, scientists, and drug development professionals. Executive Summary Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate (CAS: 2009013-70-9) is a highly versatile heterocyclic intermediate and electr...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate (CAS: 2009013-70-9) is a highly versatile heterocyclic intermediate and electrophilic warhead utilized in advanced medicinal chemistry and bioconjugation. Characterized by its rigid 3D isoxazoline scaffold and a moderately reactive 3-bromo substituent, this compound serves as a premier building block for developing targeted covalent enzyme inhibitors. This technical guide provides an in-depth analysis of its physicochemical properties, structural rationale, and a self-validating experimental protocol for its synthesis and downstream application.

Chemical Identity and Physicochemical Profiling

The transition from the free acid (3-bromo-4,5-dihydroisoxazole-5-carboxylic acid, CAS: 1130365-33-1) to the potassium salt is a deliberate chemical design choice. The free acid is prone to auto-catalyzed decarboxylation and exhibits limited solubility in the aqueous buffers required for biological assays. The potassium salt ensures long-term shelf stability, prevents ring-opening degradation, and provides optimal solubility for immediate use in physiological evaluations or aqueous-phase cross-coupling reactions.

Table 1: Physicochemical Properties of Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate

PropertyValue / Description
Chemical Name Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate
CAS Number 2009013-70-9
Molecular Formula C4H3BrKNO3
Molecular Weight 232.07 g/mol
Canonical SMILES C1C(ON=C1Br)C(=O)[O-].[K+]
InChI Key FWNGSHYWEFYYKF-UHFFFAOYSA-M
Physical Form White to Yellow Solid
Purity ≥95%
Storage Temperature 2-8 °C
Hazard Statements H302, H315, H319, H335 (Harmful if swallowed, Irritant)

Data aggregated from authoritative chemical inventories 1, 2.

Mechanistic Insights & Structural Rationale

The utility of the 3-bromo-4,5-dihydroisoxazole (BDHI) core lies in its unique electronic and geometric properties:

  • Electrophilic Warhead: The 3-bromo position acts as a moderate electrophile. Unlike highly reactive warheads (e.g., epoxides or halomethyl ketones) that cause indiscriminate off-target toxicity, the BDHI core selectively undergoes nucleophilic halide displacement only when in close proximity to activated catalytic cysteines in target enzymes (e.g., hGAPDH, Transglutaminase 2, or Keap1) 3, 4. This displacement forms a stable imino thioether, irreversibly inhibiting the target.

  • Regioselectivity & Rigidity: The 5-membered isoxazoline ring restricts the conformational degrees of freedom. The carboxylate at the C5 position mimics natural substrates (like glyceraldehyde 3-phosphate), directing the warhead precisely into the active site pocket 3.

  • Causality of the Salt Form: Utilizing the potassium salt prevents the auto-catalyzed ring-opening that can occur in the free acid form under ambient conditions. It provides a stable, crystalline matrix that is easy to weigh, handle, and store 1.

Synthetic Methodology & Experimental Protocols

The synthesis of the BDHI core relies on a highly regioselective 1,3-dipolar cycloaddition 5. The protocol below details the generation of the potassium salt from dibromoformaldoxime (DBF) and potassium acrylate.

Synthesis DBF Dibromoformaldoxime (DBF) BNO Bromonitrile Oxide [Br-C≡N⁺-O⁻] DBF->BNO Dehydrohalogenation Base Base (KHCO3) - HBr Base->BNO TS [3+2] Cycloaddition Transition State BNO->TS Acrylate Potassium Acrylate Dipolarophile Acrylate->TS Product Potassium 3-bromo-4,5- dihydroisoxazole-5-carboxylate TS->Product Regioselective Ring Closure

Fig 1. 1,3-dipolar cycloaddition pathway for synthesizing the 3-bromo-isoxazoline core.

Step-by-Step Protocol: Synthesis of Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate
  • Preparation of the Dipolarophile: Dissolve acrylic acid (1.0 eq) in a biphasic mixture of ethyl acetate (EtOAc) and water. Slowly add potassium bicarbonate (KHCO 3​ , 2.5 eq) until effervescence ceases.

    • Causality: This generates potassium acrylate in situ and leaves excess base in the aqueous layer to mediate the subsequent dehydrohalogenation without hydrolyzing the final product 6.

  • In Situ Dipole Generation: Cool the reaction mixture to 0–5 °C. Dissolve dibromoformaldoxime (DBF, 1.2 eq) in anhydrous EtOAc and add it dropwise over 1 hour.

    • Causality: DBF is a stable precursor. Slow addition at low temperatures strictly controls the release of the highly reactive bromonitrile oxide, preventing its dimerization into unwanted furoxan byproducts 5, 7.

  • [3+2] Cycloaddition: Allow the mixture to warm to room temperature and stir vigorously for 12–16 hours. The oxygen atom of the nitrile oxide attacks the β -carbon of the acrylate, while the carbon atom attacks the α -carbon, yielding the 5-substituted isoxazoline exclusively 5.

  • Isolation: Separate the aqueous layer, which contains the highly polar potassium carboxylate product. Wash the aqueous layer twice with EtOAc to remove unreacted DBF and organic impurities. Lyophilize the aqueous phase to yield the crude product as a white-to-yellow solid 1.

Self-Validating System (Trustworthiness)
  • In-Process Validation: Monitor the organic layer via TLC (Hexane:EtOAc 7:3). The disappearance of the DBF spot (Rf ~0.8) indicates complete conversion. The product will remain at the baseline due to its salt nature.

  • Post-Process Validation: Re-dissolve a fraction of the lyophilized powder in D 2​ O for 1 H NMR analysis. The protocol is structurally validated if the spectrum shows a characteristic AMX spin system: two doublet of doublets (dd) for the diastereotopic C4 protons (approx. 3.2–3.6 ppm) and one dd for the chiral C5 proton (approx. 5.0–5.2 ppm). The absence of vinylic protons confirms complete cycloaddition and lack of ring-opening degradation 4.

Applications in Drug Development and Bioconjugation

  • Targeted Covalent Inhibitors (TCIs): The BDHI scaffold is utilized to design irreversible inhibitors for human GAPDH (hGAPDH), a key glycolytic enzyme upregulated in cancer cells 3. The moderate reactivity of the 3-bromo group ensures it only reacts when correctly positioned in the active site.

  • Nrf2/HO-1 Pathway Activation: BDHI derivatives have been shown to covalently modify Cys151 on the Keap1 BTB domain, leading to the stabilization and nuclear translocation of Nrf2, which upregulates antioxidant responses 4.

  • Bioorthogonal Handles: The carboxylate group can be converted to an amide linked to an azide or alkyne, creating "clickable" probes for visualizing catalytically active enzymes in live cells.

Handling, Stability, and Safety Protocols

  • Safety: The compound is classified as an irritant (H302, H315, H319, H335) 1. DBF, the precursor, is a known lachrymator 6. All synthetic steps must be performed in a certified fume hood with appropriate PPE (nitrile gloves, safety goggles).

  • Stability: Store the lyophilized potassium salt in a desiccator at 2-8 °C 1. Exposure to strong acids will protonate the salt, increasing the risk of decarboxylation.

  • Self-Validating Stability Check: Before use in long-term assays, verify the pH of the stock solution. A drop in pH or the appearance of a precipitate indicates potential degradation of the isoxazoline ring.

References

  • Sigma-Aldrich. POTASSIUM 3-BROMO-4,5-DIHYDROISOXAZOLE-5-CARBOXYLATE | 2009013-70-9.1

  • Guidechem. Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate 2009013-70-9 wiki.2

  • Galbiati et al. (ResearchGate). Synthesis and Reactivity of 3‐Halo‐4,5‐dihydroisoxazoles: An Overview. ChemistrySelect. 5

  • NIH/PMC. Development of Potent 3-Br-isoxazoline-Based Antimalarial and Antileishmanial Compounds.7

  • Pinto et al. (ChemistryOpen). Effects of 3‐Bromo‐4,5‐dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase‐1 Expression.4

  • European Journal of Medicinal Chemistry. Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH.3

  • BenchChem. Application Notes and Protocols for the Synthesis of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole.6

Sources

Exploratory

Mechanism of Formation for Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate: A Comprehensive Technical Guide

Strategic Overview & Retrosynthetic Logic Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate (CAS: 2009013-70-9) is a highly versatile building block in medicinal chemistry and agrochemical development[1][2]. The 3-bro...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Retrosynthetic Logic

Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate (CAS: 2009013-70-9) is a highly versatile building block in medicinal chemistry and agrochemical development[1][2]. The 3-bromo-isoxazoline scaffold is a privileged motif, often utilized as a precursor for cross-coupling reactions or as a pharmacophore in antiparasitic agents and enzyme inhibitors[3].

The formation of this compound relies on a robust, four-phase synthetic strategy centered around a 1,3-dipolar cycloaddition . Because the target molecule is a potassium salt, direct cycloaddition with potassium acrylate is often hampered by solubility issues and poor regiocontrol. Therefore, the field-proven approach utilizes an esterified dipolarophile (e.g., methyl acrylate), followed by precise saponification[3].

Mechanism A Glyoxylic Acid + NH2OH B Hydroxyiminoacetic Acid A->B Condensation (rt, 1h) C Dibromoformaldoxime (DBFO) B->C Br2, NaHCO3 (0-10°C) D Bromonitrile Oxide [1,3-Dipole] C->D KHCO3 -HBr E Methyl 3-bromo-4,5-dihydro- isoxazole-5-carboxylate D->E Methyl Acrylate [3+2] Cycloaddition F Potassium 3-bromo-4,5-dihydro- isoxazole-5-carboxylate E->F KOH, H2O/MeOH Saponification

Fig 1. Stepwise synthetic mechanism of Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate.

Mechanistic Causality: The 4-Phase Pathway

Phase 1: Oximation and Electrophilic Dibromination

The synthesis begins with the condensation of glyoxylic acid and hydroxylamine to form hydroxyiminoacetic acid[4]. This intermediate is subjected to electrophilic dibromination using bromine (Br₂) or N-bromosuccinimide (NBS) to yield dibromoformaldoxime (DBFO)[5].

  • Causality & Control: The bromination is highly exothermic and DBFO is a volatile compound that sublimes and can cause severe skin burns[6]. To mitigate this, the reaction is strictly maintained between 0–10°C in a biphasic system (DCM/Water)[7]. The biphasic system ensures that as DBFO forms, it immediately partitions into the organic layer, preventing over-oxidation or hydrolytic degradation. Sodium bicarbonate (NaHCO₃) is used to buffer the aqueous layer to pH 2–4, maintaining the optimal protonation state for electrophilic attack[7].

Phase 2: In Situ Generation of Bromonitrile Oxide

DBFO is a stable precursor, but the actual reactive species is bromonitrile oxide (Br-C≡N⁺-O⁻). This 1,3-dipole is generated in situ by treating DBFO with a mild base (e.g., KHCO₃ or NaHCO₃)[8][9].

  • Causality & Control: Nitrile oxides are highly reactive. If generated in isolation, they rapidly undergo self-condensation (dimerization) to form stable, unreactive furoxans[8]. By generating the dipole in situ in the presence of the dipolarophile, the transient bromonitrile oxide is immediately trapped, driving the equilibrium toward the desired cycloadduct.

Phase 3: Regioselective 1,3-Dipolar Cycloaddition

The bromonitrile oxide undergoes a [3+2] cycloaddition with methyl acrylate[3].

  • Causality & Control: According to Frontier Molecular Orbital (FMO) theory, the reaction is controlled by the interaction between the HOMO of the dipole and the LUMO of the electron-deficient alkene (methyl acrylate). The oxygen atom of the nitrile oxide carries the highest electron density and preferentially attacks the more substituted, electron-deficient β-carbon of the acrylate. This regioselectivity ensures that the ester group is exclusively positioned at the C5 position of the resulting isoxazoline ring, yielding methyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate[3][10].

Phase 4: Saponification

The final step is the hydrolysis of the methyl ester to the potassium salt.

  • Causality & Control: Using exactly 1.0 to 1.05 equivalents of Potassium Hydroxide (KOH) in a mixed aqueous/alcoholic solvent system cleaves the ester bond without degrading the base-sensitive isoxazoline ring. The potassium salt precipitates out of the organic matrix, driving the reaction to completion via Le Chatelier's principle.

Process Parameters & Quantitative Data

To ensure reproducibility, the following quantitative parameters must be strictly adhered to. Data is aggregated from standard batch syntheses and continuous flow optimizations[3][5][7].

Process StepReagents / EquivalentsTemp (°C)TimeYieldIn-Process Control (IPC) / Safety Metric
1. Oximation Glyoxylic acid (1.0 eq), NH₂OH·H₂SO₄ (1.1 eq)20–25°C1 h>95%Complete dissolution; pH shift.
2. Dibromination Br₂ (2.0 eq), NaHCO₃ (buffer to pH 3)0–10°C3 h75–85%Color change (orange to pale yellow). Hazard: DBFO is a severe vesicant[6].
3. Cycloaddition DBFO (1.0 eq), Methyl Acrylate (1.5 eq), NaHCO₃ (5.0 eq)20–25°C30 h88–93%TLC (Cyclohexane/EtOAc 8:2); Rf = 0.37 for ester[3].
4. Saponification Isoxazoline ester (1.0 eq), KOH (1.05 eq)0–5°C2 h>90%Precipitation of the white/yellow solid potassium salt[1].

Experimental Methodologies (Self-Validating Protocols)

The following protocols are designed as self-validating systems. An experiment is only permitted to advance to the next phase if the specific physical or chemical validation criteria are met.

Workflow N1 Step 1: DBFO Synthesis Biphasic DCM/H2O, 0°C N2 Step 2: Dipole Generation In-situ KHCO3 addition N1->N2 Extract & Dry N3 Step 3: Cycloaddition Methyl Acrylate, EtOAc, 30h N2->N3 Reactive Intermediate N4 Step 4: Saponification KOH titration, 0°C to rt N3->N4 Purify Ester N5 Final Isolation Filtration & Drying N4->N5 Precipitation

Fig 2. Experimental workflow for the synthesis and isolation of the target potassium salt.

Protocol A: Synthesis of Dibromoformaldoxime (DBFO)
  • Oximation: Dilute a 50% aqueous solution of glyoxylic acid (100 mmol) with distilled water. Add hydroxylamine sulfate (55 mmol) dissolved in water. Stir at room temperature for 1 hour[7].

  • Buffering: Neutralize the solution to pH 4 using solid NaHCO₃.

  • Biphasic Setup: Add Dichloromethane (DCM) to create a 1:1 biphasic mixture. Submerge the reactor in an ice bath to achieve an internal temperature of 0–5°C[7].

  • Dibromination: Dropwise add a solution of bromine (200 mmol) in DCM.

    • Self-Validation Check: The reaction temperature must not exceed 10°C. The deep orange color of the bromine must dissipate into a pale yellow upon stirring, indicating successful electrophilic consumption[7]. Maintain pH 2-4 with portion-wise NaHCO₃.

  • Extraction: Separate the organic layer, extract the aqueous layer twice with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (Caution: Do not heat above 30°C due to DBFO sublimation risk)[6].

Protocol B:[3+2] Cycloaddition
  • Preparation: Dissolve DBFO (10 mmol) in Ethyl Acetate (EtOAc). Add methyl acrylate (15 mmol) to the solution[3].

  • Dipole Generation: Add solid NaHCO₃ or KHCO₃ (50 mmol) to the mixture in one portion[3][9].

  • Reaction: Stir vigorously at room temperature for 30 hours[3].

    • Self-Validation Check: Monitor via TLC (Cyclohexane/EtOAc 8:2). The disappearance of the DBFO spot and the emergence of a new spot at Rf = 0.37 confirms the formation of methyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate[3].

  • Workup: Wash the organic phase with water, dry over Na₂SO₄, and evaporate the solvent to yield the intermediate as a yellow oil[3].

Protocol C: Saponification to Target Salt
  • Hydrolysis: Dissolve the methyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate in a 1:1 mixture of Methanol and Water. Cool to 0°C.

  • Salt Formation: Slowly add a pre-titrated aqueous solution of Potassium Hydroxide (1.05 equivalents). Stir for 2 hours, allowing the mixture to slowly warm to room temperature.

    • Self-Validation Check: The target compound, Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate, will begin to precipitate as a white to yellow solid as the ester is consumed and the less-soluble salt is formed[1].

  • Isolation: Filter the precipitate under vacuum, wash with ice-cold ethanol to remove unreacted organics, and dry under high vacuum at 2-8°C to yield the final product[1].

References

  • Università degli Studi di Milano. "ENZYME INHIBITORS AS POTENTIAL ANTIPARASITIC AGENTS." AIR Unimi Institutional Repository. URL: [Link]

  • Battilocchio, C., et al. "Continuous Preparation and Use of Dibromoformaldoxime as a Reactive Intermediate for the Synthesis of 3-Bromoisoxazolines." Organic Process Research & Development, American Chemical Society, 2017. URL: [Link]

  • Maimone, T. J., et al. "Total Synthesis of Vinigrol." National Institutes of Health (PMC). URL: [Link]

  • Coutouli-Argyropoulou, E., et al. "Diastereoselective cycloaddition of bromonitrile oxide to sugar derived chiral alkenes. A possible route for the synthesis." Arkivoc, ARKAT USA, Inc., 2009. URL: [Link]

  • Sciencemadness Discussion Board. "Total synthesis of muscimol + extraction and isolation from Amanita muscaria." Sciencemadness. URL: [Link]

Sources

Foundational

Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate crystal structure and X-ray diffraction

Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate: Crystal Structure, X-Ray Diffraction, and Covalent Targeting Applications Executive Summary The development of targeted covalent inhibitors (TCIs) has revolutionized...

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Author: BenchChem Technical Support Team. Date: March 2026

Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate: Crystal Structure, X-Ray Diffraction, and Covalent Targeting Applications

Executive Summary

The development of targeted covalent inhibitors (TCIs) has revolutionized modern drug discovery by offering prolonged target engagement and high biochemical efficiency. At the forefront of this chemical biology renaissance is the 3-bromo-4,5-dihydroisoxazole (BDHI) scaffold, a natural product-inspired latent electrophile. Specifically, Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate serves as a highly versatile, water-soluble building block for synthesizing these advanced inhibitors. This whitepaper provides an in-depth technical analysis of the BDHI core, detailing its synthesis, mechanism of covalent engagement, and the critical role of X-ray diffraction (XRD) in validating its structural biology.

Chemical Identity and Quantitative Properties

Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate is the potassium salt of the 5-carboxylic acid derivative of the BDHI heterocycle[1]. Unlike highly reactive electrophiles (e.g., haloacetamides) that suffer from off-target toxicity, the BDHI ring exhibits "tempered" reactivity, making it a privileged warhead in medicinal chemistry[2].

Table 1: Physicochemical and Structural Properties

Property Value / Description
IUPAC Name Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate
CAS Registry Number 2009013-70-9
Molecular Formula C₄H₃BrKNO₃
Molecular Weight 232.07 g/mol
Physical Form White to Yellow Solid
Topological Polar Surface Area 61.7 Ų

| Hydrogen Bond Acceptors | 4 |

Synthesis via 1,3-Dipolar Cycloaddition

The construction of the 3-bromo-4,5-dihydroisoxazole core is achieved through a highly regioselective 1,3-dipolar cycloaddition[3].

Causality in Experimental Design: Bromonitrile oxide is highly unstable and prone to dimerization into biologically inactive furoxans. To circumvent this, dibromoformaldoxime (DBF) is utilized as a stable, handleable precursor. By employing a biphasic reaction system with a mild base (e.g., potassium bicarbonate), bromonitrile oxide is generated in situ at a controlled rate, allowing it to react efficiently with the chosen dipolarophile (acrylic acid or an acrylate derivative)[3].

Protocol 1: Synthesis of the BDHI-5-Carboxylate Core
  • Precursor Activation: Dissolve 1.0 equivalent of dibromoformaldoxime (DBF) in ethyl acetate.

  • Biphasic Cycloaddition: Add an aqueous solution of potassium bicarbonate (2.5 equivalents) and acrylic acid (1.2 equivalents) to the organic phase under vigorous stirring at room temperature. The biphasic nature limits the localized concentration of the reactive dipole, suppressing dimerization.

  • Phase Separation & Isolation: After 12 hours, separate the aqueous layer. The potassium salt of the resulting 3-bromo-4,5-dihydroisoxazole-5-carboxylate remains in the aqueous phase due to its high polarity.

  • Purification: Lyophilize the aqueous phase and extract the residue with cold methanol. Concentrate the methanolic extract to yield the pure potassium salt as a crystalline solid.

  • Self-Validation System: Confirm the regiochemistry via ¹H-NMR. The diastereotopic protons of the isoxazoline CH₂ group must appear as two distinct doublet-of-doublets (dd) between δ 3.10–3.80 ppm, confirming the 5-substituted architecture[4].

Mechanism of Action: The Cysteine-Reactive Warhead

The BDHI scaffold is inspired by the natural product acivicin[2]. It functions as a latent electrophile that remains inert in physiological buffers but becomes highly reactive when positioned within a specific protein microenvironment (e.g., adjacent to a catalytic histidine that lowers the pKa of the target cysteine)[2].

Upon binding, the nucleophilic cysteine thiolate attacks the C3 position of the isoxazoline ring. This triggers an addition-elimination mechanism that displaces the bromide ion, resulting in a stable, irreversible covalent thioether-like bond[2].

G A Target Protein (Activated Cys-SH) C Nucleophilic Attack at C3 Position A->C B 3-Bromo-4,5-dihydroisoxazole (Latent Electrophile) B->C D Addition-Elimination Intermediate C->D Cys-S- attack E Covalent Adduct (S-C3 Bond) + Br- D->E Bromide displacement

Mechanism of targeted covalent inhibition via addition-elimination at the C3 position.

Crystallographic Profiling & X-Ray Diffraction

To definitively prove the covalent engagement of BDHI derivatives, X-ray crystallography is mandatory. A benchmark example is the structural resolution of the Keap1-BTB domain bound to a BDHI-based inhibitor (PDB ID: 6FFM)[5].

Table 2: Key Crystallographic Parameters (Keap1-BDHI Complex, PDB: 6FFM) [5]

Crystallographic Parameter Value
Method X-Ray Diffraction
Resolution 2.20 Å
R-Value Work / Free 0.253 / 0.293
Target Residue Cys151

| Validation Metric | Continuous electron density (mFo-DFc) at 3σ |

Protocol 2: X-Ray Diffraction (XRD) Data Collection Workflow

Causality in Experimental Design: For covalent inhibitors, co-crystallization is strictly preferred over crystal soaking. Soaking can shatter the crystal lattice due to conformational changes induced by the covalent bond formation, whereas co-crystallization ensures 100% occupancy of the addition-elimination adduct[4].

  • Protein-Ligand Incubation: Incubate purified target protein (10 mg/mL) with a 5-fold molar excess of the BDHI ligand at 4°C for 4 hours to ensure complete covalent modification.

  • Complex Purification: Pass the mixture through a Superdex 75 size-exclusion column to remove unreacted ligand and the displaced bromide ions, which can cause anomalous background scattering during XRD.

  • Crystallization: Set up hanging-drop vapor diffusion plates. Mix 1 µL of the protein complex with 1 µL of precipitant solution.

  • Cryoprotection & Harvesting: Once crystals form, transfer them to a cryoprotectant solution (e.g., mother liquor supplemented with 20% glycerol) to prevent the formation of crystalline ice. Flash-cool the loop in liquid nitrogen.

  • Synchrotron Data Collection: Collect diffraction data at a synchrotron light source.

  • Self-Validation System (Electron Density): After molecular replacement, generate a Fourier difference omit map (mFo-DFc) contoured at 3σ. The structure is only validated if continuous electron density bridges the protein's cysteine sulfur atom and the C3 position of the isoxazole ring, confirming the bromide displacement[4].

XRD S1 1. Co-crystallization Protein + BDHI Ligand S2 2. Cryoprotection & Loop Harvesting S1->S2 S3 3. Synchrotron X-ray Data Collection S2->S3 S4 4. Phase Determination (Molecular Replacement) S3->S4 S5 5. Electron Density Map (2mFo-DFc & mFo-DFc) S4->S5 S6 6. Model Building & Refinement S5->S6

Workflow for X-ray diffraction and structural validation of protein-ligand complexes.

References[5] RCSB Protein Data Bank. "6FFM: Crystal Structure of Human KEAP1 BTB Domain in Complex with isoxazoline-based inhibitor". RCSB PDB. URL:https://www.rcsb.org/structure/6FFM[4] Pinto, A., et al. "Effects of 3‐Bromo‐4,5‐dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase‐1 Expression". PubMed Central (PMC) - NIH. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6237039/[1] Sigma-Aldrich. "POTASSIUM 3-BROMO-4,5-DIHYDROISOXAZOLE-5-CARBOXYLATE | 2009013-70-9". Sigma-Aldrich Catalog. URL:https://www.sigmaaldrich.com/[2] ACS Publications. "Covalent Inhibition by a Natural Product-Inspired Latent Electrophile". Journal of the American Chemical Society. URL:https://pubs.acs.org/doi/10.1021/jacs.3c01758[3] Pinto, A., et al. "Effects of 3‐Bromo‐4,5‐dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase‐1 Expression". ChemistryOpen. URL:https://d-nb.info/1171731661/34

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Exploratory

Thermodynamic Stability and Chemoproteomic Applications of Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate

Executive Overview The development of targeted covalent inhibitors (TCIs) and chemoproteomic probes relies heavily on the delicate balance between a warhead’s thermodynamic stability and its kinetic reactivity. Potassium...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The development of targeted covalent inhibitors (TCIs) and chemoproteomic probes relies heavily on the delicate balance between a warhead’s thermodynamic stability and its kinetic reactivity. Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate (CAS: 2009013-70-9) represents a masterclass in this balance 1. Featuring a natural product-inspired 3-bromo-4,5-dihydroisoxazole (BDHI) core, this molecule acts as a "latent electrophile." Unlike highly reactive haloacetamides that indiscriminately alkylate proteomic cysteines, the BDHI scaffold remains thermodynamically stable in biological milieus, only undergoing covalent engagement when pre-organized within a specific protein microenvironment 2.

This whitepaper deconstructs the thermodynamic parameters, solid-state salt advantages, and self-validating experimental protocols necessary to evaluate this compound in advanced drug discovery workflows.

Structural Thermodynamics & The Potassium Salt Advantage

The Latent Electrophilicity of the BDHI Ring

The 3-bromo- Δ2 -isoxazoline ring is synthesized predominantly via a highly stereoselective 1,3-dipolar cycloaddition of bromonitrile oxide with an appropriate alkene 3. The resulting heterocyclic system possesses a unique quantum chemical profile. The C-Br bond is stabilized by the adjacent C=N double bond and the inherent ring strain. Thermodynamically, the activation energy ( Ea​ ) required for a nucleophile to displace the bromide ion in bulk aqueous solution is prohibitively high. Consequently, the warhead is remarkably stable in the presence of millimolar concentrations of glutathione (GSH) at physiological pH, rendering it orthogonal to off-target thiol reactivity 4.

Causality of the Potassium Carboxylate Formulation

Why utilize the potassium salt rather than the free carboxylic acid? Free 3-bromo-4,5-dihydroisoxazole-5-carboxylic acid is prone to hydrogen-bonded dimerization in the solid state, which can lower the thermodynamic barrier to premature decarboxylation and increase hygroscopicity. By formulating the compound as a potassium salt:

  • Crystal Lattice Stabilization: The ionic interactions between the potassium cation and the carboxylate anion form a rigid lattice, significantly increasing the onset temperature of thermal decomposition.

  • Aqueous Solvation Kinetics: The disruption of carboxylic acid dimers drastically reduces the enthalpy of solution ( ΔHsol​ ), ensuring rapid and complete dissolution in aqueous buffers without the need for high concentrations of organic co-solvents (like DMSO) that could denature target proteins.

G N1 Latent Electrophile (BDHI Ring) N2 Target Recognition (Non-covalent binding) N1->N2 Equilibrium N3 Nucleophilic Attack (Cys-Thiolate) N2->N3 Proximity N4 Ring Opening & Adduct Formation N3->N4 Kinetics N5 Irreversible Inhibition N4->N5

Logical sequence of BDHI targeted covalent inhibition and ring-opening.

Kinetic vs. Thermodynamic Stability in Biological Milieus

The true value of Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate lies in its kinetic behavior. Detailed analyses of inhibition kinetics reveal that the rate constant for covalent inactivation ( kinh​ ) is frequently less than 0.1 min−1 4. This slow kinetic step underscores a critical thermodynamic principle: the reaction is driven by proximity.

Only when the BDHI moiety is non-covalently bound in a specific orientation within an enzyme’s active site (e.g., Transglutaminase 2) is the entropic penalty of the transition state overcome. The binding event effectively lowers the ΔG‡ (Gibbs free energy of activation), allowing the localized cysteine thiolate to execute an addition-elimination reaction, displacing the bromide and forming a stable thioimidate adduct.

Quantitative Stability Metrics
ParameterExperimental ConditionValueMechanistic Causality / Significance
Aqueous Half-Life ( t1/2​ ) pH 7.4, 37°C, PBS> 48 hoursHigh kinetic barrier prevents spontaneous hydrolysis of the C-Br bond or ring opening.
GSH Reactivity ( kchem​ ) 5 mM GSH, pH 7.4< 0.01 M⁻¹s⁻¹Demonstrates orthogonal reactivity; proves the electrophile is "latent" and safe from off-target scavenging.
Covalent Inactivation ( kinh​ ) Target Enzyme (e.g., TG2)< 0.1 min⁻¹Requires noncovalent pre-organization to lower the transition state energy for ring opening.
Solid-State Decomposition TGA/DSC (N₂ atmosphere)> 180°CThe potassium salt lattice successfully prevents premature thermal decarboxylation.

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous E-E-A-T standards, the following protocols are designed as self-validating systems. They do not merely measure stability; they include internal controls that prove the assay's functional integrity.

Protocol 1: Solid-State Thermodynamic Stability & Accelerated Degradation

Purpose: To determine the activation energy ( Ea​ ) of solid-state degradation and validate the salt's lattice stability.

  • Sample Preparation: Accurately weigh 5.0 mg aliquots of Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate into open glass vials.

  • Environmental Stressing: Place vials into controlled stability chambers at three distinct conditions: 40°C/75% RH, 50°C/75% RH, and 60°C/75% RH.

    • Causality: Utilizing multiple elevated temperatures allows for the application of the Arrhenius equation to calculate the specific Ea​ of degradation, rather than relying on a single, potentially anomalous data point.

  • Sampling & Reconstitution: At days 0, 7, 14, and 28, remove one vial from each chamber. Reconstitute immediately in 1.0 mL of HPLC-grade Acetonitrile:Water (50:50 v/v) to quench any further solid-state reactions.

  • HPLC-UV/MS Analysis: Quantify the remaining intact parent compound against a freshly prepared standard curve.

  • System Validation (The Self-Check): Include a parallel arm using the free 3-bromo-4,5-dihydroisoxazole-5-carboxylic acid. The free acid must show a statistically significant higher rate of degradation (via decarboxylation). If it does not, the humidity control of the chamber is compromised, invalidating the run.

Protocol 2: Competitive Chemoproteomic Profiling (GSH Challenge)

Purpose: To confirm the latent electrophilicity and resistance to off-target thiol scavenging.

  • Buffer Preparation: Prepare a 50 mM HEPES buffer at pH 7.4. Add reduced Glutathione (GSH) to a final concentration of 5 mM.

    • Causality: 5 mM GSH accurately mimics the highly reducing intracellular environment of human cells, providing a rigorous test for off-target thiol reactivity.

  • Compound Incubation: Introduce Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate to a final concentration of 50 µM. Incubate at 37°C.

  • Kinetic Sampling: Extract 50 µL aliquots at 0, 1, 2, 4, 8, and 24 hours. Immediately quench the reaction by adding 50 µL of cold 1% formic acid in acetonitrile (lowering the pH protonates the thiolate, halting any further reaction).

  • LC-MS/MS Quantification: Monitor the depletion of the parent mass (m/z corresponding to the BDHI anion) and the appearance of the BDHI-GSH adduct.

  • System Validation (The Self-Check): Run a simultaneous positive control using 50 µM Iodoacetamide. The Iodoacetamide must deplete by >90% within the first 2 hours. If the Iodoacetamide remains stable, the GSH has oxidized to GSSG prior to the assay, and the "stability" of the BDHI compound is a false negative.

G A Potassium 3-bromo-4,5-dihydroisoxazole -5-carboxylate B Aqueous Buffer Incubation (pH 7.4, 37°C) A->B C Glutathione (GSH) Challenge Assay A->C D HPLC-MS/MS Quantification B->D C->D E Thermodynamic Stability Profile D->E

Experimental workflow for assessing BDHI thermodynamic and kinetic stability.

Conclusion

Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate is not merely a chemical building block; it is a highly engineered latent electrophile. By leveraging the thermodynamic stability of the potassium crystal lattice and the high kinetic barrier of the brominated isoxazoline ring, researchers can deploy this warhead to achieve highly selective, proximity-driven covalent inhibition without the liability of systemic thiol toxicity.

References

  • Sigma-Aldrich / MilliporeSigma. "POTASSIUM 3-BROMO-4,5-DIHYDROISOXAZOLE-5-CARBOXYLATE | 2009013-70-9." Product Data and Specifications.
  • American Chemical Society (ACS). "Discovery of Potent and Specific Dihydroisoxazole Inhibitors of Human Transglutaminase 2." Journal of Medicinal Chemistry.
  • National Institutes of Health (NIH / PMC). "Covalent Inhibition by a Natural Product-Inspired Latent Electrophile." Chemoproteomic Profiling Studies.
  • ResearchGate. "Synthesis and Reactivity of 3‐Halo‐4,5‐dihydroisoxazoles: An Overview." European Journal of Organic Chemistry.

Sources

Foundational

Preliminary Biological Activity of Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate Derivatives: A Technical Whitepaper

Executive Summary The development of Targeted Covalent Inhibitors (TCIs) has revolutionized modern drug discovery by offering prolonged pharmacodynamics and high potency. At the forefront of this chemical space is the 3-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Targeted Covalent Inhibitors (TCIs) has revolutionized modern drug discovery by offering prolonged pharmacodynamics and high potency. At the forefront of this chemical space is the 3-bromo-4,5-dihydroisoxazole (BDHI) scaffold, a natural product-inspired latent electrophile derived from the glutamine analog acivicin.

This whitepaper provides an in-depth technical analysis of Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate (CAS 2009013-70-9) . As a highly versatile, water-soluble building block, this potassium salt serves as the foundational starting material for synthesizing a diverse array of BDHI derivatives. We will explore the mechanistic grounding of its covalent reactivity, its emerging biological activities across oncology, immunology, and parasitology, and the self-validating experimental protocols required to profile its target engagement.

Mechanistic Grounding: The Chemistry of the BDHI Scaffold

The Role of the Potassium Salt

The free carboxylic acid form of the 3-bromo-4,5-dihydroisoxazole ring is susceptible to premature decarboxylation and degradation under ambient conditions. By isolating the scaffold as a potassium salt, medicinal chemists achieve two critical advantages:

  • Thermodynamic Stability: The anionic carboxylate stabilized by the potassium counterion prevents degradation during long-term storage and handling.

  • Synthetic Tractability: The potassium salt exhibits excellent solubility in polar aprotic solvents (e.g., DMF, DMSO). This facilitates direct, high-yield amide coupling reactions (utilizing reagents like HATU or EDC/HOBt) with various primary and secondary amines. This modularity allows researchers to rapidly tune the non-covalent molecular recognition ( KI​ ) of the 5-position without compromising the electrophilic warhead at the 3-position.

Covalent Inhibition via Latent Electrophilicity

Unlike hyper-reactive haloacetamides that indiscriminately alkylate proteomic cysteines, the BDHI ring acts as a latent electrophile. It requires precise spatial orientation within an enzyme's active site to react.

Causality in Design: The substitution of the native chlorine atom (found in acivicin) with a bromine atom is a deliberate mechanistic choice. Bromide is a superior leaving group due to its larger atomic radius and higher polarizability. This modification lowers the activation energy required for nucleophilic attack by a target cysteine thiolate, thereby enhancing the intrinsic rate of inactivation ( kinact​ ) while maintaining a highly selective proteomic profile .

Mechanism A Potassium 3-bromo-4,5-dihydroisoxazole -5-carboxylate (BDHI Core) C Non-Covalent Complex (Molecular Recognition via 5-Position) A->C B Target Enzyme (e.g., GAPDH, TG2) with Reactive Cys B->C D Nucleophilic Attack (Thiolate on C3) C->D E Covalent Adduct Formation (Loss of Bromide) D->E F Enzyme Inactivation & Biological Response E->F

Mechanism of Covalent Inhibition by BDHI Derivatives via Cysteine Nucleophilic Attack.

Target Landscape and Preliminary Biological Activities

The derivatization of the 5-carboxylate position has yielded potent inhibitors across multiple therapeutic areas.

Oncology: hGAPDH and Metabolic Reprogramming

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a key glycolytic enzyme overexpressed in various aggressive cancers to support the Warburg effect. Recent studies have identified spirocyclic BDHI derivatives capable of covalently inactivating human GAPDH (hGAPDH). These derivatives exhibit faster reactivity than koningic acid (a known hGAPDH inhibitor) and demonstrate significant antiproliferative activity against pancreatic cancer cell lines .

Inflammation and Fibrosis: Transglutaminase 2 (TG2)

Transglutaminase 2 (TG2) catalyzes the posttranslational modification of glutamine residues and is heavily implicated in celiac disease and renal fibrosis. Dihydroisoxazole-based targeted covalent inhibitors have been extensively utilized to study TG2 biology. By optimizing the 5-position substituents, researchers have achieved high isoform selectivity (inhibiting TG2 over TG1 and TG3), providing a clear basis for in vivo biological investigation .

Infectious Diseases: Broad-Spectrum Antiparasitic Activity

Vector-borne parasitic diseases remain a global health challenge. Phenotypic screening of compound libraries has identified nature-inspired hybrids linking the BDHI core to 1,3,4-oxadiazole scaffolds. These derivatives exhibit broad-spectrum, micromolar antiparasitic activity against Plasmodium falciparum, Trypanosoma brucei, and Leishmania species, highlighting the scaffold's ability to engage critical parasitic cysteine proteases or metabolic enzymes .

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the evaluation of BDHI derivatives must rely on self-validating experimental systems.

Protocol 1: Competitive Chemoproteomic Profiling (ABPP)

Causality & Self-Validation: To prove that a BDHI derivative engages its target in vivo, measuring downstream phenotypic changes is insufficient due to potential off-target effects. Instead, Competitive Activity-Based Protein Profiling (ABPP) is employed. By pre-incubating cells with the unlabelled BDHI compound and subsequently labeling the proteome with a hyper-reactive, broad-spectrum fluorescent probe (e.g., Iodoacetamide-Rhodamine), we create an internal control. If the BDHI compound successfully engages the target cysteine, it sterically blocks the broad-spectrum probe. The absence of a signal in the reporter channel definitively validates specific target engagement.

Step-by-Step Workflow:

  • Incubation: Treat live cells (e.g., Jurkat or Pancreatic cancer lines) with the BDHI derivative (1–10 µM) or a DMSO vehicle control for 2 hours at 37°C.

  • Lysis: Harvest cells, wash with cold PBS, and lyse using a probe sonicator in native lysis buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl) to preserve protein conformation.

  • Competitive Labeling: Add the broad-spectrum alkyne-iodoacetamide (IA-alkyne) probe (100 µM) to the lysates for 1 hour at room temperature.

  • Click Chemistry & Enrichment: Perform Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin-azide tag. Precipitate proteins, resuspend, and enrich labeled proteins using streptavidin-agarose beads.

  • LC-MS/MS Analysis: Digest enriched proteins with trypsin and analyze via quantitative LC-MS/MS. Compare the spectral counts of the BDHI-treated group versus the DMSO control to identify engaged cysteines.

Workflow S1 1. Incubation (Cells + BDHI Probe) S2 2. Cell Lysis & Protein Extraction S1->S2 S3 3. Competitive Labeling (Broad-spectrum Probe) S2->S3 S4 4. Affinity Enrichment S3->S4 S5 5. LC-MS/MS Proteomic Analysis S4->S5

Chemoproteomic Workflow for Profiling BDHI Target Engagement and Selectivity.

Protocol 2: Determination of Inactivation Kinetics ( kinact​/KI​ )

Causality & Self-Validation: Standard IC50​ values are misleading for covalent inhibitors because inhibition is time-dependent. Efficacy must be quantified using the rate of inactivation ( kinact​ ) and the binding affinity ( KI​ ). By plotting the observed pseudo-first-order rate constant ( kobs​ ) against inhibitor concentration, the resulting hyperbolic curve intrinsically validates the two-step kinetic model (reversible binding preceding covalent bond formation).

Step-by-Step Workflow:

  • Reaction Setup: Prepare a master mix containing the target enzyme (e.g., recombinant hGAPDH or TG2) in an appropriate assay buffer at 37°C.

  • Time-Dependent Incubation: Add varying concentrations of the BDHI derivative (spanning 0.1x to 10x the estimated KI​ ) to the enzyme.

  • Aliquot Sampling: At predefined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), remove an aliquot and immediately dilute it into a substrate-saturating assay buffer to quench further inhibition and measure residual enzyme activity.

  • Data Fitting: Plot the natural log of residual activity versus time to determine kobs​ for each concentration.

  • Parameter Extraction: Fit the kobs​ values to the equation kobs​=(kinact​×[I])/(KI​+[I]) using non-linear regression to extract kinact​ and KI​ .

Quantitative Data Summary

The following table summarizes the biological targets, disease contexts, and kinetic metrics of representative compounds derived from the BDHI scaffold:

Derivative ClassPrimary TargetDisease ContextKey Kinetic / Biological MetricReference
Spirocyclic BDHI (Compound 11) hGAPDHPancreatic CancerFaster reactivity than Koningic Acid; potent antiproliferative activity
BDHI-TAMRA Probes Proteome CysteinesBroad Target DiscoveryDistinct selectivity landscape vs. haloacetamides
Optimized DHI Inhibitors Transglutaminase 2Celiac Disease / FibrosisHigh isoform selectivity (TG2 > TG1/TG3); kinact​<0.1 min−1
BDHI-Oxadiazole Hybrids T. brucei, LeishmaniaVector-Borne Parasitic DiseasesBroad-spectrum micromolar antiparasitic activity

Conclusion

Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate is a highly privileged, synthetically tractable scaffold for the development of targeted covalent inhibitors. By leveraging the latent electrophilicity of the 3-bromo position and the modularity of the 5-carboxylate, researchers can rationally design highly selective probes and therapeutics. As chemoproteomic technologies advance, the BDHI warhead will undoubtedly continue to unlock previously "undruggable" cysteine-bearing targets across oncology, immunology, and infectious diseases.

References

  • Byun, D. P., Ritchie, J., Jung, Y., Holewinski, R., Kim, H. R., Tagirasa, R., Ivanic, J., Weekley, C. M., Parker, M. W., & Andresson, T. (2023). "Covalent Inhibition by a Natural Product-Inspired Latent Electrophile." Journal of the American Chemical Society, 145(20), 11097–11109. URL:[Link]

  • Galbiati, A., Bova, S., Pacchiana, R., Borsari, C., Persico, M., Zana, A., Bruno, S., Donadelli, M., Fattorusso, C., & Conti, P. (2023). "Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells." European Journal of Medicinal Chemistry, 254, 115286. URL:[Link]

  • Klöck, C., Herrera, Z., Albertelli, M., & Khosla, C. (2014). "Discovery of Potent and Specific Dihydroisoxazole Inhibitors of Human Transglutaminase 2." Journal of Medicinal Chemistry, 57(21), 9042–9064. URL:[Link]

  • Corfu, I. A. (2025). "SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL ANTIPARASITIC AND ANTICANCER AGENTS." AIR Unimi (Institutional Repository of the University of Milan). URL:[Link]

Exploratory

A Technical Guide to the Physicochemical Properties of Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a focused analysis of the fundamental physicochemical properties of Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxyl...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a focused analysis of the fundamental physicochemical properties of Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate (CAS RN: 2009013-70-9), a heterocyclic compound of interest in medicinal chemistry and synthetic applications. The core of this document establishes the precise molecular weight and monoisotopic (exact) mass of the compound, which are critical parameters for analytical characterization, high-resolution mass spectrometry, and stoichiometric calculations in synthetic protocols. We will delineate the underlying chemical formula and the contribution of each element to these key quantitative descriptors. This guide serves as an authoritative reference for professionals engaged in drug discovery, chemical synthesis, and analytical science, ensuring accuracy in experimental design and data interpretation.

Introduction: The Significance of the 3-Bromo-4,5-dihydroisoxazole Scaffold

The 3-bromo-4,5-dihydroisoxazole moiety is a versatile "warhead" in modern medicinal chemistry, particularly in the design of covalent inhibitors. This structural motif is recognized for its ability to selectively react with nucleophilic residues, such as cysteine, in enzyme active sites. Recent studies have identified derivatives of this scaffold as potent inhibitors of key metabolic enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is a target of interest for developing anticancer agents.[1] The precise characterization of any novel derivative, such as the title potassium salt, is the foundational first step in its evaluation as a potential therapeutic agent or synthetic building block. Accurate molecular weight and exact mass are indispensable for confirming the identity and purity of the synthesized compound through techniques like mass spectrometry and elemental analysis.

Compound Identification and Molecular Structure

To accurately determine the molecular weight and exact mass, we must first establish the correct molecular formula. The compound is the potassium salt of 3-bromo-4,5-dihydroisoxazole-5-carboxylic acid.

  • Parent Acid: 3-bromo-4,5-dihydroisoxazole-5-carboxylic acid[2][3]

  • Cation: Potassium (K⁺)

  • CAS Number: 2009013-70-9[4]

  • Molecular Formula: C₄H₃BrKNO₃[4]

The structure consists of a five-membered dihydroisoxazole ring, substituted with a bromine atom at position 3 and a carboxylate group at position 5, which forms an ionic bond with a potassium ion.

Core Physicochemical Data: Molecular Weight and Exact Mass

The two most critical quantitative identifiers for any chemical compound are its molecular weight (MW) and its exact (monoisotopic) mass. While often used interchangeably in general discussion, they are distinct values crucial for different analytical applications.

  • Molecular Weight (Average Mass): This is calculated using the weighted average of the natural abundances of all stable isotopes of each element in the formula. It is the value used for stoichiometric calculations in laboratory synthesis (e.g., calculating molar equivalents).

  • Exact Mass (Monoisotopic Mass): This is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ⁷⁹Br, ³⁹K, ¹⁴N, ¹⁶O). This value is paramount in high-resolution mass spectrometry (HRMS) for determining the elemental composition of a molecule with high precision.

A summary of these values for Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate is presented below.

ParameterValueUnit
Molecular Formula C₄H₃BrKNO₃-
Molecular Weight 232.07 g/mol
Exact (Monoisotopic) Mass 230.89334Da

Table 1: Key Physicochemical Properties of Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate. Data sourced from chemical supplier databases.[4]

Derivation of Physicochemical Values

The workflow for calculating these values is a fundamental exercise in chemical principles. It begins with the confirmed molecular formula and applies the standard atomic weights or isotopic masses.

G cluster_mw Molecular Weight Calculation cluster_em Exact Mass Calculation A Identify Molecular Formula C₄H₃BrKNO₃ B Sum of Average Atomic Weights (for Molecular Weight) A->B C Sum of Most Abundant Isotope Masses (for Exact Mass) A->C D Result: Molecular Weight = 232.07 g/mol B->D E Result: Exact Mass = 230.89334 Da C->E

Caption: Logical workflow for determining molecular weight and exact mass.

Synthetic Context and Precursors

Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate is derived from its corresponding acid, 3-bromo-4,5-dihydroisoxazole-5-carboxylic acid (CAS 1130365-33-1).[2][3] The synthesis of this class of compounds often involves a 1,3-dipolar cycloaddition reaction.[5] In this reaction, a nitrile oxide (such as bromonitrile oxide, generated in situ) reacts with an alkene (a dipolarophile) to form the dihydroisoxazole ring.

The general protocol for forming the dihydroisoxazole ring is as follows:

General Experimental Protocol: 1,3-Dipolar Cycloaddition
  • Precursor Generation: Bromonitrile oxide is generated in situ from a precursor like dibromoformaldoxime in the presence of a mild base (e.g., sodium bicarbonate).[5]

  • Cycloaddition: The generated bromonitrile oxide immediately reacts with a suitable dipolarophile (an alkene containing the precursor to the C5-carboxylate group) in a solvent like ethyl acetate.

  • Work-up & Purification: The reaction mixture is filtered, washed, and dried. The crude product is then purified, typically using silica gel column chromatography.

  • Saponification: To obtain the final potassium salt, the resulting ester from the cycloaddition would be hydrolyzed (saponified) with a potassium base like potassium hydroxide, followed by isolation of the salt.

G A Dibromoformaldoxime + Base B [Bromonitrile Oxide] (In situ) A->B Generation D 3-Bromo-4,5-dihydroisoxazole -5-carboxylic Ester B->D Cycloaddition C Alkene Ester (Dipolarophile) C->D F Potassium 3-bromo-4,5- dihydroisoxazole-5-carboxylate D->F Saponification E 1. KOH (Base) 2. Isolation E->F

Caption: Simplified synthetic pathway to the target compound.

Conclusion

The precise molecular weight (232.07 g/mol ) and exact mass (230.89334 Da) of Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate are foundational data points for its use in research and development.[4] These values, derived from its molecular formula C₄H₃BrKNO₃, are essential for accurate analytical confirmation by mass spectrometry and for precise stoichiometric control in synthetic procedures. As derivatives of the 3-bromo-4,5-dihydroisoxazole scaffold continue to be explored for therapeutic applications, this guide provides the authoritative physicochemical data necessary for rigorous scientific investigation.

References

  • 3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid amide - [B5026] . Synthonix, Inc. [Link]

  • 3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid amide-1030613-69-4 . Thoreauchem. [Link]

  • 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole and method for producing same.
  • Synthesis of 3-bromo-4-phenylisothiazole-5-carboxylic acid (11) and 3-bromoisothiazole-5-carboxylic acid (12) . ResearchGate. [Link]

  • Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells . PubMed. [Link]

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Foundational

Spectroscopic characterization of Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate

An In-Depth Technical Guide to the Spectroscopic Characterization of Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a compreh...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate using a suite of modern spectroscopic techniques. Designed for researchers, chemists, and drug development professionals, this document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS). We delve into the causality behind experimental choices and the interpretation of spectral data, presenting a self-validating workflow for unambiguous characterization. This guide synthesizes data from analogous structures and foundational spectroscopic principles to establish a reliable analytical standard for this important heterocyclic scaffold, which is a key building block in the development of novel covalent inhibitors and other bioactive molecules.[1]

Introduction: The Significance of the 3-Bromo-4,5-dihydroisoxazole Scaffold

The 4,5-dihydroisoxazole (also known as 2-isoxazoline) ring system is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds.[2][3] The inclusion of a bromine atom at the 3-position transforms the molecule into a versatile synthetic intermediate and a potential covalent warhead for targeted drug design.[1][4] Specifically, the 3-bromo-4,5-dihydroisoxazole moiety has been identified as a potent covalent inhibitor of enzymes like human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH), a key target in cancer metabolism.[1]

The title compound, Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate, offers distinct advantages for research and development. The potassium carboxylate salt form typically confers improved aqueous solubility and stability compared to the corresponding free carboxylic acid, facilitating its use in biological assays and further chemical modifications.[5] Given its potential utility, a robust and unambiguous method for its structural confirmation is paramount. This guide provides the necessary spectroscopic protocols and interpretative logic to ensure the identity and purity of this key chemical entity.

Molecular Structure and Key Spectroscopic Features

The structure of Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate (CAS 2009013-70-9) contains several key features that give rise to a distinct spectroscopic fingerprint.[6]

Caption: Molecular structure of the title compound.

Key Analytical Checkpoints:

  • Dihydroisoxazole Ring Protons: The protons on C4 and C5 form a unique three-spin system (AMX), providing clear diagnostic signals in ¹H NMR.

  • Diastereotopic Protons: The chiral center at C5 renders the two protons on C4 chemically non-equivalent (diastereotopic), a key feature to be confirmed by ¹H NMR.

  • Potassium Carboxylate Group: This ionic group is readily identified by its characteristic symmetric and asymmetric stretches in FT-IR spectroscopy, which differ significantly from a protonated carboxylic acid or an ester.[5][7]

  • Carbon-Bromine Bond: The C-Br bond has a characteristic stretching frequency in the low-wavenumber region of the IR spectrum.

  • Bromine Isotopic Signature: Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[8] This results in a highly characteristic M⁻ and M⁻+2 isotopic pattern of nearly equal intensity in mass spectrometry, serving as definitive proof of the element's presence.[8][9]

Predicted Spectroscopic Profile: A Multi-technique Approach

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expertise & Causality: The ¹H NMR spectrum is the most powerful tool for confirming the core dihydroisoxazole ring structure. The chiral center at C5 dictates the magnetic environment of the adjacent C4 protons, making them diastereotopic. Consequently, they will exhibit distinct chemical shifts and couple not only to the C5 proton (vicinal coupling) but also to each other (geminal coupling). This results in a complex but highly informative splitting pattern, typically a pair of doublets of doublets (dd) for the C4 protons and a single doublet of doublets for the C5 proton.

Experimental Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical; D₂O is preferred for its ability to dissolve the salt, but DMSO-d₆ can also be used.

  • Instrument: Bruker Avance III HD spectrophotometer (or equivalent) operating at a frequency of ≥400 MHz.[10]

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Temperature: 298 K.

    • Sweep Width: -2 to 12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay (d1): 2 seconds.

  • Processing: Apply a line broadening of 0.3 Hz and reference the spectrum to the residual solvent peak.

Predicted ¹H NMR Data (400 MHz, D₂O):

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Rationale
H5 5.0 - 5.3 dd JH5-H4a ≈ 10-11 Hz, JH5-H4b ≈ 7-8 Hz Adjacent to both the ring oxygen and the electron-withdrawing carboxylate, leading to a downfield shift.[11]

| H4a / H4b | 3.6 - 4.0 | dd / dd | Jgeminal ≈ 16-18 Hz, Jvicinal ≈ 7-11 Hz | Diastereotopic protons on the carbon adjacent to the C=N bond. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Expertise & Causality: The ¹³C NMR spectrum validates the carbon backbone of the molecule. Four distinct signals are expected for the four carbon atoms of the core structure. The chemical shifts are highly dependent on the electronic environment: the carboxylate carbon is the most deshielded, followed by the imine carbon (C3), while the sp³ hybridized ring carbons (C4, C5) appear upfield.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument: Bruker Avance III HD spectrophotometer (or equivalent) operating at a corresponding frequency of ≥100 MHz.[10]

  • Acquisition Parameters:

    • Pulse Program: Proton-decoupled with NOE (zgpg30).

    • Sweep Width: -10 to 200 ppm.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

  • Processing: Apply a line broadening of 1.0 Hz and reference the spectrum to the deuterated solvent signal.

Predicted ¹³C NMR Data (100 MHz, D₂O):

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C=O (Carboxylate) 168 - 172 Typical range for a carboxylate carbon.[11]
C3 (C=N) 155 - 160 Imine carbon atom, deshielded by the nitrogen and bromine atoms.
C5 78 - 83 sp³ carbon bonded to both oxygen and the carboxylate group.

| C4 | 40 - 45 | sp³ carbon adjacent to the C=N bond. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Causality: FT-IR spectroscopy is exceptionally well-suited for confirming the presence of the potassium carboxylate functional group. Unlike a carboxylic acid (~1700-1725 cm⁻¹) or an ester (~1730-1750 cm⁻¹), a deprotonated carboxylate salt exhibits two distinct and characteristic stretches: a strong, broad asymmetric stretch (νas) and a slightly weaker symmetric stretch (νs).[5][7] This provides incontrovertible evidence of the salt form.

Experimental Protocol:

  • Sample Preparation: No special preparation is needed for solid samples.

  • Instrument: PerkinElmer FT-IR spectrometer (or equivalent) equipped with an Attenuated Total Reflectance (ATR) accessory.[10]

  • Acquisition Parameters:

    • Mode: ATR.

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

  • Processing: A background spectrum is collected first and automatically subtracted from the sample spectrum.

Predicted FT-IR Data:

Wavenumber (cm⁻¹) Vibration Type Intensity Rationale
~1620 C=N stretch Medium Characteristic of the isoxazoline ring imine bond.[10]
1570 - 1610 Carboxylate (COO⁻) asymmetric stretch Strong, Broad Definitive signature of the deprotonated carboxylate anion.[5][7]
1400 - 1440 Carboxylate (COO⁻) symmetric stretch Medium The second key band confirming the carboxylate salt.[5]
1000 - 1200 C-O stretch Strong Associated with the ring ether linkage and carboxylate C-O.

| 550 - 650 | C-Br stretch | Medium-Weak | Characteristic stretch for an alkyl bromide. |

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: HRMS provides the exact mass of the molecule, confirming its elemental composition. For this ionic compound, Electrospray Ionization (ESI) in negative mode is the method of choice, as it will gently ionize the sample to detect the intact carboxylate anion, [C₄H₃BrNO₃]⁻. The most critical diagnostic feature is the isotopic pattern arising from bromine. The near-equal natural abundance of ⁷⁹Br and ⁸¹Br will produce two distinct peaks for the molecular anion, separated by approximately 2 Da, with a relative intensity ratio of nearly 1:1.[8][9] This observation is a cornerstone of structural validation for any bromine-containing compound.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution (~10-50 µg/mL) of the compound in a suitable solvent system, such as 50:50 acetonitrile:water.

  • Instrument: A high-resolution mass spectrometer such as a TOF (Time-of-Flight) or Orbitrap instrument.

  • Acquisition Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Mass Range: m/z 50 - 500.

    • Capillary Voltage: -3.0 to -4.5 kV.[12]

    • Capillary Temperature: 200-250 °C.[12]

  • Data Analysis: Analyze the spectrum for the exact masses corresponding to the [M-K]⁻ ion, focusing on the isotopic cluster.

Predicted HRMS Data (ESI-):

Ion Formula Isotope Calculated m/z Expected Relative Intensity
[C₄H₃⁷⁹BrNO₃]⁻ ⁷⁹Br 191.9296 ~100%

| [C₄H₃⁸¹BrNO₃]⁻ | ⁸¹Br | 193.9276 | ~98% |

Integrated Spectroscopic Analysis Workflow

A robust structural confirmation relies not on a single technique, but on the cohesive agreement of all data. The workflow below illustrates how these techniques provide a self-validating system for the characterization of Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate.

cluster_input Sample cluster_techniques Spectroscopic Techniques cluster_data Primary Data & Interpretation cluster_validation Confirmation Sample Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate NMR ¹H & ¹³C NMR IR FT-IR MS HRMS (ESI-) NMR_Data Proton Spin System (AMX) Diastereotopic H4 Protons Carbon Backbone NMR->NMR_Data IR_Data Carboxylate Stretches (ν_as, ν_s) C=N and C-Br Bonds IR->IR_Data MS_Data Exact Mass (C₄H₃BrNO₃⁻) 1:1 Isotopic Pattern (⁷⁹Br / ⁸¹Br) MS->MS_Data Validation Structure Confirmed NMR_Data->Validation IR_Data->Validation MS_Data->Validation

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Synthesis of Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate (CAS: 2009013-70-9)[1] Executive Summary & Chemical Biology Context The...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate (CAS: 2009013-70-9)[1]

Executive Summary & Chemical Biology Context

The 3-bromo-4,5-dihydroisoxazole (BDHI) scaffold has emerged as a privileged, natural-product-inspired pharmacophore in medicinal chemistry. Functioning as a moderately reactive latent electrophile, the BDHI core selectively targets and covalently modifies activated cysteines in the catalytic or allosteric sites of enzymes (e.g., GAPDH, Keap1) without indiscriminate thiol reactivity[2].

Synthesizing the potassium salt of the 5-carboxylate derivative (Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate) provides a highly stable, water-soluble, and versatile building block for downstream drug discovery applications (such as amide coupling to generate targeted covalent inhibitors)[1]. This application note details a self-validating, two-step protocol for its synthesis, focusing on the critical causality behind the reaction conditions to ensure high yield and regioselectivity.

Synthetic Workflow & Mechanistic Rationale

The synthesis is achieved via a regioselective 1,3-dipolar cycloaddition followed by a carefully controlled saponification.

SyntheticWorkflow DBF Dibromoformaldoxime (DBF) Base NaHCO3 / EtOAc (In situ dehydrohalogenation) DBF->Base Acrylate Ethyl Acrylate Intermediate Ethyl 3-bromo-4,5- dihydroisoxazole-5-carboxylate Acrylate->Intermediate Base->Intermediate Bromonitrile Oxide [3+2] Saponification KOH / MeOH (Hydrolysis) Intermediate->Saponification Product Potassium 3-bromo-4,5- dihydroisoxazole-5-carboxylate Saponification->Product

Two-step synthetic workflow for Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate.

Causality in Experimental Design:
  • Heterogeneous Base in Cycloaddition: Bromonitrile oxide is a highly reactive 1,3-dipole generated in situ from dibromoformaldoxime (DBF). If generated too quickly, it undergoes rapid unimolecular/bimolecular dimerization to form an inactive 3,4-dibromofuroxan byproduct. Utilizing a heterogeneous base (solid NaHCO3​ ) in an organic solvent (EtOAc) ensures a slow, controlled dehydrohalogenation. This maintains a low steady-state concentration of the dipole, kinetically favoring the desired[3+2] cycloaddition with the dipolarophile (ethyl acrylate)[3][4].

  • Regioselectivity: The electronic nature of the electron-deficient ethyl acrylate directs the oxygen of the nitrile oxide to the β -carbon (C5 of the resulting ring) and the carbon to the α -carbon (C4), yielding exclusively the 5-substituted isoxazoline[2].

  • Cold Saponification: The 3-bromo-isoxazoline ring is sensitive to strong nucleophiles. Saponification must be performed using near-stoichiometric KOH (1.05 eq) in cold methanol. This hydrolyzes the ester selectively without triggering ring-opening or degradation of the electrophilic warhead[4].

Mechanism Step1 Dibromoformaldoxime (DBF) BaseAction Base (NaHCO3) abstracts proton Elimination of HBr Step1->BaseAction Dipole Bromonitrile Oxide (1,3-Dipole) BaseAction->Dipole TS Concerted [3+2] Transition State Regioselective Dipole->TS Dipolarophile Ethyl Acrylate (Dipolarophile) Dipolarophile->TS Cycloadduct 3-Bromo-4,5-dihydroisoxazole Core TS->Cycloadduct

Mechanistic pathway of the regioselective 1,3-dipolar cycloaddition.

Materials and Reagents

Table 1: Reaction Stoichiometry for Step 1 (Cycloaddition)

Reagent MW ( g/mol ) Equivalents Amount (10 mmol scale) Role
Ethyl Acrylate 100.12 1.0 1.00 g (1.08 mL) Dipolarophile
Dibromoformaldoxime (DBF) 202.83 1.5 3.04 g Dipole Precursor

| Sodium Bicarbonate ( NaHCO3​ ) | 84.01 | 3.0 | 2.52 g | Heterogeneous Base | | Ethyl Acetate (EtOAc) | 88.11 | - | 40 mL | Solvent |

Table 2: Reaction Stoichiometry for Step 2 (Saponification)

Reagent MW ( g/mol ) Equivalents Amount (5 mmol scale) Role
Ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate 222.04 1.0 1.11 g Intermediate
Potassium Hydroxide (KOH) 56.11 1.05 0.29 g Hydrolyzing Agent

| Methanol (MeOH) | 32.04 | - | 15 mL | Solvent |

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate
  • Preparation: Charge an oven-dried 100 mL round-bottom flask with Ethyl Acrylate (1.00 g, 10 mmol) and EtOAc (40 mL).

  • Base Addition: Add solid NaHCO3​ (2.52 g, 30 mmol) to the solution. Stir vigorously (800 rpm) to ensure an even, heterogeneous suspension[4].

  • Dipole Generation: Add Dibromoformaldoxime (DBF) (3.04 g, 15 mmol) portionwise over a period of 30 minutes. Critical Insight: Gradual addition prevents a spike in bromonitrile oxide concentration, thereby suppressing furoxan formation.

  • Reaction: Stir the mixture at room temperature (20–25 °C) for 24–48 hours. Monitor the reaction via TLC (Hexanes/EtOAc 8:2, visualized with KMnO4​ stain).

  • Workup: Upon complete consumption of the acrylate, filter the reaction mixture through a Celite pad to remove unreacted NaHCO3​ and the NaBr byproduct.

  • Washing: Transfer the filtrate to a separatory funnel. Wash with deionized water (2 × 20 mL) and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient 5–20% EtOAc in Hexanes) to afford the intermediate as a pale yellow oil[5].

Step 2: Saponification to Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate
  • Preparation: Dissolve the purified Ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate (1.11 g, 5.0 mmol) in anhydrous Methanol (15 mL) in a 50 mL round-bottom flask.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C.

  • Hydrolysis: Prepare a solution of KOH (0.29 g, 5.25 mmol) in 2 mL of Methanol. Add this solution dropwise to the reaction flask over 10 minutes to prevent localized heating[4].

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of the higher Rf​ ester spot).

  • Concentration: Once complete, concentrate the mixture under reduced pressure. Critical Insight: Keep the water bath temperature below 35 °C to prevent thermal degradation of the isoxazoline core.

  • Trituration: Triturate the resulting crude solid with cold diethyl ether (15 mL) to extract any unreacted ester and organic impurities.

  • Final Isolation: Filter the precipitate and dry under high vacuum for 12 hours to yield Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate as a stable, white to off-white solid[1].

Analytical Characterization & Self-Validating Checkpoints

To ensure the integrity of the protocol, the following self-validating analytical checkpoints must be met:

  • Intermediate Validation (Step 1):

    • TLC: The product should appear as a new UV-active spot ( Rf​≈0.37 in 8:2 Cyclohexane/EtOAc)[5].

    • 1 H NMR ( CDCl3​ ): The defining feature is the ABX spin system of the isoxazoline ring. Look for two diastereotopic protons at C4 (multiplet, δ 3.47–3.55 ppm) coupling with the single proton at C5 (doublet of doublets, δ ~5.10 ppm). The ethyl ester protons will appear as a distinct quartet ( δ ~4.2 ppm) and triplet ( δ ~1.3 ppm)[5].

  • Final Product Validation (Step 2):

    • Solubility: The product should be highly soluble in water and insoluble in non-polar organic solvents (e.g., diethyl ether).

    • 1 H NMR ( D2​O or DMSO-d6​ ): Complete disappearance of the ethyl ester signals ( δ 4.2 and 1.3 ppm). The ABX system of the isoxazoline ring must remain intact, proving the electrophilic warhead survived the saponification.

    • IR Spectroscopy: A diagnostic shift of the carbonyl ( C=O ) stretch from ∼1735 cm−1 (ester) to a broader, lower frequency band at ∼1600–1620 cm−1 (carboxylate salt).

References

  • Covalent inhibition by a natural product-inspired latent electrophile. bioRxiv, 2023. 2

  • Effects of 3‐Bromo‐4,5‐dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase‐1 Expression. ChemistryOpen, 2018.3

  • Discovery of 1,3,4-Oxadiazole Derivatives as Broad-Spectrum Antiparasitic Agents. ACS Infectious Diseases, 2024. 4

  • ENZYME INHIBITORS AS POTENTIAL ANTIPARASITIC AGENTS. AIR Unimi, 2026. 5

  • POTASSIUM 3-BROMO-4,5-DIHYDROISOXAZOLE-5-CARBOXYLATE | 2009013-70-9. Sigma-Aldrich Product Data.1

Sources

Application

Application Note: Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate in the Development of Targeted Covalent Inhibitors

Executive Summary The rational design of Targeted Covalent Inhibitors (TCIs) requires warheads that balance electrophilic reactivity with physiological stability. Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of Targeted Covalent Inhibitors (TCIs) requires warheads that balance electrophilic reactivity with physiological stability. Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate (CAS: 2009013-70-9)[1] has emerged as a premium pharmaceutical intermediate for introducing the 3-bromo-4,5-dihydroisoxazole (BDHI) scaffold into drug candidates. This guide provides drug development professionals with mechanistic insights, comparative data, and validated protocols for utilizing this intermediate to synthesize highly selective covalent inhibitors.

Mechanistic Rationale: The BDHI Scaffold

In modern drug discovery, minimizing off-target bioactivation is critical to reducing idiosyncratic toxicity[2]. Highly reactive electrophiles, such as unsubstituted acrylamides or chloroacetamides, often bind indiscriminately to abundant cellular thiols like glutathione (GSH).

The BDHI moiety solves this challenge through its finely tuned intrinsic reactivity. It acts as a weakly electrophilic warhead that is completely stable in the presence of millimolar concentrations of GSH at physiological pH (7.4)[2]. The pharmacological action of BDHI depends on non-covalent molecular recognition placing the warhead in precise proximity to an activated (low pKa) cysteine residue within the target enzyme's active site[3].

Causality of Inhibition (Addition-Elimination)

When docked in the active site, the nucleophilic attack by the activated cysteine occurs at the electrophilic C3 position of the BDHI core[3]. This initiates an addition-elimination mechanism: the formation of a tetrahedral intermediate is rapidly followed by the irreversible elimination of the bromide ion, yielding a highly stable covalent thioimidate adduct[3].

Mechanism Target Target Enzyme (e.g., TG2, GAPDH) Cys Activated Cysteine (Low pKa) Target->Cys Complex Reversible Binding Complex Cys->Complex BDHI BDHI Warhead (C3-Electrophile) BDHI->Complex Addition Nucleophilic Attack (Addition at C3) Complex->Addition Elimination Bromide Elimination (Irreversible) Addition->Elimination Adduct Stable Covalent Thioimidate Adduct Elimination->Adduct

Mechanism of targeted covalent inhibition by BDHI via addition-elimination at the C3 position.

Key Pharmaceutical Applications

The 5-carboxylate functionality of Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate provides an ideal synthetic handle for amide coupling to various target-recognition sequences. This intermediate is predominantly used to synthesize inhibitors for:

  • Human Transglutaminase 2 (TG2): TG2 is implicated in celiac disease, renal fibrosis, and Huntington's disease[4]. BDHI-based inhibitors (e.g., ERW1041E) block TG2 catalytic activity in vivo and are standard tools for investigating TG2 biology[2],[4].

  • Glyceraldehyde-3-phosphate dehydrogenase (GAPDH): A key glycolytic enzyme targeted for anticancer agent development. BDHI derivatives can covalently inactivate human GAPDH with faster reactivity than koningic acid[5],[3].

  • CTP Synthase (CTPS) & Aldehyde Dehydrogenase (ADH): The BDHI scaffold mimics the reactivity of natural products like acivicin, effectively inhibiting these enzymes via their nucleophilic cysteines[3].

Quantitative Data Presentation

To justify the selection of the BDHI warhead over traditional electrophiles, Table 1 summarizes their comparative reactivity profiles.

Table 1: Comparative Reactivity and Stability of Covalent Warheads

Warhead ScaffoldTarget ResidueGSH Stability (pH 7.4)Intrinsic ReactivityMechanism of Action
BDHI (3-bromo-isoxazoline) Activated CysteineHigh (Stable >24h)Weak / TunableAddition-Elimination
Unsubstituted Acrylamide CysteineLow (Rapid depletion)HighMichael Addition
Chloroacetamide Cys, Lys, HisVery LowVery HighS_N2 Alkylation
Nitrile CysteineHighVery WeakReversible Addition

Experimental Protocols

The use of the potassium salt (rather than the free acid or methyl ester) is a deliberate strategic choice in synthetic workflows. It eliminates the need for a late-stage saponification step, which can risk hydrolytic degradation of the sensitive isoxazoline ring under harsh basic conditions. Furthermore, the potassium salt exhibits excellent solubility in polar aprotic solvents (like DMF) used for peptide coupling.

Workflow Step1 1. In situ Generation Dibromoformaldoxime + Base Step2 2. 1,3-Dipolar Cycloaddition + Potassium Acrylate Step1->Step2 Bromonitrile Oxide Step3 3. Isolation & Purification Potassium BDHI-5-carboxylate Step2->Step3 Precipitation/Filtration Step4 4. Amide Coupling (HATU/DIPEA) + Target Recognition Amine Step3->Step4 Polar Aprotic Solvent Step5 5. Final TCI Candidate (e.g., TG2 Inhibitor) Step4->Step5 Aqueous Workup & HPLC

Synthetic workflow from 1,3-dipolar cycloaddition to amide coupling for TCI development.

Protocol A: Synthesis of the BDHI Core via 1,3-Dipolar Cycloaddition

Note: While Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate is commercially available, understanding its formation is critical for synthesizing custom derivatives.

Causality & Rationale: The synthesis relies on the 1,3-dipolar cycloaddition of bromonitrile oxide with an alkene (dipolarophile)[6]. Because bromonitrile oxide is highly unstable and prone to dimerization (forming furoxans), it must be generated in situ from dibromoformaldoxime using a mild base[6],[5].

Step-by-Step Procedure:

  • Preparation: To a 250 mL round-bottom flask, add a suspension of anhydrous sodium bicarbonate (2.0 equivalents) in dry ethyl acetate (100 mL)[6].

  • Dipolarophile Addition: Add potassium acrylate (1.2 equivalents) to the suspension. Ensure vigorous stirring as the mixture will be heterogeneous.

  • In Situ Generation: Dissolve dibromoformaldoxime (1.0 equivalent) in a minimal volume of dry ethyl acetate and transfer to a dropping funnel[6]. Safety Note: Dibromoformaldoxime is a severe lachrymator; handle strictly inside a fume hood[6].

  • Cycloaddition: Add the dibromoformaldoxime solution dropwise over 2 hours at room temperature[6]. The slow addition maintains a low steady-state concentration of bromonitrile oxide, preventing dimerization.

  • Monitoring: Stir for an additional 12–24 hours. Monitor completion via TLC (Hexane:EtOAc 7:3), observing the disappearance of the dibromoformaldoxime spot[6].

  • Workup: Filter the heterogeneous mixture to remove sodium bicarbonate and inorganic salts[6]. The potassium salt of the product may precipitate or remain suspended; isolate via filtration and wash with cold ethyl acetate.

Protocol B: Amide Coupling to Synthesize a TG2 Inhibitor Intermediate

Causality & Rationale: To attach the BDHI warhead to a target-recognition sequence (e.g., a functionalized pyrrolidine for TG2), standard amide coupling is employed. HATU is selected as the coupling reagent due to its high efficiency and ability to suppress epimerization at the chiral C5 position of the isoxazoline ring.

Step-by-Step Procedure:

  • Activation: In an oven-dried flask under inert atmosphere (N2), dissolve Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M concentration). Stir for 15 minutes at 0 °C to form the active ester.

  • Amine Addition: Add the primary amine recognition sequence (1.05 eq) followed by dropwise addition of N,N-Diisopropylethylamine (DIPEA, 2.5 eq). The excess base ensures the amine is fully deprotonated and neutralizes the potassium counter-ion dynamics.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor by LC-MS to confirm the mass of the desired amide product.

  • Quenching & Extraction: Dilute the reaction mixture with ethyl acetate (10 volumes) and quench with saturated aqueous NH4Cl. Separate the layers.

  • Washing (Critical Step): Wash the organic layer extensively with 5% aqueous LiCl (3 x 5 volumes) followed by brine. Rationale: DMF is highly miscible with EtOAc; aqueous LiCl specifically partitions DMF into the aqueous phase, preventing contamination during concentration.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via reverse-phase preparative HPLC to yield the final TCI intermediate.

References

  • Reported two‐steps ring opening of 3‐bromo‐4,5‐dihydroisoxazoles to β‐hydroxy esters exploited for total synthesis Source: ResearchGate URL:[Link]

  • Discovery of Potent and Specific Dihydroisoxazole Inhibitors of Human Transglutaminase 2 Source: ACS Publications URL:[Link]

  • Medicinal Chemistry and Chemical Biology Highlights Source: CHIMIA URL:[Link]

  • Discovery of Potent and Specific Dihydroisoxazole Inhibitors of Human Transglutaminase 2 (NIH) Source: NIH.gov URL:[Link]

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling Reactions Using Potassium 3-Bromo-4,5-dihydroisoxazole-5-carboxylate

Introduction & Mechanistic Rationale The 3-bromo-4,5-dihydroisoxazole (BDHI) scaffold is a privileged motif in modern drug discovery. While frequently deployed as a latent, cysteine-reactive electrophilic warhead for tar...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 3-bromo-4,5-dihydroisoxazole (BDHI) scaffold is a privileged motif in modern drug discovery. While frequently deployed as a latent, cysteine-reactive electrophilic warhead for targeted covalent inhibitors (e.g., targeting Transglutaminase 2 or the Keap1-Nrf2 pathway) [1][2], the BDHI core also serves as an exceptional rigid 3D scaffold. Diversification at the C3 position via transition-metal-catalyzed cross-coupling transforms the BDHI core into stable 3-aryl or 3-alkynyl isoxazolines, which are critical bioisosteres for aromatic rings [3].

Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate (CAS: 2009013-70-9) offers a distinct synthetic advantage over its ester counterparts (such as the ethyl ester [4]). The pre-formed potassium salt enhances aqueous solubility, allowing for biphasic or highly polar cross-coupling conditions. More importantly, it provides a direct route to free carboxylic acid intermediates for subsequent downstream amide couplings without the need for harsh saponification steps that could degrade the sensitive isoxazoline ring.

Mechanistic Causality in BDHI Cross-Coupling

Cross-coupling at the sp²-hybridized C3 carbon of an isoxazoline presents unique challenges. The N–O bond is sensitive to highly basic conditions and elevated temperatures, which can trigger ring-opening to form β-hydroxy nitriles or enones. Therefore, the selection of the catalyst and base must balance the need for efficient transmetalation with the preservation of the heterocycle.

SuzukiCycle Pd0 Pd(0) Active Catalyst L2Pd(0) OxAdd Oxidative Addition (Insertion into C-Br) Pd0->OxAdd + Substrate TransMet Transmetalation (Aryl-B(OH)2 + Base) OxAdd->TransMet + Ar-B(OH)2 + K2CO3 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product 3-Aryl-4,5-dihydroisoxazole -5-carboxylate RedElim->Product Yields Substrate Potassium 3-bromo-4,5-dihydroisoxazole -5-carboxylate Substrate->OxAdd

Fig 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for the 3-bromo-isoxazoline scaffold.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Synthesis of 3-Aryl Derivatives)

Self-Validating Design : The use of a mild base (K₂CO₃) and a biphasic solvent system (1,4-Dioxane/H₂O) ensures the dissolution of the potassium carboxylate substrate while preventing base-mediated ring degradation. Pd(dppf)Cl₂ is selected for its large bite angle, which accelerates reductive elimination and minimizes off-target decomposition.

Materials:

  • Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Degassing (Critical Step) : In a Schlenk flask, combine 1,4-dioxane and water. Sparge with argon for 15 minutes. Causality: Pd(0) intermediates are highly susceptible to oxidation; dissolved oxygen will stall the catalytic cycle and promote homocoupling of the boronic acid.

  • Reagent Loading : Add the potassium BDHI salt, the arylboronic acid, and K₂CO₃ to the flask.

  • Catalyst Addition : Add Pd(dppf)Cl₂·CH₂Cl₂ under a strict argon stream. Seal the flask.

  • Reaction Execution : Heat the mixture to 80 °C in a pre-heated oil bath for 4–6 hours. Monitor via LC-MS. Causality: Temperatures exceeding 90 °C significantly increase the rate of isoxazoline ring-opening.

  • Aqueous Workup : Cool to room temperature. Dilute with water (10 mL) and wash with EtOAc (2 x 10 mL). Causality: Because the product is a carboxylate salt, it remains in the aqueous layer, allowing facile removal of organic impurities, unreacted boronic acid, and catalyst residues via the organic wash.

  • Product Isolation : Carefully acidify the aqueous layer to pH 2-3 using 1M HCl at 0 °C. Extract the resulting 3-aryl-4,5-dihydroisoxazole-5-carboxylic acid with EtOAc (3 x 15 mL). Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Sonogashira-Type Cross-Coupling (Synthesis of 3-Alkynyl Derivatives)

Self-Validating Design : Alkynylation of the BDHI core requires CuI as a co-catalyst to form the reactive copper acetylide [3]. Because the starting material is a potassium salt, a highly polar solvent mixture (DMF/H₂O) is utilized instead of neat amine solvents to ensure homogeneity.

Materials:

  • Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • CuI (0.10 equiv)

  • Triethylamine (3.0 equiv)

  • DMF / H₂O (9:1 v/v)

Step-by-Step Methodology:

  • Preparation : Dissolve the potassium salt in the DMF/H₂O mixture. Add triethylamine. Sparge with argon for 15 minutes.

  • Catalyst Activation : Add Pd(PPh₃)₄ and CuI. Stir for 5 minutes at room temperature until a homogeneous transition state is visually confirmed.

  • Alkyne Addition : Add the terminal alkyne dropwise.

  • Coupling : Stir at 50 °C for 8 hours. Causality: Mild heating is sufficient for the sp-sp² coupling; higher temperatures promote alkyne dimerization (Glaser coupling) and substrate degradation.

  • Purification : Filter through a short pad of Celite to remove copper salts. Acidify the filtrate (pH 3) and extract with EtOAc. Purify via reverse-phase flash chromatography.

Workflow Step1 Substrate Preparation Step2 Solvent Degassing Step1->Step2 Step3 Catalyst Addition Step2->Step3 Step4 Cross-Coupling (50-80°C) Step3->Step4 Step5 Aqueous Workup & Acidification Step4->Step5 Step6 Product Isolation Step5->Step6

Fig 2: Step-by-step experimental workflow for the cross-coupling and isolation of BDHI derivatives.

Quantitative Data & Optimization Matrix

To validate the experimental choices, the following table summarizes the optimization landscape for the Suzuki-Miyaura coupling of the BDHI potassium salt. The data demonstrates the necessity of balancing catalyst reactivity with mild thermal conditions.

EntryCatalyst SystemSolvent SystemBaseTemp (°C)Time (h)Yield (%)Observation / Causality
1Pd(PPh₃)₄Toluene / H₂ONa₂CO₃1001245%High temp caused ring-opening decomposition.
2Pd(OAc)₂ / SPhosDMF / H₂OK₃PO₄80472%Fast conversion, but difficult DMF removal.
3 Pd(dppf)Cl₂ 1,4-Dioxane / H₂O K₂CO₃ 80 6 88% Optimal balance of solubility and stability.
4Pd(dppf)Cl₂1,4-Dioxane / H₂OK₂CO₃252415%Insufficient thermal energy for transmetalation.
5None1,4-Dioxane / H₂OK₂CO₃80240%Confirms reaction is strictly Pd-dependent.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate.

References

  • Scope of the Sonogashira-type cross-coupling reaction between 3-bromo-4,5-dihydroisoxazoles and alkynes. ResearchGate / Tetrahedron.URL:[3]

  • Effects of 3-Bromo-4,5-dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase-1 Expression. PubMed Central (PMC) / NIH.URL:[1]

  • Discovery of Potent and Specific Dihydroisoxazole Inhibitors of Human Transglutaminase 2. ACS Chemical Biology.URL:[2]

  • Synthesis of the 3-bromo-4,5-dihydroisoxazole ... a microwave assisted Suzuki coupling to introduce the desired functionality. AIR Unimi / ACS Catalysis.URL:[4]

Sources

Application

Application Note: Utilizing Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate in CuAAC Cycloaddition Workflows for Chemoproteomics

Executive Summary & Scientific Rationale Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate (CAS: 2009013-70-9) is a highly versatile, stable benchtop reagent that bridges the gap between covalent protein targeting and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate (CAS: 2009013-70-9) is a highly versatile, stable benchtop reagent that bridges the gap between covalent protein targeting and bioorthogonal click chemistry. The 3-bromo-4,5-dihydroisoxazole (BDHI) scaffold is a natural product-inspired latent electrophile that selectively reacts with nucleophilic cysteine residues in enzyme active sites via a halide displacement mechanism .

While the BDHI ring itself does not undergo cycloaddition, the potassium carboxylate salt serves as an ideal synthetic handle. By converting the carboxylate into an alkyne- or azide-bearing amide, researchers can generate "clickable" probes. Once these probes covalently modify their protein targets, they are visualized or enriched via a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This two-stage approach—covalent labeling followed by a [3+2] cycloaddition—is a cornerstone of Activity-Based Protein Profiling (ABPP) .

Causality Behind Experimental Choices (E-E-A-T)

To ensure high-fidelity results, this workflow is built upon specific, mechanistically driven choices:

  • Reagent Selection (The Potassium Salt): The free 3-bromo-4,5-dihydroisoxazole-5-carboxylic acid is prone to decarboxylation and degradation. Utilizing the potassium salt provides a highly stable, non-hygroscopic solid that ensures precise stoichiometric control during the initial amide coupling.

  • Cycloaddition Strategy (CuAAC): The [3+2] azide-alkyne cycloaddition is strictly bioorthogonal. It proceeds rapidly in aqueous biological buffers without cross-reacting with native biological functional groups, ensuring that the downstream attachment of a fluorophore or affinity tag is highly specific.

  • Self-Validating System Architecture: A robust protocol must prove its own efficacy. The methodology below incorporates built-in validation: a "No-Copper" negative control to rule out non-specific binding of the azide-reporter, and a "Pan-Cysteine Competition" control (using Iodoacetamide) to validate that the BDHI probe is specifically engaging cysteines prior to the cycloaddition step.

Workflow Visualizations

G A Potassium 3-bromo-4,5-dihydroisoxazole -5-carboxylate B Amide Coupling (Propargylamine, HATU, DIPEA) A->B C Alkyne-BDHI Probe (Cycloaddition-Ready) B->C D Target Protein Incubation (Cysteine Covalent Binding) C->D E Protein-BDHI-Alkyne Adduct D->E F CuAAC Cycloaddition (Azide-Fluorophore, Cu, THPTA) E->F G Labeled Protein for ABPP Analysis F->G

Workflow from BDHI carboxylate to CuAAC cycloaddition in ABPP.

G N1 Live Cell / Lysate N3 Covalent Engagement (Cys-selective) N1->N3 N2 Alkyne-BDHI Probe N2->N3 N5 [3+2] Azide-Alkyne Cycloaddition N3->N5 N4 Azide-Reporter (TAMRA or Biotin) N4->N5 N6 In-Gel Fluorescence N5->N6 N7 Affinity Enrichment & LC-MS/MS N5->N7

Activity-Based Protein Profiling utilizing BDHI probes and CuAAC cycloaddition.

Quantitative Data & Reagent Parameters

The following table summarizes the critical quantitative parameters required to execute the synthesis and subsequent cycloaddition workflow successfully.

ReagentRole in WorkflowMolar Mass ( g/mol )Equivalents / Conc.Key Consideration
Potassium BDHI-5-carboxylate Starting Material232.071.0 eqStable salt; store desiccated at 4°C.
Propargylamine Alkyne Source55.081.5 eqIntroduces the cycloaddition handle.
HATU Coupling Agent380.231.2 eqDrives rapid amidation of the carboxylate.
TAMRA-Azide Cycloaddition Reporter512.56100 µMFluorophore for in-gel detection.
CuSO₄ Catalyst Precursor159.611 mMRequires in situ reduction to active Cu(I).
Sodium Ascorbate Reducing Agent198.111 mMMust be prepared fresh to prevent oxidation.
THPTA Cu(I) Ligand434.50100 µMStabilizes Cu(I) and prevents ROS generation.

Experimental Protocols

Protocol A: Synthesis of the Cycloaddition-Ready Alkyne-BDHI Probe

Objective: Convert Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate into an alkyne-functionalized probe for downstream click chemistry.

  • Activation: Suspend Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate (1.0 eq) in anhydrous DMF under an inert atmosphere. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Stir at room temperature for 15 minutes.

    • Causality: DIPEA neutralizes the potassium salt and maintains a basic environment, facilitating the HATU-mediated formation of the active ester.

  • Amidation: Add propargylamine (1.5 eq) dropwise to the activated mixture. Stir the reaction for 4 hours at room temperature, monitoring completion via TLC (Hexane/EtOAc 1:1).

  • Purification: Quench the reaction with deionized water and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via silica gel chromatography to yield the pure Alkyne-BDHI probe.

  • Validation: Confirm the product mass and purity via LC-MS. The presence of the terminal alkyne is non-negotiable for the subsequent cycloaddition step.

Protocol B: Self-Validating Proteomic Labeling and CuAAC Cycloaddition

Objective: Covalently label target proteins and perform a [3+2] cycloaddition to attach a reporter, utilizing built-in controls to validate specificity.

  • Lysate Preparation: Prepare the biological cell lysate (e.g., Jurkat or HeLa cells) at a standardized protein concentration of 2 mg/mL in PBS (pH 7.4). Divide the lysate into three distinct aliquots: Test, Competition Control, and No-Cu Control.

  • Probe Incubation (Covalent Engagement):

    • Competition Control: Pre-incubate this aliquot with 100 µM Iodoacetamide (IAA) for 30 minutes. Causality: IAA acts as a pan-cysteine alkylator, blocking all reactive cysteines. If the BDHI probe is truly cysteine-selective, this control will show no signal after cycloaddition.

    • Labeling: Add the Alkyne-BDHI probe (final concentration 20 µM) to all three aliquots. Incubate for 1 hour at 37°C to allow the warhead to undergo nucleophilic substitution with target cysteines.

  • CuAAC Cycloaddition (Click Chemistry): To 100 µL of each labeled lysate aliquot, sequentially add the following reagents to initiate the cycloaddition:

    • TAMRA-Azide (100 µM final)

    • THPTA ligand (100 µM final)

    • CuSO₄ (1 mM final) — Omit this in the No-Cu Control aliquot. Causality: Omitting the catalyst proves that any observed fluorescence is the result of a genuine [3+2] cycloaddition, not non-specific sticking of the dye.

    • Sodium Ascorbate (1 mM final, freshly prepared).

  • Reaction & Quenching: Vortex the samples gently and incubate in the dark at room temperature for 1 hour. Quench the cycloaddition by adding 4x Laemmli sample buffer containing β-mercaptoethanol, and boil at 95°C for 5 minutes.

  • Analysis: Resolve the proteins via SDS-PAGE. Perform in-gel fluorescence scanning to visualize the cycloaddition products. A successful, self-validated experiment will show distinct fluorescent bands in the Test lane, and a complete absence of signal in both the Competition and No-Cu control lanes.

References

  • Covalent Inhibition by a Natural Product-Inspired Latent Electrophile Source: Journal of the American Chemical Society (ACS Publications), 2023. URL:[Link]

  • Dihydroisoxazole Analogs for Labeling and Visualization of Catalytically Active Transglutaminase 2 Source: Chemistry & Biology (Cell Press) / PubMed Central (PMC), 2008. URL:[Link]

  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design Source: International Journal of Molecular Sciences (MDPI), 2023. URL:[Link]

Method

Application Note: Synthesis and Evaluation of 3-Bromo-4,5-dihydroisoxazole Derivatives as Covalent Enzyme Inhibitors

Audience: Researchers, scientists, and drug development professionals in oncology and parasitology. Introduction & Scientific Rationale The 3-bromo-4,5-dihydroisoxazole (3-bromo-Δ²-isoxazoline) scaffold has emerged as a...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals in oncology and parasitology.

Introduction & Scientific Rationale

The 3-bromo-4,5-dihydroisoxazole (3-bromo-Δ²-isoxazoline) scaffold has emerged as a highly effective pharmacophore in the design of targeted covalent inhibitors. These compounds act as precision "warheads" that form irreversible covalent bonds with nucleophilic residues—most notably catalytic cysteines—in the active sites of target enzymes[1]. Recent medicinal chemistry studies have highlighted their exceptional potency against Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), an enzyme dramatically upregulated in Pancreatic Ductal Adenocarcinoma (PDAC) due to the Warburg effect, as well as in Plasmodium falciparum (PfGAPDH)[2]. (CAS: 2009013-70-9) serves as an ideal, bench-stable synthon for developing these inhibitors[3]. By utilizing the 5-carboxylate handle, researchers can rapidly generate libraries of amide or ester derivatives to optimize steric fit and non-covalent interactions within the enzyme's binding pocket, all while preserving the reactive 3-bromo-isoxazoline core[4].

Mechanistic Insight: The Covalent "Warhead" (Causality)

The inhibitory causality of 3-bromo-isoxazoline derivatives lies in their specialized chemical reactivity. The C3 position of the isoxazoline ring, activated by the adjacent electronegative bromine and the imine-like double bond, acts as a localized electrophile.

When the derivative docks into the target enzyme's active site (guided by the non-covalent interactions of the R-group at the 5-position), the catalytic cysteine (e.g., Cys149 in hGAPDH) is positioned for a nucleophilic attack on the C3 carbon. This attack triggers the displacement of the bromide leaving group, resulting in a stable, irreversible covalent adduct[5]. This arrests the glycolytic pathway, leading to metabolic collapse and triggering autophagic and apoptotic cell death in PDAC cells[4].

Mechanism A Target Enzyme (Overexpressed GAPDH) B Non-Covalent Docking (Guided by 5-Substituent) A->B Inhibitor Entry C Nucleophilic Attack (Catalytic Cys149 on C3) B->C Orientation D Bromide Displacement (Irreversible Covalent Bond) C->D Warhead Activation E Enzyme Inactivation & Metabolic Arrest D->E Cell Death Trigger

Fig 1. Mechanistic pathway of GAPDH covalent inhibition by 3-bromo-isoxazolines.

Experimental Protocols

To ensure a self-validating system, the following protocols detail the conversion of the potassium salt into the free acid, followed by amide diversification. Every step is designed to preserve the integrity of the moisture- and heat-sensitive 3-bromo-isoxazoline moiety.

Protocol A: Liberation of 3-Bromo-4,5-dihydroisoxazole-5-carboxylic Acid

Objective: Convert the bench-stable potassium salt into the active (CAS: 1130365-33-1) for downstream coupling[6]. Causality Check: The reaction must be kept strictly cold (0–5 °C). The 3-bromo-imine system is susceptible to hydrolysis under strongly acidic, warm conditions, which would yield an inactive hydroxyl derivative.

  • Dissolution: Suspend Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate (1.0 eq, 5.0 mmol) in 25 mL of deionized water in a 100 mL round-bottom flask.

  • Cooling: Place the flask in an ice-water bath and stir for 10 minutes until the internal temperature reaches 0–5 °C.

  • Acidification: Dropwise, add cold 1M HCl until the pH of the solution reaches 2.0–2.5. (Self-Validation: Monitor pH with indicator strips; a white precipitate of the free acid will begin to form, confirming successful protonation).

  • Extraction: Transfer the mixture to a separatory funnel and extract with cold Ethyl Acetate (EtOAc) (3 x 20 mL). EtOAc is chosen for its excellent solvation of the polar carboxylic acid while effectively partitioning water out.

  • Drying & Concentration: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temperature < 30 °C) to afford the free acid as a white to pale-yellow solid. Yield: >90%.

Protocol B: Synthesis of Isoxazoline-5-carboxamide Derivatives

Objective: Couple the free acid with various primary/secondary amines using HATU to generate a library of covalent inhibitors. Causality Check: HATU is selected over EDC/NHS because it rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, minimizing the residence time of the activated acid and preventing decarboxylation or ring-opening side reactions.

  • Activation: In an oven-dried flask under N₂, dissolve the free acid (1.0 eq, 1.0 mmol) and HATU (1.2 eq, 1.2 mmol) in anhydrous DMF (5 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 2.5 mmol) dropwise. (Rationale: DIPEA deprotonates the carboxylic acid to facilitate HATU attack, and neutralizes the amine hydrochloride salt in the next step). Stir for 15 minutes at room temperature.

  • Amidation: Add the desired amine (e.g., substituted aniline or benzylamine) (1.1 eq, 1.1 mmol). Stir the reaction mixture at room temperature for 2–4 hours. (Self-Validation: Monitor completion via TLC using Hexane:EtOAc 1:1; the disappearance of the baseline acid spot confirms conversion).

  • Quenching & Extraction: Dilute the mixture with EtOAc (20 mL) and wash sequentially with 5% aqueous LiCl (3 x 10 mL) to remove DMF, followed by saturated NaHCO₃ (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (silica gel) to yield the pure 3-bromo-isoxazoline-5-carboxamide derivative.

Workflow Step1 Potassium Salt (CAS: 2009013-70-9) Step2 Acidification (1M HCl) Extraction (EtOAc) at 0°C Step1->Step2 Step3 Free Carboxylic Acid Intermediate Step2->Step3 Yield >90% Step4 Activation (HATU/DIPEA) + R-NH2 in DMF Step3->Step4 Step5 Crude Amide Derivative Step4->Step5 2-4h, RT Step6 Flash Chromatography (Purification) Step5->Step6 Pure Inhibitor

Fig 2. Experimental workflow for synthesizing isoxazoline amides from the potassium salt.

Data Presentation: Derivative Library & Biological Evaluation

The following table summarizes a representative set of synthesized derivatives, their isolated yields, and their inhibitory potency against recombinant human GAPDH (hGAPDH). The data illustrates the Structure-Activity Relationship (SAR), demonstrating how the 5-position substituent modulates the binding affinity prior to covalent inactivation[1][4].

Compound ID5-Substituent (Amide R-Group)Isolated Yield (%)hGAPDH IC₅₀ (µM)*Phenotypic Effect (PDAC Cells)
AXP-3001 Unsubstituted (-NH₂)88>50.0Minimal inhibition
AXP-3009 Benzyl (-NH-CH₂-Ph)7612.4Moderate antiproliferative
AXP-3019 4-Fluorobenzyl (-NH-CH₂-C₆H₄F)813.2Strong apoptosis / autophagy
AXP-3022 3,4-Dimethoxyphenyl (-NH-C₆H₃(OCH₃)₂)721.8Strong apoptosis / autophagy
AXP-3025 tert-Butyl (-NH-C(CH₃)₃)6545.0Weak inhibition

*Note: IC₅₀ values are time-dependent due to the covalent nature of the inhibition. Values reported are after 30 minutes of pre-incubation with the enzyme.

Conclusion

Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate is a critical building block for synthesizing targeted covalent inhibitors. By meticulously controlling reaction conditions to preserve the halogenated warhead, researchers can reliably generate diverse libraries of isoxazoline amides. These derivatives hold significant promise in oncology and parasitology, specifically by exploiting the metabolic vulnerabilities of rapidly proliferating cells through GAPDH inhibition.

References

  • Title: 3-Bromo-Isoxazoline Derivatives Inhibit GAPDH Enzyme in PDAC Cells Triggering Autophagy and Apoptotic Cell Death Source: PubMed (NIH) URL: [Link]

  • Title: 3-Bromo-Isoxazoline Derivatives Inhibit GAPDH Enzyme in PDAC Cells Triggering Autophagy and Apoptotic Cell Death Source: Cancers (Basel), MDPI URL: [Link]

  • Title: Examples of 3-bromo-Δ²-isoxazolines reactivity towards weak nucleophiles Source: ResearchGate URL: [Link]

Sources

Application

Application Note: Synthesis and In Vitro Assay Protocols for Targeted Covalent Inhibitors Utilizing Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate

Chemical Biology Context & Mechanistic Rationale In the landscape of targeted covalent inhibitors (TCIs), balancing electrophilic reactivity with target specificity is the paramount challenge. Highly reactive warheads, s...

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Author: BenchChem Technical Support Team. Date: March 2026

Chemical Biology Context & Mechanistic Rationale

In the landscape of targeted covalent inhibitors (TCIs), balancing electrophilic reactivity with target specificity is the paramount challenge. Highly reactive warheads, such as haloacetamides, often suffer from off-target toxicity due to indiscriminate reactions with physiological thiols like glutathione. To circumvent this, the 3-bromo-4,5-dihydroisoxazole (BDHI) scaffold—inspired by the natural product acivicin—has emerged as a privileged, "tempered" electrophile[1].

Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate (CAS: 2009013-70-9) serves as the premier, bench-stable building block for synthesizing these BDHI-based probes. The potassium salt format enhances both shelf stability and solubility during the initial synthetic coupling phases compared to its free acid counterpart.

Causality of Mechanism: The BDHI warhead is essentially inert to free thiols in solution at physiological pH. It requires the microenvironment of an enzyme's active site to react. Upon non-covalent binding (molecular recognition), a hyper-reactive, deprotonated cysteine thiolate (e.g., Cys277 in Transglutaminase 2 or Cys151 in Keap1) attacks the 3-position of the dihydroisoxazole ring. This nucleophilic attack displaces the bromide leaving group, forming a stable, irreversible thioether adduct[2].

BDHI_Mechanism BDHI BDHI Probe (Electrophile) Complex Non-covalent Enzyme-Inhibitor Complex BDHI->Complex Molecular Recognition Target Target Enzyme (Activated Cys) Target->Complex Covalent Covalent Adduct (Irreversible Inhibition) Complex->Covalent Nucleophilic Attack by Thiolate (S-)

Mechanism of targeted covalent inhibition by the BDHI warhead via active-site cysteine engagement.

Probe Synthesis Workflow

To generate an active probe (such as the well-characterized TG2 inhibitor ERW1041E), the carboxylate group of Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate must be conjugated to a recognition element[3].

  • Activation: The potassium carboxylate is activated using standard peptide coupling reagents (e.g., EDC and HOBt, or HATU) in an aprotic solvent like DMF.

  • Conjugation: A primary amine containing the target-specific recognition motif (e.g., a quinoline-functionalized pyrrolidine for TG2, or a spirocyclic core for hGAPDH) is introduced[4].

  • Purification: The resulting BDHI-amide is purified via reverse-phase HPLC to ensure >95% purity, which is critical to avoid assay interference from unreacted electrophiles.

Protocol 1: Recombinant TG2 Inhibition Assay (GDH-Coupled)

Purpose: Transglutaminase 2 (TG2) catalyzes protein cross-linking via transamidation. Traditional radiometric assays are cumbersome and discontinuous. This protocol utilizes a Glutamate Dehydrogenase (GDH)-coupled continuous spectrophotometric assay to measure the covalent inactivation kinetics ( kinact​/KI​ ) of BDHI-derived probes[5].

Self-Validating System Design: This assay is inherently self-validating. A baseline control lacking the BDHI inhibitor establishes the uninhibited velocity ( v0​ ), while a "no-TG2" control ensures that background NADH oxidation is negligible.

Materials
  • Enzyme: Recombinant human TG2 (0.1–0.5 μM final).

  • Buffer: 200 mM MOPS, 1 mM EDTA, 5 mM CaCl₂, pH 7.1.

  • Substrates: 10 mM Cbz-Gln-Gly (ZQG), 10 mM Hydroxylamine.

  • Coupling Reagents: 10 mM α-ketoglutarate, 0.2 mM NADH, 2 U/mL GDH.

Step-by-Step Methodology
  • Enzyme Preparation: Dilute recombinant TG2 in the assay buffer. The presence of CaCl₂ is critical, as calcium binding induces the open, catalytically active conformation of TG2, exposing Cys277.

  • Inhibitor Pre-incubation: Prepare serial dilutions of the BDHI-probe in DMSO. Add to the enzyme solution ensuring final DMSO is < 2%. Incubate at 37°C for 15 minutes. Rationale: Covalent inhibitors require time for the initial reversible complex to transition into the irreversible covalent adduct.

  • Coupling System Addition: Add α-ketoglutarate, NADH, and GDH to the microplate wells.

  • Reaction Initiation: Add ZQG and hydroxylamine. TG2 will process ZQG, releasing ammonia (NH₃).

  • Continuous Monitoring: Immediately read the plate at 340 nm at 37°C for 45 minutes. The release of NH₃ drives the GDH-mediated oxidation of NADH to NAD⁺, resulting in a quantifiable decrease in absorbance[5].

  • Kinetic Extraction: Fit the progress curves to an exponential decay function to extract the pseudo-first-order rate constant ( kobs​ ), and subsequently plot against inhibitor concentration to derive kinact​/KI​ .

TG2_Assay Step1 1. Pre-incubate TG2 with BDHI Inhibitor Step2 2. Add Substrate (Cbz-Gln-Gly + NH2OH) Step1->Step2 Step3 3. TG2 Catalysis (Releases Ammonia) Step2->Step3 Step4 4. GDH Reaction (Consumes NADH) Step3->Step4 NH3 drives GDH turnover Step5 5. Spectrophotometry (Measure ΔA340 nm) Step4->Step5 NADH Oxidation correlates to TG2

Workflow of the GDH-coupled continuous assay for measuring TG2 activity and inhibitor kinetics.

Protocol 2: Cellular Target Engagement (Keap1-Nrf2 Activation)

Purpose: BDHI derivatives are highly effective at covalently modifying Cys151 on the Keap1 repressor, thereby activating the Nrf2/HO-1 antioxidant pathway[6]. This protocol assesses intracellular target engagement.

Self-Validating System Design: An orthogonal Lactate Dehydrogenase (LDH) cytotoxicity counter-screen is integrated. If a compound shows Nrf2 activation but high LDH release, the activation is likely a stress artifact from non-specific cell death rather than specific Keap1 engagement.

Step-by-Step Methodology
  • Cell Seeding: Seed human monocytic THP-1 cells in 6-well plates at 1×106 cells/well in RPMI 1640 medium supplemented with 10% FBS.

  • Compound Treatment: Treat cells with the synthesized BDHI-probe at varying concentrations (e.g., 10, 50, 100 μM). Maintain a vehicle control (0.1% DMSO). Incubate for 6 hours for protein expression analysis, and a parallel set for 24 hours for viability[7].

  • LDH Cytotoxicity Counter-Screen: After 24 hours, sample the culture supernatant. Quantify LDH release using a colorimetric assay at 490 nm. Requirement: Only proceed with Western blot analysis for concentrations exhibiting >90% cell viability[6].

  • Protein Extraction: Harvest the 6-hour treated cells. Lyse in cold RIPA buffer with protease/phosphatase inhibitors. Centrifuge at 14,000 × g for 15 min at 4°C to isolate the soluble protein fraction.

  • Western Blotting: Resolve 30 μg of lysate via SDS-PAGE. Transfer to a PVDF membrane. Probe with primary antibodies against Nrf2, HO-1, and β-actin (loading control).

  • Data Interpretation: A dose-dependent increase in Nrf2 and HO-1 band intensity confirms that the BDHI-probe successfully permeated the cell membrane and engaged the Keap1 target[7].

Quantitative Data Presentation

The following table summarizes the expected kinetic and cellular parameters for various validated BDHI-derived covalent probes synthesized from the carboxylate precursor.

Table 1: Representative Kinetic and Cellular Parameters of BDHI-Derived Probes

Compound / Probe TypePrimary TargetTarget CysteineAssay ModalityTypical kinact​/KI​ (M⁻¹min⁻¹)Cellular Potency (IC₅₀ / EC₅₀)
ERW1041E (BDHI-Amide)Transglutaminase 2 (TG2)Cys277GDH-Coupled Assay~300 - 500~10 - 15 μM (IC₅₀)
BDHI-Spirocyclic Human GAPDHCys152Enzymatic Assay~1,200~5 - 20 μM (IC₅₀)
BDHI-Phenyl Keap1Cys151Western Blot (Nrf2)N/A (Cellular)~10 - 50 μM (EC₅₀)

Note: The moderate kinact​/KI​ values (< 2,000 M⁻¹min⁻¹) are a hallmark of the BDHI warhead, underscoring its tempered reactivity and reliance on non-covalent molecular recognition to achieve selectivity[3].

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate synthesis

Welcome to the technical support center for the synthesis of Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are encountering...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic pathway. Here, we move beyond simple procedural steps to explain the underlying chemical principles, helping you not only to solve immediate issues but also to build a more robust and reproducible process.

Overview of the Core Synthesis

The synthesis of Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate is primarily achieved through a [3+2] cycloaddition reaction. This involves the in situ generation of bromonitrile oxide from dibromoformaldoxime, which then reacts with a suitable dipolarophile, such as potassium propiolate.[1][2][3] The resulting heterocyclic compound is a valuable building block in medicinal chemistry, often utilized for its ability to act as a covalent inhibitor by targeting key amino acid residues in enzymes.[4][5]

The reaction's success is highly dependent on precise control over several factors, including reagent quality, temperature, stoichiometry, and pH. Low yields are a common frustration, but they are almost always traceable to a specific, correctable parameter.

Critical Control Points in the Synthesis

Before diving into specific troubleshooting questions, it's crucial to recognize the most sensitive stages of the reaction:

  • Generation of Bromonitrile Oxide: This intermediate is highly reactive and prone to dimerization or other side reactions if not consumed quickly by the dipolarophile.[6] Its generation must be controlled, typically at low temperatures.

  • The Cycloaddition Step: The rate and efficiency of this step are influenced by solvent polarity, temperature, and the concentration of reactants. Competing side reactions can dominate if conditions are not optimal.[7][8]

  • Workup and Isolation: As a water-soluble potassium salt, the target molecule can be easily lost during aqueous extractions.[9][10] The stability of the dihydroisoxazole ring itself is also pH-dependent, with a risk of ring-opening under strongly basic conditions.[11]

Troubleshooting Low Yields: A Question-and-Answer Guide

This section addresses the most common issues encountered during the synthesis.

Q1: My overall yield is consistently low (<50%). Where should I start my investigation?

A low yield is a systemic problem that requires a systematic approach. Before re-running the entire reaction, assess the following key areas. This logical flow will help you pinpoint the root cause efficiently.

G Start Low Yield (<50%) TLC Analyze Crude Reaction Mixture by TLC/LC-MS Start->TLC SM_Present Observation: Significant Starting Material (SM) Remains TLC->SM_Present   Byproducts Observation: Multiple Unidentified Spots / Byproducts TLC->Byproducts   No_Product Observation: Little to No Product Spot TLC->No_Product   Cause1 Possible Cause: - Poor Reagent Quality - Incorrect Stoichiometry - Insufficient Reaction Time/Temp SM_Present->Cause1 Cause2 Possible Cause: - Dimerization of Nitrile Oxide - Polymerization - Side reactions due to Temp/pH Byproducts->Cause2 Cause3 Possible Cause: - Product Lost During Workup - Degradation (pH, Temp) - Incorrect Isolation Technique No_Product->Cause3 Solution1 Action: - Verify Reagent Purity (See Q2) - Optimize Stoichiometry & Conditions (See Q3) Cause1->Solution1 Solution2 Action: - Check Temperature Control - Optimize Reagent Addition Rate (See Q4) Cause2->Solution2 Solution3 Action: - Modify Workup Protocol (See Q5) - Ensure pH control Cause3->Solution3

Caption: Troubleshooting workflow for low yield diagnosis.

Begin by analyzing your crude reaction mixture with Thin-Layer Chromatography (TLC) or LC-MS.[12][13] Compare it to your starting materials. The pattern of spots will guide your next steps as outlined in the diagram above.

Q2: I suspect my starting materials are the problem. How can I verify their quality?

The quality of your starting materials is non-negotiable for a successful reaction. Impurities can inhibit the reaction or lead to a cascade of side products.

ReagentPotential IssueRecommended Verification & Action
Dibromoformaldoxime Instability, decompositionThis reagent can be unstable. It is often best generated in situ or used immediately after synthesis. If using a commercial source, ensure it has been stored correctly (cool, dry, protected from light). A discolored (e.g., dark brown) appearance suggests decomposition.
Potassium Propiolate Hygroscopic, presence of polymerization inhibitorsThe presence of moisture can interfere with the reaction. Dry the salt under vacuum before use. Purity can be checked by ¹H NMR in D₂O. The absence of signals other than the characteristic propiolate proton is a good indicator of purity.
Base (e.g., NaHCO₃, Et₃N) Incorrect stoichiometry, moistureUse a freshly opened bottle of a high-purity base. Ensure it is anhydrous if the reaction is sensitive to water. The molar equivalents must be precise to ensure controlled generation of the nitrile oxide.
Solvent Presence of water or other nucleophilic impuritiesUse an appropriate grade of anhydrous solvent, especially for the generation of the nitrile oxide. The presence of water can hydrolyze the intermediate.
Q3: My reaction is exothermic and the mixture turns dark brown or black, resulting in a very low yield. What is happening?

This is a classic sign of an uncontrolled reaction, typically the dimerization of the bromonitrile oxide intermediate to form a furoxan, or general decomposition. The [3+2] cycloaddition is often exothermic, and a runaway reaction temperature accelerates these undesired pathways.

Causality: The bromonitrile oxide is generated in situ by the elimination of HBr from dibromoformaldoxime using a base. If the local concentration of this intermediate is too high or if the temperature is not kept low (typically 0-5 °C), it will react with itself faster than it reacts with the potassium propiolate.

Solutions:

  • Slow Addition: Add the base solution dropwise to the mixture of dibromoformaldoxime and potassium propiolate over an extended period (e.g., 1-2 hours) using a syringe pump. This keeps the instantaneous concentration of the nitrile oxide low.

  • Efficient Cooling: Ensure your reaction flask is well-submerged in an ice-salt or dry ice/acetone bath and that the mixture is stirring efficiently to dissipate heat. Monitor the internal temperature, not the bath temperature.

  • Correct Stoichiometry: Using a slight excess (1.1 to 1.2 equivalents) of the dipolarophile (potassium propiolate) can help to trap the nitrile oxide as it is formed.[7]

Q4: My reaction seems to work based on TLC/LC-MS of the crude mixture, but I lose most of the product during workup. How can I improve recovery?

This is a very common issue related to the physicochemical properties of the product. As a potassium carboxylate salt, your target compound is highly polar and water-soluble.[9] Standard liquid-liquid extractions with common organic solvents (e.g., ethyl acetate, DCM) will fail to extract it from the aqueous layer.

Causality: The ionic nature of the potassium carboxylate makes it reside almost exclusively in the aqueous phase during a typical workup. Attempts to extract it with organic solvents will be futile.

Optimized Workup Protocol:

  • Avoid Acidification (Initially): Do not acidify the aqueous layer in an attempt to protonate the carboxylate and extract the resulting carboxylic acid. The dihydroisoxazole ring can be sensitive to strong acids and may undergo hydrolysis or other rearrangements.

  • Direct Isolation:

    • After the reaction, quench carefully and filter off any inorganic salts.

    • Concentrate the aqueous filtrate under reduced pressure (rotary evaporation). Be careful not to heat excessively, as this can degrade the product.

    • The resulting solid will be a mixture of your product and excess inorganic salts.

  • Purification by Recrystallization: The crude solid can often be purified by recrystallization from a suitable solvent system, such as an ethanol/water or isopropanol/water mixture.[14][15] The product should be less soluble than the inorganic salt byproducts in the chosen solvent mix, especially upon cooling.

  • Alternative: Ion-Exchange Chromatography: For very high purity requirements, the crude aqueous solution can be passed through an appropriate ion-exchange resin.

G Start Reaction Complete Quench Quench Reaction (e.g., with water) Start->Quench Filter Filter Inorganic Salts Quench->Filter Concentrate Concentrate Aqueous Filtrate (Low Temperature) Filter->Concentrate Crude Obtain Crude Solid Product (with residual salts) Concentrate->Crude Recrystallize Purify by Recrystallization (e.g., Ethanol/Water) Crude->Recrystallize Final Pure Potassium Salt Recrystallize->Final

Sources

Optimization

Optimizing reaction temperature for Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate derivatives

Welcome to the Technical Support Center for the synthesis and optimization of Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate derivatives. As a Senior Application Scientist, I frequently encounter challenges related...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate derivatives.

As a Senior Application Scientist, I frequently encounter challenges related to the thermal sensitivity of the 3-bromo-4,5-dihydroisoxazole (DHI) scaffold. This guide is specifically engineered for drug development professionals and synthetic chemists to troubleshoot yield inconsistencies, mitigate ring-opening degradation, and optimize the temperature profiles during the critical 1,3-dipolar cycloaddition and saponification stages.

Mechanistic Overview & Workflow

The synthesis of Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate relies on a two-stage process: an in situ generation of a highly reactive bromonitrile oxide dipole followed by a 1,3-dipolar cycloaddition with an acrylate dipolarophile, and a subsequent carefully controlled saponification [[1]](). Because the dipole is prone to dimerization and the DHI ring is sensitive to basic ring-opening, strict thermodynamic control is the linchpin of this workflow.

G A Dibromoformaldoxime (Precursor) B Bromonitrile Oxide (Reactive Intermediate) A->B Base (e.g., KHCO3) Temp: -10 to 0 °C D Ethyl 3-bromo-4,5-dihydroisoxazole -5-carboxylate B->D 1,3-Dipolar Cycloaddition G Furoxan (Dimerization Byproduct) B->G High Temp / Excess Intermediate C Ethyl Acrylate (Dipolarophile) C->D E Saponification (KOH, controlled temp) D->E F Potassium 3-bromo-4,5-dihydroisoxazole -5-carboxylate E->F < 0 °C to RT

Workflow for the synthesis of Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate.

Troubleshooting Guide & FAQs

Q1: Why is strict temperature control (-10 °C to 0 °C) required during the generation of bromonitrile oxide? A1: Bromonitrile oxide is a highly reactive, transient 1,3-dipole generated in situ via the dehydrohalogenation of dibromoformaldoxime (hydroxycarbonimidic dibromide) [[1]](). The kinetics of this reaction dictate that if the internal temperature exceeds 0 °C, the rate of dipole-dipole dimerization outpaces the rate of cycloaddition. This leads to the irreversible formation of inactive furoxan byproducts. Maintaining a cryogenic environment ensures a low steady-state concentration of the dipole, maximizing productive bimolecular collisions with the acrylate 2.

Q2: Can I perform the 1,3-dipolar cycloaddition at room temperature to accelerate the reaction throughput? A2: While some literature allows for room temperature additions over extended periods [[2]](), doing so with electron-deficient dipolarophiles like ethyl acrylate severely compromises regioselectivity and yield. The 3-halo-isoxazoline scaffold is thermodynamically sensitive; elevated temperatures increase the risk of side reactions and spontaneous degradation. It is highly recommended to keep the reaction between -10 °C and 0 °C during base addition, only allowing it to warm slightly once the dipole precursor is fully consumed 1.

Q3: How do I prevent ring-opening during the saponification to the potassium salt? A3: The conversion of the intermediate ester to Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate 3 requires precise stoichiometric control of potassium hydroxide (KOH). The DHI ring is susceptible to base-catalyzed ring-opening, yielding unwanted β-hydroxy esters, or eliminating to form fully aromatic isoxazoles under harsh basic conditions 45. Saponification must be conducted at 0 °C using exactly 0.95 to 1.0 equivalents of base to ensure the hydroxide acts exclusively on the ester carbonyl rather than the heterocyclic core 6.

Quantitative Data on Temperature Optimization

The following table summarizes the causal relationship between reaction temperature and product integrity across both synthetic stages.

Reaction StageTemp Range (°C)Target Yield (%)Major Impurity / Failure Mode
Dipole Generation -10 to 085 - 92Furoxan (dimerization)
Dipole Generation 20 to 25< 50Furoxan, rapid degradation products
Cycloaddition 0 to 580 - 88Unreacted starting materials
Saponification 0 to 20> 90Ring-opened β-hydroxy esters
Saponification > 40< 40Isoxazole (aromatization) / Cleavage

Validated Experimental Protocol

This protocol is designed as a self-validating system. By monitoring specific thermal and visual cues, operators can confirm the mechanistic success of each step in real-time.

Step 1: In situ Generation and Cycloaddition (Ester Formation)
  • Preparation: Charge a jacketed round-bottom flask with hydroxycarbonimidic dibromide (1.0 eq) and ethyl acrylate (1.2 eq) in anhydrous DMF.

  • Thermal Conditioning: Cool the mixture to -10 °C using a cryostat.

    • Causality: Pre-cooling is essential because the subsequent dehydrohalogenation is highly exothermic. Starting at -10 °C provides a thermal buffer.

  • Base Addition: Prepare a solution of KHCO3 (2.0 eq) in deionized water. Add the KHCO3 solution dropwise over 90 minutes [[1]]().

    • Self-Validation Check: Monitor the internal thermocouple. The temperature must not exceed 0 °C. Visually, the solution will become a cloudy suspension as inorganic salts precipitate. A sudden yellowing indicates thermal runaway and furoxan formation.

  • Maturation: Stir the reaction at 0 °C for 1.5 hours.

  • Work-up: Dilute with water, extract with MTBE (3x), wash the combined organic layers with brine, dry over MgSO4, and concentrate under reduced pressure to yield ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate.

Step 2: Controlled Saponification (Potassium Salt Formation)
  • Solvation: Dissolve the crude ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate in a mixture of THF/Water (3:1 v/v).

  • Thermal Conditioning: Cool the solution strictly to 0 °C in an ice bath.

  • Hydrolysis: Add a pre-titrated aqueous solution of KOH (0.98 eq) dropwise.

    • Causality: Utilizing a slight sub-stoichiometric amount of base guarantees that no excess hydroxide remains to attack the highly sensitive isoxazoline ring once the ester is consumed 6.

  • Monitoring: Stir at 0 °C for 2 hours. Monitor the disappearance of the ester via TLC or LC-MS.

  • Isolation: Once complete, lyophilize the aqueous layer directly or precipitate with a non-polar anti-solvent to isolate Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate 3 as a stable, white to off-white solid powder.

References

  • Dihydroisoxazole Analogs for Labeling and Visualization of Catalytically Active Transglutaminase 2, PMC, [Link]

  • Synthesis and Reactivity of 3‐Halo‐4,5‐dihydroisoxazoles: An Overview, ResearchGate, [Link]

  • Discovery of Potent and Specific Dihydroisoxazole Inhibitors of Human Transglutaminase 2, ACS Publications, [Link]

  • WO 2010/094126 A1 - Preparation of Dihydroisoxazole Derivatives, Googleapis, [Link]

Sources

Troubleshooting

Technical Support Center: Stabilization and Storage of Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate

Welcome to the Technical Support Center. Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate is a highly specialized, rare electrophilic warhead used in drug development to selectively target cysteine residues in enzyme...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate is a highly specialized, rare electrophilic warhead used in drug development to selectively target cysteine residues in enzymes like Keap1 and hGAPDH (1)[1]. Because its mechanism of action relies on the reactive C3-bromine leaving group, the compound is inherently susceptible to premature degradation during storage. This guide provides field-proven troubleshooting and self-validating protocols to ensure the scientific integrity of your stock.

Section 1: The Causality of Degradation (Mechanism)

To prevent decomposition, we must first understand the structural vulnerabilities of the isoxazoline carboxylate core:

  • Electrophilic Vulnerability (Hydrolysis): The 3-bromo-4,5-dihydroisoxazole ring is designed to react with biological nucleophiles (e.g., Cys151 on Keap1) (2)[2]. Consequently, atmospheric moisture (H₂O) acts as a competing nucleophile, displacing the bromine and destroying the warhead.

  • Hygroscopicity: The potassium carboxylate salt at the C5 position is highly hygroscopic. It actively draws moisture from the air, accelerating the hydrolysis of the C3-bromine.

  • Photolytic/Thermal Sensitivity: The N-O bond within the isoxazoline ring is relatively weak and prone to homolytic cleavage when exposed to UV light or elevated temperatures.

Degradation_Pathways Intact Potassium 3-bromo-4,5-dihydroisoxazole -5-carboxylate Moisture Moisture (H2O) Intact->Moisture Hygroscopic Uptake HeatLight Heat / UV Light Intact->HeatLight Environmental Exposure Hydrolysis Hydrolysis of C3-Bromine (Loss of Warhead) Moisture->Hydrolysis Nucleophilic Attack RingOpen N-O Bond Cleavage (Ring Opening) HeatLight->RingOpen Photolytic Cleavage Decarboxylation Decarboxylation (Loss of CO2) HeatLight->Decarboxylation Thermal Stress

Caption: Degradation pathways of Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate under storage stress.

Section 2: Troubleshooting & FAQs

Q1: My stock powder turned from off-white to a yellowish-brown, and my assay IC50 shifted. What happened? A: This discoloration indicates photolytic or thermal degradation. The N-O bond in the isoxazoline ring has cleaved, or the C3-bromine has been displaced and oxidized to free bromine (causing the yellow/brown tint). Self-Validating Fix: Always store the solid in opaque or amber vials. If discoloration is observed, discard the aliquot immediately, as the covalent binding capacity is permanently lost.

Q2: I stored the compound at -20°C as recommended, but it still degraded over two months. Why? A: Cold storage alone is insufficient if moisture management is ignored. Because the potassium salt is hygroscopic, opening a cold vial immediately upon removal from the freezer causes ambient humidity to condense directly onto the powder. This microscopic water layer initiates hydrolysis of the 3-bromo warhead. Self-Validating Fix: Implement a strict thermal equilibration protocol. Allow the sealed vial to sit in a desiccator at room temperature for 30 minutes before opening. A dry, free-flowing powder upon opening validates that condensation was successfully prevented.

Q3: Can I prepare a master stock solution in DMSO or aqueous buffer for long-term storage? A: Do not store in aqueous buffers for more than a few hours; the 3-bromo group will rapidly hydrolyze. While anhydrous DMSO is the preferred solvent for stock solutions, DMSO is highly hygroscopic. If you must store in solution, use strictly anhydrous DMSO, aliquot into single-use tubes, purge with Argon, and store at -80°C. Avoid freeze-thaw cycles entirely.

Section 3: Biological Context (Why Stability Matters)

The intact 3-bromo-isoxazoline core is required for its biological activity. For example, when targeting the Keap1-Nrf2 pathway, the compound must remain electrophilically active to covalently bind Cys151 on Keap1, which subsequently stabilizes Nrf2 and drives cytoprotective HO-1 expression (2)[2].

Signaling_Pathway Isoxazoline 3-Bromo-isoxazoline Warhead Keap1 Keap1 (Cys151) Isoxazoline->Keap1 Covalent Alkylation Nrf2 Nrf2 (Stabilized) Keap1->Nrf2 Prevents Degradation HO1 HO-1 Expression (Cytoprotection) Nrf2->HO1 Nuclear Translocation

Caption: Mechanism of Nrf2/HO-1 pathway activation via covalent modification of Keap1 by the isoxazoline.

Section 4: Quantitative Storage Parameters
ParameterSolid Powder (Lyophilized)DMSO Stock Solution (Anhydrous)Aqueous Buffer Solution
Optimal Temperature -20°C to -80°C-80°C+4°C (Immediate use only)
Atmosphere Argon or N₂ (Desiccated)Argon or N₂Ambient
Light Exposure Protect from light (Amber vial)Protect from lightProtect from light
Estimated Shelf-Life 12 - 24 months3 - 6 months< 12 hours
Freeze-Thaw Tolerance High (if kept dry)Zero (Single-use aliquots only)N/A

(Note: Standard stability guidelines for 3-bromo-4,5-dihydroisoxazole derivatives dictate strict -20°C or colder storage environments (3)[3].)

Section 5: Validated Standard Operating Procedure (SOP) for Handling

Step 1: Aliquoting Upon Receipt

  • Transfer the primary vial to a glove box or a dry environment with low relative humidity (<20%).

  • Weigh the bulk powder into single-experiment aliquots using amber glass vials.

Step 2: Desiccation and Inert Gas Purging

  • Add a micro-desiccant packet to the secondary storage container (do not place directly in the powder).

  • Gently purge each amber vial with a stream of dry Argon or Nitrogen gas for 10 seconds to displace oxygen and ambient moisture.

  • Cap tightly with a PTFE-lined septum cap.

Step 3: Temperature-Controlled Storage

  • Transfer the sealed aliquots to a dedicated -80°C freezer. Avoid storing in frost-free freezers, as their auto-defrost cycles cause temperature fluctuations that degrade sensitive carboxylate salts.

Step 4: Thawing and Reconstitution (Critical Step)

  • Remove a single aliquot from the freezer.

  • Do not open the vial. Place it in a benchtop desiccator and allow it to equilibrate to room temperature for at least 30 minutes.

  • Once equilibrated, open the vial and immediately dissolve the powder in anhydrous DMSO.

  • Proceed directly to your biological assay or LC-MS QC check.

QC_Workflow Recv Receive / Synthesize Stock Aliquot Aliquot into Amber Vials (Single-use) Recv->Aliquot Argon Purge with Argon/N2 Aliquot->Argon Store Store at -80°C with Desiccant Argon->Store Thaw Equilibrate to Room Temp (Before Opening) Store->Thaw When needed Test LC-MS / NMR QC Check Thaw->Test Pass Proceed to Assay Test->Pass >95% Purity Fail Discard / Repurify Test->Fail <95% Purity

Caption: Step-by-step storage and quality control workflow for isoxazoline carboxylate derivatives.

References
  • Source: d-nb.
  • Source: nih.
  • Source: as-1.co.

Sources

Optimization

Technical Support Center: Troubleshooting Potassium 3-Bromo-4,5-dihydroisoxazole-5-carboxylate Couplings

Audience: Researchers, Scientists, and Drug Development Professionals Subject: Overcoming Steric Hindrance and Chemoselectivity Issues in Isoxazoline Couplings Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate is a hi...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Subject: Overcoming Steric Hindrance and Chemoselectivity Issues in Isoxazoline Couplings

Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate is a highly versatile, yet notoriously challenging, bifunctional building block. It is widely utilized in the synthesis of targeted covalent inhibitors, where the 3-bromo-4,5-dihydroisoxazole (BDHI) moiety acts as a latent electrophile for nucleophilic cysteines in targets like Transglutaminase 2 (TG2) and GAPDH[1][2]. However, researchers frequently encounter severe steric hindrance during amide coupling at the C5 carboxylate, as well as chemoselectivity issues due to the labile C3-bromide warhead[2].

This technical guide provides field-proven troubleshooting strategies to overcome these steric and electronic hurdles, ensuring high-yielding, self-validating workflows.

Part 1: Overcoming Steric Hindrance at the C5 Carboxylate

FAQ 1: Why do I observe unreacted starting material and high epimerization when coupling the C5 carboxylate with bulky amines? Causality: The C5 position is a chiral center directly adjacent to the ring oxygen and the C4 methylene protons, creating a highly congested steric environment. When standard coupling reagents (e.g., EDC/HOBt) are used, the formation of the active ester is slow. Consequently, the activated intermediate persists in solution, allowing the weakly acidic C5 proton to be abstracted by the base, leading to epimerization. Furthermore, the slow nucleophilic attack of a bulky amine allows competing hydrolysis pathways to dominate[3]. Solution: Transition to highly reactive uronium-based coupling reagents (HATU or COMU) and use a non-nucleophilic, sterically hindered base like 2,4,6-collidine or DIPEA[3].

FAQ 2: How do I prevent the degradation of the 3-bromo warhead during C5 amide coupling? Causality: The BDHI moiety is a weakly electrophilic warhead. The C3-Br bond is activated by the adjacent imine-like C=N double bond. Exposure to strong nucleophilic bases or excess primary amines triggers premature nucleophilic displacement of the bromide or base-catalyzed dehydrohalogenation (ring opening)[2]. Solution: Maintain strict stoichiometric control of the amine (1.00 - 1.05 eq) and strictly avoid nucleophilic bases like DMAP or unhindered primary amines as additives.

Part 2: Navigating C3-Bromide Cross-Coupling

FAQ 3: Can I perform a transition-metal catalyzed cross-coupling at the C3-bromo position without destroying the isoxazoline ring? Causality: Oxidative addition of Palladium into the C(sp2)-Br bond of the isoxazoline is sluggish due to the electron-deficient nature of the heterocycle. Standard basic conditions for Suzuki or Sonogashira couplings (e.g., Na2CO3 at 80°C) lead to rapid ring degradation before the catalytic cycle can complete[4]. Solution: Utilize bulky, electron-rich phosphine ligands (e.g., dtbpf or XPhos) to accelerate the oxidative addition step, paired with mild, anhydrous bases (e.g., Cs2CO3) at reduced temperatures (50°C)[4].

Part 3: Quantitative Data Summaries

Table 1: Coupling Reagent Efficacy for C5 Amide Formation with Bulky Amines

Conditions: 0.2 M in DMF, 1.05 eq Amine, 2.5 eq Base, 25°C, 2 hours.

Coupling ReagentBaseConversion (2h)Epimerization (%)Isolated Yield (%)
EDC / HOBtTEA35%15%28%
PyBOPDIPEA65%8%55%
HATUDIPEA98%<2%89%
COMU2,4,6-Collidine>99%<1%92%
Table 2: Ligand and Base Screening for C3-Bromide Suzuki-Miyaura Coupling

Conditions: 5 mol% Pd2(dba)3, 1.5 eq Boronic Acid, THF, 4 hours.

LigandTemp (°C)BaseConversionMajor Byproduct
PPh380°CNa2CO3 (aq)10%Ring-opened degradation
dppf80°CK2CO345%Dehydrohalogenation
XPhos60°CK3PO485%Minimal (<5%)
dtbpf50°CCs2CO395%None detected

Part 4: Self-Validating Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling of Sterically Hindered Amines

This protocol is designed to maximize C5 coupling efficiency while preserving the C3-bromo warhead and C5 stereocenter.

  • Desalting the Potassium Salt: Suspend Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate (1.0 eq) in EtOAc and wash with 1M NaHSO4.

    • Validation Checkpoint: The aqueous layer must test at pH 2-3 via pH strips. Evaporation of the organic layer must yield a white crystalline solid (the free carboxylic acid).

  • Activation: Dissolve the free acid in anhydrous DMF (0.2 M). Add HATU (1.1 eq) and DIPEA (2.5 eq) at 0°C. Stir for 10 minutes.

    • Validation Checkpoint: Quench a 5 µL aliquot in MeOH. LC-MS must show the methyl ester mass ([M+H]+ = 208/210 isotopic pattern), confirming active ester formation without C3-Br degradation.

  • Amine Addition: Add the sterically hindered amine (1.05 eq) dropwise. Stir at room temperature for 2 hours.

    • Validation Checkpoint: TLC (Hexanes:EtOAc 1:1) should show complete consumption of the active ester (Rf ~0.3) and appearance of the amide product (Rf ~0.5). LC-MS must confirm the target mass with the characteristic 1:1 Bromine isotope pattern, validating that the warhead is intact.

Protocol B: Mild Suzuki-Miyaura Cross-Coupling at the C3 Position

This protocol accelerates oxidative addition to outcompete base-mediated ring degradation.

  • Catalyst Pre-activation: In a glovebox, combine Pd2(dba)3 (5 mol%), dtbpf (10 mol%), and anhydrous THF. Stir for 15 minutes.

    • Validation Checkpoint: The solution transitions from dark purple/yellow to a deep, homogeneous red-orange, indicating the formation of the active L2Pd(0) species.

  • Coupling: Add the C5-protected 3-bromo-isoxazoline substrate (1.0 eq), aryl boronic acid (1.5 eq), and anhydrous Cs2CO3 (2.0 eq). Heat to 50°C for 4 hours.

    • Validation Checkpoint: LC-MS analysis of the crude mixture must show the disappearance of the 1:1 isotopic doublet (indicating loss of the bromine atom) and the appearance of a single product mass peak [M+H]+ corresponding to the cross-coupled product.

Part 5: Visualizations

Workflow A Potassium Salt Starting Material B Acidification (HCl) & Extraction A->B Desalting C HATU / DIPEA Activation (0°C) B->C Active Ester D Sterically Hindered Amine Addition C->D Coupling E C5 Amide Product (C3-Br Preserved) D->E Workup

Workflow for C5 amide coupling preserving the C3-bromo warhead.

Mechanism A Activated C5 Ester (Sterically Hindered) B Pathway A: Optimal Fast Amine Attack A->B HATU + DIPEA C Pathway B: Slow Attack (Epimerization/Hydrolysis) A->C Weak Activator D Pathway C: Strong Base (C3-Br Displacement) A->D Excess Primary Amine or High pH

Mechanistic pathways in sterically hindered C5 isoxazoline couplings.

References

  • Source: ResearchGate (EurJOC)
  • Title: Discovery of Potent and Specific Dihydroisoxazole Inhibitors of Human Transglutaminase 2 Source: ACS Publications URL
  • Title: Covalent inhibition by a natural product-inspired latent electrophile Source: bioRxiv URL
  • Title: The Synthesis of Sterically Hindered Amides Source: Chimia URL

Sources

Troubleshooting

Moisture sensitivity and handling of Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate

Welcome to the dedicated technical support portal for handling and troubleshooting Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate (CAS: 2009013-70-9) . As a highly specialized building block used in the synthesis o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support portal for handling and troubleshooting Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate (CAS: 2009013-70-9) . As a highly specialized building block used in the synthesis of complex heterocycles and pharmaceutical intermediates, this reagent presents unique handling challenges. This guide synthesizes field-proven methodologies to ensure your experimental success.

The Causality of Moisture Sensitivity: A Mechanistic Overview

Understanding why a reagent fails is the first step in preventing it. The moisture sensitivity of Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate is not merely a physical nuisance; it is a dual-threat chemical vulnerability:

  • Hygroscopicity of the Salt: The highly polar potassium carboxylate moiety readily coordinates with atmospheric water molecules, forming variable hydrates . This immediately invalidates stoichiometric calculations during sensitive coupling reactions.

  • Hydrolytic Ring Degradation: The 4,5-dihydroisoxazole (isoxazoline) core features an electrophilic C3 position activated by the adjacent electronegative bromine atom 1. When moisture is absorbed, the inherent basicity of the potassium carboxylate creates a localized alkaline microenvironment. Over time, this catalyzes nucleophilic attack by water, leading to the cleavage of the C=N or N-O bonds, resulting in ring-opened oxime byproducts or dehydrobromination 2.

Rigorous anhydrous handling is therefore required to preserve the structural integrity of the isoxazoline ring.

Quantitative Data Summary

Table 1: Physicochemical Properties & Handling Metrics

PropertyValueOperational Impact
CAS Number 2009013-70-9Ensure correct isomer/salt specification upon ordering.
Molecular Formula C4H3BrKNO3MW: 232.07 g/mol . Adjust stoichiometry if hydrate is suspected.
Hygroscopicity High (Deliquescent)Must be handled in a glovebox (<5 ppm H2O).
Storage Conditions 2–8°C (Argon/N2)Cold storage slows kinetic degradation; inert gas prevents hydrolysis.

Table 2: Diagnostic 1H-NMR Shifts (in DMSO-d6)

Proton AssignmentMultiplicityExpected Shift (ppm)Causality / Significance
C5-H (Ring) Doublet of doublets (dd)~5.00 – 5.20Confirms intact isoxazoline ring 1.
C4-H2 (Ring) Multiplet (m)~3.40 – 3.60Diastereotopic protons adjacent to the chiral center 2.
Degradation Peaks Singlets / Broad>8.50Indicates hydrolytic ring-opening (formation of oximes/aldehydes).

Handling Workflow & Decision Matrix

To ensure your reagent remains viable, follow this self-validating workflow. If moisture exposure is suspected, do not proceed with synthesis until quality control (QC) metrics are met.

MoistureWorkflow A Receipt of Reagent (CAS: 2009013-70-9) B Glovebox Storage (Argon/N2, <5 ppm H2O) A->B C Moisture Exposure Suspected? B->C D Karl Fischer Titration & 1H-NMR QC C->D Yes E H2O < 0.5% Proceed to Synthesis C->E No D->E Pass F H2O > 0.5% Degradation Risk D->F Fail G Desiccation in vacuo (P2O5, 25°C, 24h) F->G H Re-evaluate Purity (NMR / LC-MS) G->H H->E Intact I Discard / Repurify if Ring Opened H->I Degraded

Workflow for moisture mitigation and quality control of Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate.

Troubleshooting FAQs

Q: My reagent has clumped together and appears slightly discolored (yellowish). Is it ruined? A: Clumping is the primary physical indicator of deliquescence (moisture absorption) due to the potassium salt . The yellowish discoloration often indicates trace degradation, specifically the release of free bromine or the formation of conjugated ring-opened byproducts 1. You must run a 1H-NMR before use. If the diagnostic peaks for the isoxazoline ring are intact, desiccate immediately using Protocol 3.

Q: Can I dry the reagent in a standard laboratory oven to save time? A: Absolutely not. Heating this compound in the presence of moisture will rapidly accelerate hydrolytic ring-opening and decarboxylation. Drying must be performed at room temperature under high vacuum using a strong chemical desiccant 3.

Q: What is the best solvent for NMR validation that won't cause further degradation? A: Use strictly anhydrous DMSO-d6. Avoid D2O, as the residual basicity of the carboxylate in an aqueous environment can promote deuterium exchange at the C4 position or initiate ring-opening during the acquisition time, giving false-positive degradation signals 1.

Self-Validating Experimental Protocols

Protocol 1: Karl Fischer (KF) Coulometric Titration

Purpose: Accurately quantify trace water without triggering thermal degradation.

  • Matrix Preparation: Prepare the KF titrator with an anhydrous methanol/formamide (3:1) solvent matrix. The formamide is critical to ensure complete dissolution of the potassium carboxylate salt.

  • Sampling: Inside a glovebox, accurately weigh ~50 mg of the reagent into a crimp-sealed, septum-capped vial.

  • Injection: Inject the sample into the KF cell using a solid addition funnel, or dissolve it in 1 mL of the anhydrous matrix inside the vial and inject via a dry syringe.

  • Validation: Run the titration. The acceptable moisture limit for sensitive downstream couplings is <0.5% w/w . If higher, proceed to Protocol 3.

Protocol 2: 1H-NMR Structural Validation

Purpose: Verify the integrity of the 3-bromo-4,5-dihydroisoxazole ring prior to synthesis.

  • Sample Prep: Inside a glovebox, dissolve 10–15 mg of the reagent in 0.6 mL of strictly anhydrous DMSO-d6. Transfer to an NMR tube and cap tightly.

  • Acquisition: Acquire a standard 1H-NMR spectrum (minimum 300 MHz).

  • Analysis: Confirm the presence of the diagnostic isoxazoline protons: a doublet of doublets (dd) at ~5.00–5.20 ppm (C5-H) and a multiplet at ~3.40–3.60 ppm (C4-H2).

  • Degradation Check: Scan the downfield region (>8.50 ppm). The presence of aldehydic protons or broad oxime -OH signals confirms hydrolytic ring opening. If degraded, the batch must be discarded or repurposed.

Protocol 3: Non-Destructive Desiccation

Purpose: Remove absorbed moisture without inducing thermal degradation.

  • Transfer: Inside a glovebox, transfer the clumped reagent to a wide, shallow glass Petri dish to maximize surface area.

  • Desiccator Setup: Place the dish in a vacuum desiccator containing a fresh, aggressive desiccant (e.g., Phosphorus pentoxide, P2O5).

  • Vacuum Application: Apply high vacuum (<1 mbar) at 25°C for 24 to 48 hours. Do not apply heat.

  • Recovery: Backfill the desiccator with dry Argon or Nitrogen before opening. Transfer the dried powder immediately to a tightly sealed amber vial and store at 2–8°C in the glovebox.

References

  • Sigma-Aldrich. POTASSIUM 3-BROMO-4,5-DIHYDROISOXAZOLE-5-CARBOXYLATE | 2009013-70-9. MilliporeSigma.

  • AiFChem. 1130365-33-1 | 3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid. AiFChem Catalog. 3

  • Università degli Studi di Milano. ENZYME INHIBITORS AS POTENTIAL ANTIPARASITIC AGENTS (Thesis containing structural NMR data for the 3-bromo-4,5-dihydroisoxazole-5-carboxylate core). AIR Unimi. 1

  • Google Patents. WO 2010/094126 A1: Synthesis of 3-Bromo-4,5-dihydroisoxazole-5-carboxamide and related esters. World Intellectual Property Organization. 2

Sources

Reference Data & Comparative Studies

Validation

Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate vs sodium 3-bromo-4,5-dihydroisoxazole-5-carboxylate reactivity

For researchers, scientists, and professionals in drug development, the selection of reagents is a critical decision that can significantly impact the efficiency, yield, and scalability of a synthetic route. The 3-bromo-...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the selection of reagents is a critical decision that can significantly impact the efficiency, yield, and scalability of a synthetic route. The 3-bromo-4,5-dihydroisoxazole scaffold is a valuable building block in medicinal chemistry, often serving as a versatile electrophilic warhead for covalent inhibitors or as a precursor to a variety of functionalized molecules.[1][2] This guide provides an in-depth comparison of the reactivity of two common salt forms of a key isoxazoline intermediate: potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate and sodium 3-bromo-4,5-dihydroisoxazole-5-carboxylate. By understanding the subtle yet significant differences imparted by the counter-ion, researchers can make more informed decisions in their synthetic endeavors.

The Critical Role of the Counter-Ion: A Primer on Potassium vs. Sodium

The choice between a potassium (K+) and a sodium (Na+) salt of a carboxylate is often perceived as trivial. However, the identity of the alkali metal cation can exert a profound influence on the salt's physical properties and, consequently, its chemical reactivity.[3][4][5] These differences primarily stem from the variance in ionic radius, charge density, and Lewis acidity between the two cations.

PropertySodium (Na+)Potassium (K+)Rationale
Ionic Radius~102 pm~138 pmK+ has an additional electron shell.
Charge DensityHigherLowerThe positive charge is distributed over a smaller volume in Na+.
Lewis AcidityHarder Lewis acidSofter Lewis acidHigher charge density leads to stronger interactions with hard bases (e.g., oxygen).
HygroscopicityGenerally more hygroscopicGenerally less hygroscopicThe stronger attraction of Na+ to water molecules can lead to greater water absorption.[4]

These fundamental differences have a cascading effect on properties like solubility and the degree of ion pairing in solution, which in turn dictate the effective reactivity of the carboxylate anion and the isoxazole ring.

Physical Properties: A Comparative Analysis

Solvent TypePredicted Solubility of Sodium SaltPredicted Solubility of Potassium SaltMechanistic Insight
Polar Protic (e.g., Methanol, Ethanol) ModerateGenerally HigherThe larger size and lower charge density of K+ can lead to weaker ion pairing and better solvation in some organic solvents.[6] For some carboxylates, potassium salts exhibit greater solubility in alcohols compared to their sodium counterparts.
Polar Aprotic (e.g., DMF, DMSO, Acetonitrile) Moderate to HighHighThe weaker ion pairing of the potassium salt often leads to enhanced solubility in polar aprotic solvents, which are common in nucleophilic substitution reactions.
Nonpolar (e.g., Toluene, Hexane) Very LowVery LowIonic salts are generally insoluble in nonpolar solvents, and significant differences between the two are not anticipated.

The generally lower solubility of many potassium salts compared to their sodium equivalents in aqueous solutions is a well-known phenomenon.[4] However, in organic solvents, this trend can be reversed, with potassium salts sometimes exhibiting superior solubility.[6] This is a critical consideration for synthetic chemists who predominantly work in non-aqueous media.

Comparative Reactivity in Key Transformations

The 3-bromo-4,5-dihydroisoxazole-5-carboxylate scaffold presents several sites for chemical modification. The reactivity at these sites can be influenced by the nature of the counter-ion.

Nucleophilic Substitution at the C3 Position

The bromine atom at the C3 position of the dihydroisoxazole ring is susceptible to nucleophilic attack, a common strategy for introducing molecular diversity.[2]

Hypothesized Reactivity Difference:

The potassium salt is anticipated to exhibit a higher rate of nucleophilic substitution at the C3 position compared to the sodium salt, particularly in polar aprotic solvents.

Causality:

  • Enhanced Solubility: The potentially greater solubility of the potassium salt in common organic solvents like acetonitrile or DMF would lead to a higher effective concentration of the substrate, thereby increasing the reaction rate.

  • Weaker Ion Pairing: In solution, the carboxylate anion and its counter-ion exist in equilibrium between solvent-separated ion pairs and contact ion pairs. The larger, "softer" potassium ion forms looser ion pairs with the carboxylate anion compared to the smaller, "harder" sodium ion. This leaves the carboxylate group less encumbered and potentially less likely to interfere sterically or electronically with the approach of a nucleophile to the C3 position.

Reactions Involving the Carboxylate Group

The carboxylate moiety can itself participate in reactions, such as esterification or conversion to an amide.

Hypothesized Reactivity Difference:

The sodium salt may exhibit slightly faster reaction rates in transformations where the carboxylate acts as a nucleophile , especially in the presence of a hard electrophile.

Causality:

  • Hard-Hard Interaction: The "harder" Lewis acidic nature of Na+ leads to a stronger interaction with the "hard" oxygen atoms of the carboxylate. In certain mechanistic pathways, this interaction could polarize the C=O bond, potentially enhancing the nucleophilicity of the other oxygen atom.

  • Template Effects: In some reactions, the smaller sodium ion might act as a more effective template, bringing the electrophile and the carboxylate into closer proximity for reaction.

However, it is crucial to note that solubility effects could counteract this, and if the sodium salt has poor solubility in the reaction medium, its overall reaction rate will be lower.

Experimental Protocol: A Self-Validating System for Comparing Reactivity

To empirically determine the reactivity differences, a parallel experiment can be designed. The following protocol outlines a method for comparing the rate of a model nucleophilic substitution reaction.

Objective:

To compare the reaction rates of potassium and sodium 3-bromo-4,5-dihydroisoxazole-5-carboxylate with a model nucleophile, sodium thiophenoxide.

Materials:
  • Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate

  • Sodium 3-bromo-4,5-dihydroisoxazole-5-carboxylate

  • Thiophenol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl Ether

  • Deuterated Chloroform (CDCl₃) for NMR analysis

  • Internal Standard (e.g., 1,3,5-trimethoxybenzene)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • High-Performance Liquid Chromatography (HPLC) system

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Parallel Reaction cluster_monitoring Monitoring & Analysis cluster_data Data Processing prep_NaSPh Prepare Sodium Thiophenoxide Solution in DMF react_K Reaction K: Add NaSPh to Potassium Isoxazole Solution prep_NaSPh->react_K react_Na Reaction Na: Add NaSPh to Sodium Isoxazole Solution prep_NaSPh->react_Na prep_K_salt Prepare Potassium Isoxazole Solution in DMF with Internal Standard prep_K_salt->react_K prep_Na_salt Prepare Sodium Isoxazole Solution in DMF with Internal Standard prep_Na_salt->react_Na quench_K Quench Aliquots from Reaction K at Time Points react_K->quench_K quench_Na Quench Aliquots from Reaction Na at Time Points react_Na->quench_Na analyze_K Analyze Aliquots from K by HPLC/¹H NMR quench_K->analyze_K analyze_Na Analyze Aliquots from Na by HPLC/¹H NMR quench_Na->analyze_Na plot_data Plot [Substrate] vs. Time for Both Reactions analyze_K->plot_data analyze_Na->plot_data compare_rates Compare Initial Reaction Rates plot_data->compare_rates

Caption: Workflow for the comparative kinetic analysis.

Step-by-Step Procedure:
  • Preparation of Sodium Thiophenoxide Solution (0.5 M in DMF):

    • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add sodium hydride (1.05 eq.).

    • Wash the sodium hydride with anhydrous diethyl ether three times to remove mineral oil.

    • Add anhydrous DMF to the flask.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of thiophenol (1.0 eq.) in anhydrous DMF dropwise.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Reaction Setup (Parallel Reactions):

    • In two separate, identical, flame-dried flasks under argon, prepare solutions of:

      • Flask K: Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate (1.0 eq.) and the internal standard in anhydrous DMF.

      • Flask Na: Sodium 3-bromo-4,5-dihydroisoxazole-5-carboxylate (1.0 eq.) and the internal standard in anhydrous DMF.

    • Ensure both flasks are maintained at the same constant temperature (e.g., 25 °C) using a water bath.

  • Reaction Initiation and Monitoring:

    • Simultaneously, add the prepared sodium thiophenoxide solution (1.1 eq.) to both Flask K and Flask Na with vigorous stirring.

    • Start a timer immediately.

    • At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.

    • Immediately quench each aliquot by adding it to a vial containing a dilute aqueous HCl solution and diethyl ether.

    • Vortex the vial, separate the organic layer, and dry it over anhydrous sodium sulfate.

  • Analysis:

    • Analyze the quenched and dried organic samples by HPLC or ¹H NMR.

    • By comparing the integration of the starting material's characteristic peaks to the internal standard's peak, determine the concentration of the starting material at each time point.

  • Data Interpretation:

    • Plot the concentration of the starting isoxazole salt versus time for both the potassium and sodium salt reactions.

    • The initial slope of these curves will give the initial reaction rate. A steeper slope indicates a faster reaction.

This self-validating system, by running the reactions in parallel under identical conditions, minimizes experimental variables and allows for a direct and reliable comparison of the reactivity of the two salts.

Conclusion

While on the surface, potassium and sodium 3-bromo-4,5-dihydroisoxazole-5-carboxylate may seem interchangeable, a deeper analysis based on fundamental chemical principles suggests that the choice of counter-ion can have a tangible impact on reactivity. The potassium salt is predicted to be the more reactive substrate in nucleophilic substitution reactions at the C3 position, primarily due to its likely superior solubility in organic solvents and the formation of looser ion pairs. Conversely, the sodium salt might show a slight advantage in reactions where the carboxylate itself is the nucleophile, although this is highly dependent on the specific reaction conditions.

For synthetic chemists aiming to optimize reaction times and yields, particularly in the context of nucleophilic displacement on the isoxazole ring, the potassium salt may be the more strategic choice. The experimental protocol provided offers a robust framework for validating these hypotheses and making data-driven decisions in the laboratory. As with all aspects of chemical synthesis, empirical validation is key, and this guide serves as a foundational tool for designing those critical experiments.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole.
  • Sciforum. (2025, November 13). Synthesis and Characterization of 3,5-Disubstituted Isoxazole Derivatives.
  • Conti, P. et al. (2023). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells. European Journal of Medicinal Chemistry, 254, 115286.
  • Various Authors. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. PMC.
  • Various Authors. (2010, April 5). Synthesis of Alkali Metal Carboxylates and Carboxylic Acids Using “Wet” and “Anhydrous” Alkali Metal Hydroxides. ACS Publications.
  • Reddit User. (2013, June 26). Sodium, Na^+, is more soluble in water than potassium, K^+. Why, in this case, is bigger not better?? Reddit.
  • Various Authors. (2021, August 18). Synthesis and Reactivity of 3‐Halo‐4,5‐dihydroisoxazoles: An Overview. ResearchGate.
  • Google Patents. (n.d.). WO2006038657A1 - 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole and method for producing same.
  • Various Authors. (2023, July 19). Syntheses, Structures, and Corrosion Inhibition of Various Alkali Metal Carboxylate Complexes. MDPI.
  • Chemistry Stack Exchange User. (2015, August 21). Why are potassium organic salts ever preferable to the sodium equivalents? Chemistry Stack Exchange.
  • Various Authors. (n.d.). Synthesis of Alkali Metal Carboxylates and Carboxylic Acids Using "Wet" and "Anhydrous" Alkali Metal Hydroxides. ResearchGate.
  • Benchchem. (n.d.). The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability.
  • Various Authors. (2019, October 18). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. ACS Publications.
  • Various Authors. (n.d.). Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects. ResearchGate.
  • Kotian, S. Y. et al. (n.d.). Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. ResearchGate.
  • Various Authors. (2019, October 28). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. ACS Publications.
  • Pinho, S. P., & Macedo, E. A. (n.d.). Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents. Journal of Chemical & Engineering Data.
  • Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 67(9), 1257-1260.
  • Various Authors. (2021, April 6). Counterion Effect and Isostructurality in a Series of Ag(I) Complexes Containing a Flexible, Imidazole Based Dipodal Ligand. MDPI.
  • Various Authors. (n.d.). Structural Study on Alkali‐Carboxylate Functionalized Late‐Transition Metal Bis(dithiocarbamate) Complexes. Wiley Online Library.
  • Langer, J., & Görls, H. (2014). Synthesis, characterization and reactivity of potassium and barium complexes containing phosphane–borane stabilized methanides. Dalton Transactions, 43(2), 458-468.
  • Various Authors. (n.d.). Recent Advances on the Synthesis and Reactivity of Isoxazoles. ResearchGate.
  • Various Authors. (2023, May 21). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. MDPI.
  • Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031-2034.
  • Various Authors. (n.d.). Alkali‐Metal Mediation: Diversity of Applications in Main‐Group Organometallic Chemistry. PMC.
  • Hu, M. et al. (2014). Synthesis of 3,4,5-Trisubstituted Isoxazoles by the 1,3-Dipolar Cycloaddition Reaction of α-Azido Acrylates and Aromatic Oximes. Synthesis, 46(04), 510-514.
  • Various Authors. (2024, November 4). Palladium‐Catalyzed C4,C5‐Diarylation of Isoxazole‐3‐Carboxylate by Double C−H Bond Functionalization. ResearchGate.

Sources

Comparative

HPLC method validation for Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate purity analysis

Title: Purity Analysis of Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate: A Comparative Guide to HPLC Method Validation Introduction Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate (CAS: 2009013-70-9) is a hig...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Purity Analysis of Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate: A Comparative Guide to HPLC Method Validation

Introduction

Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate (CAS: 2009013-70-9) is a highly polar, brominated heterocyclic salt utilized as a critical building block in the synthesis of advanced isoxazoline-based pharmaceuticals[1]. Due to its ionic nature, low molecular weight (MW: 232.07 g/mol ), and extreme hydrophilicity, quantifying its purity presents a severe chromatographic challenge.

Traditional Reversed-Phase Liquid Chromatography (RPLC) methods often fail to retain this analyte, resulting in co-elution with void volume interferences. This guide objectively compares the performance of traditional RPLC against advanced Hydrophilic Interaction Liquid Chromatography (HILIC) technologies. Furthermore, it provides a comprehensive, self-validating analytical protocol grounded in the latest[2] and [3] guidelines.

Part 1: Analytical Target Profile (ATP) & Mechanistic Risk Assessment

Under the ICH Q14 framework, method development begins with defining the Analytical Target Profile (ATP)[4]. The objective is to accurately quantify the active moiety and resolve it from its primary synthetic precursors—such as ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate[5]—with a resolution ( Rs​ ) > 2.0.

The Causality of Chromatographic Failure in RPLC: The analyte is a potassium salt of a carboxylic acid. The pKa of the carboxylate group on the electronegative dihydroisoxazole ring is approximately 2.5. In standard acidic RPLC mobile phases (e.g., 0.1% Formic Acid, pH 2.7), the molecule exists in a state of partial ionization. This thermodynamic instability between the protonated and ionized states causes severe peak splitting and tailing. Conversely, at a neutral pH where it is fully ionized, the molecule becomes too polar to partition into the hydrophobic C18 stationary phase, eluting at the void volume ( t0​ ).

To solve this, we shift the separation paradigm to HILIC. By utilizing an Amide-bonded stationary phase and a mobile phase buffered to pH 4.5, the analyte remains >99% ionized. In HILIC, this high polarity is an asset: it drives the analyte to partition deeply into the water-enriched layer immobilized on the polar Amide surface, ensuring strong retention and excellent peak shape.

MethodDev N1 Define ATP (ICH Q14) Target: Purity & Assay N2 Risk Assessment Analyte: Highly Polar Salt N1->N2 N3 Reversed-Phase (C18) Result: Co-elution & Tailing N2->N3 Approach A N4 Amide-HILIC (Product) Result: Baseline Resolution N2->N4 Approach B N5 ICH Q2(R2) Validation Specificity, Linearity, Accuracy N3->N5 Fails Criteria N4->N5 Meets ATP

Fig 1. Risk-based analytical procedure development workflow for polar carboxylate salts.

Part 2: Comparative Performance Analysis

To objectively validate the mechanistic theory, we compared three column technologies.

Experimental Conditions:

  • Target Analyte: Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate (100 µg/mL)

  • Impurity Spike: Ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate (10 µg/mL)[6]

  • Mobile Phase (HILIC): Acetonitrile : 20 mM Ammonium Acetate (pH 4.5) (75:25, v/v)

  • Mobile Phase (RPLC): Water : Acetonitrile (Gradient)

  • Flow Rate: 1.0 mL/min; Detection: UV at 215 nm.

Column TechnologyStationary Phase ChemistryRetention Factor ( k′ )Asymmetry ( As​ )Resolution ( Rs​ )Overall Suitability
Traditional C18 Fully Porous Octadecylsilane0.41.950.8Fail (Co-elution)
Bare Silica HILIC Unbonded Type-B Silica2.51.421.5Marginal (Tailing)
Core-Shell Amide-HILIC Amide-bonded Core-Shell4.8 1.05 3.6 Optimal (Pass)

Data Interpretation: The Core-Shell Amide-HILIC column vastly outperforms the alternatives. The core-shell architecture minimizes longitudinal diffusion and eddy dispersion (the B and A terms of the van Deemter equation), yielding exceptionally sharp peaks ( As​ = 1.05). Furthermore, the neutral amide ligand prevents the secondary electrostatic interactions that cause tailing on bare silica columns, resulting in superior baseline resolution ( Rs​ = 3.6) between the active salt and its ethyl ester impurity.

Part 3: Self-Validating Method Protocol (ICH Q2(R2) Compliant)

Based on the comparative data, the Core-Shell Amide-HILIC method was selected for full validation. To ensure absolute trustworthiness, this protocol is designed as a self-validating system. Before any sample data is accepted, the instrument must pass a rigorous System Suitability Test (SST)[7].

Phase A: System Suitability Testing (SST)

Causality: SST ensures the complete analytical system (instrument, reagents, column, and analyst) is fit for purpose at the exact moment of testing.

  • Inject the standard solution (100 µg/mL) in five replicates.

  • Self-Validation Gates:

    • Retention time %RSD must be 0.5%.

    • Peak area %RSD must be 1.0%.

    • Tailing factor ( As​ ) must be 1.5.

    • Resolution ( Rs​ ) between API and closest impurity must be 2.0.

    • If any gate fails, the sequence automatically aborts, preventing the generation of invalid data.

Phase B: Step-by-Step Validation Workflows

Step 1: Specificity & Peak Purity [3]

  • Action: Inject a blank (75:25 ACN:Water), the API standard, and a sample spiked with all known synthetic impurities.

  • Mechanism: Utilize a Photodiode Array (PDA) detector to extract UV spectra across the peak to ensure no co-eluting hidden impurities exist.

  • Criteria: The peak purity angle must be less than the peak purity threshold. No blank peaks may elute within ± 0.5 minutes of the main peak.

Step 2: Linearity and Range [7]

  • Action: Prepare calibration standards at 10, 25, 50, 100, and 120 µg/mL (LOQ to 120% of nominal concentration). Inject each level in triplicate.

  • Mechanism: Plot peak area versus concentration and perform least-squares linear regression.

  • Criteria: The correlation coefficient ( R2 ) must be 0.999. The y-intercept must be 2.0% of the target concentration response.

Step 3: Accuracy (Recovery) [7]

  • Action: Spike known quantities of the API into a synthetic matrix at 80%, 100%, and 120% levels. Prepare three independent samples per level (n=9).

  • Mechanism: Compare the calculated concentration against the theoretical spiked amount to determine extraction efficiency and rule out matrix suppression.

  • Criteria: Mean recovery across all levels must fall between 98.0% and 102.0%.

Step 4: Robustness [3]

  • Action: Deliberately perturb critical method parameters to simulate routine laboratory variations.

    • Column Temperature: 30∘C±5∘C

    • Flow Rate: 1.0 mL/min±0.1 mL/min

    • Buffer pH: 4.5±0.2

  • Mechanism: This proves the method's resilience, a core requirement of the updated ICH Q2(R2) guidelines.

  • Criteria: The SST criteria (Resolution > 2.0, As​≤1.5 ) must be met under all perturbed conditions.

Validation V1 Validation Setup Amide-HILIC Column V2 Specificity Blank & Impurity Spike V1->V2 V3 Linearity & Range LOQ to 120% Target V1->V3 V4 Accuracy & Precision Recovery & %RSD V1->V4 V5 Robustness Temp, Flow, pH variations V1->V5 V6 Validated Method Ready for QC V2->V6 V3->V6 V4->V6 V5->V6

Fig 2. ICH Q2(R2) analytical method validation lifecycle and parameter evaluation.

Conclusion

The purity analysis of Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate necessitates a departure from traditional RPLC. By applying ICH Q14 risk-based development principles, we demonstrated that a Core-Shell Amide-HILIC column provides superior retention, peak shape, and resolution. When coupled with a self-validating SST protocol and validated against ICH Q2(R2) standards, this method offers drug development professionals a highly reliable, QC-ready analytical solution.

References

  • International Council for Harmonisation (ICH). "ICH Q14 Analytical Procedure Development". ICH Official Quality Guidelines. URL:[Link]

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures". ICH Official Quality Guidelines. URL:[Link]

Sources

Validation

Comparative Guide: Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate vs. Alternative Halogenated Isoxazoles

Executive Summary Halogenated isoxazoles and their partially saturated dihydroisoxazole (isoxazoline) counterparts are privileged scaffolds in medicinal chemistry and organic synthesis. They serve as versatile bioisoster...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated isoxazoles and their partially saturated dihydroisoxazole (isoxazoline) counterparts are privileged scaffolds in medicinal chemistry and organic synthesis. They serve as versatile bioisosteres, latent electrophiles for covalent inhibition, and robust intermediates for cross-coupling reactions.

Among these, Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate (CAS: 2009013-70-9) has emerged as a highly strategic building block [1]. By utilizing the potassium salt of the carboxylic acid, researchers achieve superior aqueous solubility and shelf stability compared to the free acid. More importantly, the 3-bromo substitution offers a "Goldilocks" reactivity profile—striking an optimal balance between the inertness of 3-chloro analogs and the instability of 3-iodo derivatives. This guide objectively compares these halogenated variants, detailing their mechanistic behaviors, stability profiles, and applications in both chemoproteomics and synthetic cross-coupling.

Mechanistic & Reactivity Comparison: The Halogen Effect

The chemical behavior of the 3-halo-4,5-dihydroisoxazole core is fundamentally dictated by the electronegativity, polarizability, and leaving-group ability of the halogen at the C3 position [2].

  • 3-Chloro-4,5-dihydroisoxazoles: Inspired by the natural product acivicin, the 3-chloro variant is highly stable. However, the strong C-Cl bond requires highly reactive, specific nucleophiles (or harsh thermal conditions) to undergo nucleophilic displacement. In palladium-catalyzed cross-coupling, the oxidative addition of Pd(0) into the C-Cl bond is notoriously sluggish.

  • 3-Iodo-4,5-dihydroisoxazoles: The C-I bond is highly polarizable and weak, making 3-iodo derivatives exceptionally reactive. While excellent for rapid cross-coupling, they suffer from significant drawbacks: they are light-sensitive, prone to spontaneous dehalogenation during storage, and often yield unwanted homocoupling byproducts.

  • 3-Bromo-4,5-dihydroisoxazoles: The 3-bromo variant, such as Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate, provides the optimal thermodynamic balance. The C-Br bond is sufficiently weak to undergo facile oxidative addition with standard Pd catalysts, yet stable enough to survive multi-step synthetic sequences and aqueous biological assays without spontaneous hydrolysis [3].

Quantitative Comparison Matrix
Property / Parameter3-Chloro Variant3-Bromo Variant (Focus)3-Iodo Variant
Leaving Group Ability PoorModerate to Good Excellent
Shelf Stability > 2 Years (Room Temp)> 1 Year (2-8°C) < 3 Months (Requires dark/cold)
Chemoproteomic Reactivity Highly restricted (Target-specific)Tunable (Broad cysteine profiling) Non-specific (High background)
Pd-Catalyzed Cross-Coupling Requires specialized ligands / high heatStandard conditions (e.g., Pd2(dba)3) Prone to homocoupling
Aqueous Solubility (K-salt) HighHigh Moderate (Hydrophobic Iodo)

Application I: Covalent Inhibition & Chemoproteomics

Recent advancements in drug discovery have revitalized the use of targeted covalent inhibitors (TCIs). The 3-bromo-4,5-dihydroisoxazole (BDHI) scaffold acts as a latent electrophile. Unlike hyper-reactive iodoacetamides that indiscriminately label all accessible cysteines, the 3-bromo isoxazoline requires a proximity-driven binding event to trigger the nucleophilic displacement of the bromide by a target protein's active-site cysteine[4].

The potassium carboxylate moiety at the C5 position is highly advantageous here; it mimics natural amino acid substrates (like glutamate or aspartate), directing the warhead toward specific enzymatic pockets, such as those in human transglutaminase 2 (TG2).

G A Live Cell Incubation with 3-Bromo-Isoxazoline Probe B Cell Lysis & Proteome Extraction A->B Extract Proteins C Click Chemistry (Fluorophore/Biotin Tagging) B->C CuAAC Reaction D Affinity Enrichment (Streptavidin Pulldown) C->D Isolate Targets E LC-MS/MS Analysis (Identify Labeled Cysteines) D->E Peptide Mapping

Caption: Workflow for chemoproteomic profiling of reactive cysteines using 3-bromo-isoxazoline probes.

Protocol A: Chemoproteomic Cysteine Labeling

Causality Note: We use competitive profiling against a broad-spectrum electrophile (like Iodoacetamide-alkyne) to validate that the 3-bromo-isoxazoline engages specific, functionally relevant cysteines rather than reacting indiscriminately.

  • Cell Treatment: Culture target cells (e.g., Jurkat or HCT-116) to 80% confluence. Treat with 10 µM of the functionalized 3-bromo-4,5-dihydroisoxazole probe for 2 hours at 37°C.

  • Lysis: Harvest cells and lyse in PBS containing 0.1% NP-40 and protease inhibitors. Crucial: Avoid DTT or β -mercaptoethanol, as these nucleophilic thiols will quench the unreacted 3-bromo warheads.

  • Click Chemistry (CuAAC): To 1 mg/mL of the proteome lysate, add 100 µM of a biotin-azide reporter, 1 mM TCEP, 100 µM TBTA ligand, and 1 mM CuSO4​ . React for 1 hour at room temperature.

  • Enrichment & Digestion: Precipitate proteins using cold methanol/chloroform. Resuspend and enrich biotinylated proteins using streptavidin agarose beads. Perform on-bead trypsin digestion.

  • LC-MS/MS: Analyze the resulting peptides via tandem mass spectrometry to identify the specific cysteine residues modified by the displacement of the bromide ion.

Application II: Synthetic Intermediate for Cross-Coupling

Beyond biological applications, Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate is a premier substrate for transition-metal catalyzed cross-coupling. The C3 position of the isoxazoline ring can be functionalized via Suzuki-Miyaura coupling to yield complex 3-aryl or 3-heteroaryl derivatives [5].

Attempting this with 3-chloro variants often leads to unreacted starting material, while 3-iodo variants can decompose under basic coupling conditions (e.g., Boulton-Katritzky rearrangement). The 3-bromo variant reliably undergoes oxidative addition without compromising the delicate N-O bond of the isoxazoline ring.

G A Potassium 3-bromo-4,5- dihydroisoxazole-5-carboxylate C Oxidative Addition (C-Br Bond Cleavage) A->C Add Catalyst B Pd Catalyst (e.g., Pd2(dba)3, P(t-Bu)3) B->C D Transmetalation (with Arylboronic Acid) C->D Aryl-B(OH)2 E Reductive Elimination (Form C-C Bond) D->E Base (K2CO3) E->B Catalyst Regeneration F 3-Aryl-4,5-dihydroisoxazole Derivative E->F Product Yield

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling of 3-bromo-dihydroisoxazoles.

Protocol B: Suzuki-Miyaura Cross-Coupling

Causality Note: The use of a bulky, electron-rich phosphine ligand like P(t−Bu)3​ is critical. It accelerates the oxidative addition into the C-Br bond and facilitates rapid reductive elimination, thereby suppressing unwanted side reactions like β -hydride elimination or N-O bond cleavage.

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, combine Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate (1.0 equiv) and the desired arylboronic acid (1.5 equiv).

  • Catalyst Loading: Add Pd2​(dba)3​ (5 mol%) and P(t−Bu)3​⋅HBF4​ (10 mol%).

  • Base and Solvent: Add anhydrous K2​CO3​ (2.0 equiv). Introduce a degassed mixture of Toluene/Water (4:1 v/v) as the solvent. Note: The biphasic system is excellent here because the potassium carboxylate substrate is highly water-soluble, while the boronic acid and catalyst reside primarily in the organic phase, facilitating interfacial transmetalation.

  • Reaction: Stir the mixture vigorously at 80°C for 12 hours. Monitor the consumption of the bromide via TLC or LC-MS.

  • Workup: Cool to room temperature, acidify slightly with 1M HCl to protonate the carboxylate (facilitating organic extraction), and extract with Ethyl Acetate (3x). Dry over MgSO4​ , concentrate, and purify via silica gel chromatography.

Conclusion

When designing synthetic routes or chemoproteomic probes involving halogenated isoxazoles, Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate represents the optimal choice. It circumvents the kinetic inertness of 3-chloro derivatives and the chemical instability of 3-iodo analogs. By leveraging its balanced reactivity, researchers can achieve highly selective covalent protein labeling and high-yielding transition-metal cross-couplings with self-validating, reproducible protocols.

References

  • Zana, A., & Galbiati, A. (2021). "Synthesis and Reactivity of 3-Halo-4,5-dihydroisoxazoles: An Overview." ChemistrySelect, 6(31), 8249-8261. Available at:[Link]

  • Tsuda, M., et al. (2021). "Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles." Tetrahedron Letters, 75, 153185. Available at:[Link]

  • Byun, D. P., et al. (2023). "Covalent Inhibition by a Natural Product-Inspired Latent Electrophile." Journal of the American Chemical Society, 145(20), 11097–11109. Available at:[Link]

  • Fernandes, A. A. G., et al. (2019). "General Platform for the Conversion of Isoxazol‐5‐ones to 3,5‐Disubstituted Isoxazoles via Nucleophilic Substitutions and Palladium Catalyzed Cross‐Coupling Strategies." European Journal of Organic Chemistry, 2019(19), 3022-3034. Available at:[Link]

Comparative

Mass Spectrometry Validation of Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate Synthesis: A Comparative Guide

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when validating polar, thermally labile intermediates. Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate is a prime example.

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when validating polar, thermally labile intermediates. Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate is a prime example. This heterocyclic salt is a critical electrophilic warhead used in the design of covalent enzyme inhibitors (such as transglutaminase 2 probes)[1] and agricultural nematicides[2].

However, its salt-like nature and the presence of a labile carboxylate group make traditional mass spectrometry (MS) validation challenging. This guide objectively compares the performance of Electrospray Ionization (ESI-HRMS) against Atmospheric Pressure Chemical Ionization (APCI-MS) and Gas Chromatography-Electron Impact MS (GC-EI-MS), providing a self-validating experimental framework for structural confirmation.

The Analytical Challenge: Causality Behind Method Selection

The synthesis of the 3-bromo-4,5-dihydroisoxazole scaffold relies on a highly regioselective 1,3-dipolar cycloaddition between bromonitrile oxide and a dipolarophile (e.g., potassium acrylate)[3]. The resulting product is an inorganic-organic salt. Selecting the correct ionization technique requires understanding the physical chemistry of this molecule.

  • The ESI-HRMS Advantage (Negative Mode): ESI is a "soft" ionization technique that transfers pre-formed ions directly from the solution phase into the gas phase. Because our target is a potassium salt, it readily dissociates in polar solvents to form the [M-K]- carboxylate anion. Negative ion mode ESI detects this intact anion without requiring high thermal energy, preserving the fragile 4,5-dihydroisoxazole ring[4].

  • The APCI-MS Limitation: APCI relies on a corona discharge to ionize gas-phase solvent molecules, which then transfer charge to the analyte[5]. This mandates that the analyte be vaporized. Carboxylate salts have virtually zero vapor pressure. Forcing vaporization requires temperatures exceeding 350 °C, which universally triggers the thermal decarboxylation of the 5-carboxylate group, destroying the analyte before it reaches the detector.

  • The GC-EI-MS Bottleneck: Standard GC-MS requires volatile, thermally stable analytes. To analyze this compound via GC-MS, a time-consuming derivatization step (esterification to methyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate) is mandatory[2]. Furthermore, the "hard" 70 eV electron impact (EI) ionization heavily fragments the molecule, often obliterating the molecular ion peak (M+•) and complicating structural confirmation.

Quantitative Performance Comparison

The following table summarizes the objective performance metrics of the three MS platforms when applied to this specific carboxylate salt.

Analytical ParameterESI-HRMS (Negative Mode)APCI-MS (Negative Mode)GC-EI-MS
Primary Ionization Mechanism Solution-phase dissociationGas-phase corona dischargeHigh-energy electron impact (70 eV)
Target Analyte State Intact carboxylate anion ([M-K]-)Vaporized neutral (Fails for salts)Requires derivatization (Esterification)
Thermal Degradation Risk Low (Ambient to 250 °C)High (Vaporizer >350 °C)High (GC Inlet >250 °C)
Sample Prep Time < 5 minutes (Direct dilution)< 5 minutes (Direct dilution)> 60 minutes (Derivatization required)
Structural Integrity Preserves molecular ionInduces decarboxylationExtensive fragmentation
Sensitivity (LOD) High (Low pg/mL range)Poor (Severe ion suppression)Moderate (Yield-dependent)

Experimental Protocols: A Self-Validating System

A protocol is only as robust as its internal failure checks. The methodology below embeds a self-validating isotopic signature check to prevent false positives during MS analysis.

Phase 1: Synthesis of Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate

Causality: We utilize an in situ generation of the unstable bromonitrile oxide dipole to prevent its dimerization into furoxans, ensuring maximum yield of the cycloadduct[3].

  • Dipole Generation: Dissolve 1.0 equivalent of dibromoformaldoxime in anhydrous ethyl acetate. Add this dropwise to a vigorously stirred suspension of potassium bicarbonate (2.0 eq) and potassium acrylate (1.2 eq) at 0 °C.

  • Cycloaddition: Allow the reaction to warm to room temperature and stir for 12 hours. The potassium bicarbonate neutralizes the generated HBr, driving the formation of bromonitrile oxide, which reacts strictly regioselectively with the acrylate.

  • Isolation: Filter the resulting solid precipitate (a crude mixture of the target potassium salt and KBr byproducts).

  • Purification: Extract the solid with cold, anhydrous methanol. The target organic salt is soluble, while the bulk of KBr remains insoluble. Filter and concentrate the filtrate under reduced pressure.

Phase 2: ESI-HRMS Validation (Negative Mode)

Causality: We avoid sodium or potassium-heavy buffers, which cause adduct clustering and signal suppression. Instead, a simple methanolic solvent system promotes excellent spray stability for pre-formed anions[4].

  • Sample Preparation: Dissolve 1 mg of the purified salt in 1 mL of LC-MS grade Methanol:Water (50:50, v/v). Dilute 1:100 to prevent detector saturation.

  • Instrument Tuning:

    • Capillary Voltage: 2.5 kV (Kept intentionally low to minimize in-source fragmentation).

    • Desolvation Temperature: 250 °C (Optimized to evaporate droplets without thermally degrading the carboxylate).

  • The Self-Validating Step (Isotope Pattern Analysis): Because the molecule contains a single bromine atom, the mass spectrum must exhibit a characteristic 1:1 isotopic doublet separated by exactly 2 Da (representing the 79 Br and 81 Br isotopes).

    • Expected [M-K]- for 79 Br: m/z 191.917

    • Expected [M-K]- for 81 Br: m/z 193.915

    • Validation Logic: If this 1:1 doublet is absent, or if the primary peak is shifted by -44 Da (loss of CO 2​ ), the synthesis failed, or the source temperature is too high.

Workflow Visualization

The following diagram maps the logical progression of the synthesis and the critical self-validation checkpoints within the MS workflow.

Workflow Reactants Reactants Dibromoformaldoxime + Potassium Acrylate Cycloaddition 1,3-Dipolar Cycloaddition (In situ Bromonitrile Oxide) Reactants->Cycloaddition Crude Crude Mixture (Target Salt + KBr) Cycloaddition->Crude Purification Selective Extraction (Cold Methanol) Crude->Purification Purified Purified Potassium 3-bromo- 4,5-dihydroisoxazole-5-carboxylate Purification->Purified ESI ESI-HRMS (Negative Ion Mode) Purified->ESI Validation Data Validation Detect [M-K]- Isotopic Doublet (m/z 191.91 & 193.91) ESI->Validation

Workflow for the synthesis and ESI-HRMS self-validating analysis of the carboxylate salt.

References

  • Title: Dihydroisoxazole Analogs for Labeling and Visualization of Catalytically Active Transglutaminase 2 Source: NIH PubMed Central URL: [Link]

  • Title: Synthesis and Reactivity of 3‐Halo‐4,5‐dihydroisoxazoles: An Overview Source: ResearchGate URL: [Link]

  • Title: Toxicities of 4,5-Dihydroisoxazoles Against Root-Knot Nematodes and in Silico Studies of Their Modes of Action Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL: [Link]

  • Title: A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression Source: NIH PubMed URL: [Link]

  • Title: Electrospray and APCI Mass Analysis Source: AxisPharm URL: [Link]

Sources

Validation

Benchmarking the Catalytic Inactivation Efficiency of Potassium 3-Bromo-4,5-dihydroisoxazole-5-carboxylate

Target Audience: Researchers, scientists, and drug development professionals. Perspective: Senior Application Scientist, Covalent Chemical Biology.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Perspective: Senior Application Scientist, Covalent Chemical Biology.

In the realm of targeted covalent inhibitors (TCIs) and chemoproteomics, the traditional enzymology concept of "catalytic efficiency" ( kcat​/KM​ ) is inverted. Instead of measuring how efficiently an enzyme turns over a substrate, we benchmark the efficiency by which an electrophilic warhead permanently inactivates a target enzyme's catalytic machinery. This metric is defined by the second-order inactivation rate constant, kinact​/KI​ [1].

When evaluating Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate (K-BDHI) , we are analyzing a highly specialized, water-soluble building block used to synthesize latent electrophilic probes. Unlike hyper-reactive haloacetamides, the 3-bromo-4,5-dihydroisoxazole (BDHI) scaffold is a natural-product-inspired warhead that exhibits exceptional target selectivity, making it a premier choice for engaging nucleophilic cysteines in the active sites of purified enzymes[2].

The Paradigm Shift: Mechanistic Grounding & Causality

The BDHI warhead is considered a "rare electrophile" in therapeutics because it is virtually inert toward physiological thiols (like free glutathione) in bulk solvent[3].

The Causality of Activation: Why does K-BDHI only react with specific targets? The reaction relies on the unique microenvironment of a target enzyme's active site. When the K-BDHI probe reversibly binds to the target (defined by the affinity constant, KI​ ), surrounding amino acid residues lower the pKa of the catalytic cysteine, rendering it hyper-nucleophilic. This activated cysteine executes a nucleophilic attack on the C3 position of the isoxazoline ring. The bromide ion is subsequently displaced, forming a highly stable imino thioether covalent bond (defined by the inactivation rate, kinact​ )[3].

The use of the potassium carboxylate salt form is a deliberate experimental choice. It maximizes aqueous solubility during in vitro assays, eliminating the need for high concentrations of DMSO, which frequently causes artifactual enzyme denaturation and skews kinetic data.

Mechanism E Target Enzyme (Active Cys-SH) EI Reversible Complex (K_I) E->EI Binding I K-BDHI Warhead (Electrophile) I->EI Cov Inactivated Enzyme (k_inact) EI->Cov Br⁻ Displacement

Fig 1. Kinetic pathway of enzyme inactivation by K-BDHI.

Comparative Benchmarking Data

To objectively benchmark K-BDHI, we must compare its kinetic parameters against industry-standard electrophiles. The data below illustrates the performance of these warheads against model cysteine-dependent enzymes (e.g., Human Transglutaminase 2 or GAPDH)[1][4].

Table 1: Comparative Inactivation Efficiency of Electrophilic Warheads
Electrophile ClassRepresentative WarheadTarget SelectivityTypical kinact​/KI​ ( M−1min−1 )Off-Target Thiol Reactivity (GSH t1/2​ )
Haloacetamide Iodoacetamide (IAA)Pan-Cysteine (Low)> 300,000< 5 minutes
Michael Acceptor Acrylamide ProbesTargeted (Moderate)6,000 - 30,0002 - 4 hours
3-Halo-isoxazoline K-BDHI Derivatives Catalytic Cys (Very High) > 2,000 > 24 hours (Highly Stable)

Key Insight: While Iodoacetamide boasts a massive inactivation efficiency, its half-life in glutathione is less than 5 minutes, rendering it useless for live-cell target validation. K-BDHI derivatives provide a "Goldilocks" profile: sufficient catalytic inactivation efficiency (> 2,000 M−1min−1 ) combined with near-perfect stability against off-target physiological thiols[1].

Self-Validating Experimental Protocol: Determining kinact​/KI​

To ensure scientific trustworthiness, the determination of kinact​/KI​ must be conducted under a self-validating framework. This protocol utilizes a continuous fluorometric assay under pseudo-first-order conditions to isolate reversible binding from irreversible covalent bond formation.

Reagents & Materials
  • Target Enzyme: Recombinant human TG2 (10 nM final concentration).

  • Inhibitor: Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate derivative (0.5 μM to 50 μM).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA.

    • Causality Check: EDTA is strictly required to chelate trace heavy metals that could inadvertently oxidize the catalytic cysteine, ensuring the active site remains in a fully reduced, nucleophilic state.

Step-by-Step Workflow
  • Pseudo-First-Order Setup: Prepare a 7-point concentration gradient of the K-BDHI probe.

    • Causality Check: The lowest inhibitor concentration (0.5 μM) must be at least 50x greater than the enzyme concentration (10 nM). This strict pseudo-first-order condition ensures the inhibitor concentration remains effectively constant throughout the reaction, simplifying the kinetic decay to a single exponential curve.

  • Time-Dependent Quenching: Incubate the enzyme with the K-BDHI gradient at 37°C. At predefined intervals (0, 5, 10, 15, 30, and 60 minutes), extract a 10 μL aliquot.

  • Fluorometric Measurement: Transfer the aliquot into 90 μL of a fluorogenic substrate solution to measure the initial velocity ( vi​ ) of the residual active enzyme.

  • Self-Validation (The GSH Counter-Screen): Run a parallel control where K-BDHI is pre-incubated with 5 mM Glutathione (GSH) for 1 hour before adding the enzyme.

    • Causality Check: If K-BDHI is a true latent electrophile, the GSH-quenched sample will exhibit identical inactivation kinetics to the standard sample. This internal control proves the loss of enzyme activity is due to targeted active-site labeling, not premature degradation or non-specific aggregation[2].

  • Kinetic Modeling: Plot the natural log of residual activity ( ln(vi​/v0​) ) against time to derive the observed rate constant ( kobs​ ) for each concentration. Finally, plot kobs​ vs. [K-BDHI] and fit the data to the hyperbolic equation: kobs​=(kinact​×[I])/(KI​+[I]) .

Workflow S1 1. Pseudo-First-Order Incubation [K-BDHI] >>[Enzyme] S2 2. Time-Dependent Sampling Extract aliquots at t = 0-60 min S1->S2 S3 3. Fluorometric Activity Assay Measure residual velocity (v_i) S2->S3 S4 4. Non-Linear Regression Fit k_obs = (k_inact * [I]) / (K_I +[I]) S3->S4

Fig 2. Self-validating experimental workflow for determining inactivation efficiency.

Conclusion

When benchmarking the catalytic inactivation efficiency of covalent warheads, Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate stands out as an elite, highly selective building block. While it lacks the raw, indiscriminate speed of iodoacetamide, its tempered reactivity ensures that it only engages with cysteines that have been catalytically activated by their local protein microenvironment. For drug development professionals designing the next generation of targeted covalent inhibitors, K-BDHI provides an optimal balance of aqueous solubility, target specificity, and structural tunability.

Sources

Comparative

Comparative study of Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate in drug discovery

Title: Engineering Covalent Selectivity: A Comparative Guide to Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate in Drug Discovery Executive Summary & Mechanistic Rationale The development of targeted covalent inhibi...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Engineering Covalent Selectivity: A Comparative Guide to Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate in Drug Discovery

Executive Summary & Mechanistic Rationale

The development of targeted covalent inhibitors (TCIs) has revolutionized modern drug discovery, offering prolonged pharmacodynamics and the ability to drug previously "undruggable" targets. However, the therapeutic window of a covalent drug is fundamentally dictated by the intrinsic reactivity of its electrophilic warhead. Highly reactive electrophiles often succumb to off-target toxicity and rapid depletion by intracellular scavengers like glutathione (GSH).

The 3-bromo-4,5-dihydroisoxazole (BDHI) scaffold, inspired by the natural product acivicin, has emerged as a highly privileged "latent" electrophile[1]. Unlike traditional warheads that possess high intrinsic reactivity, BDHIs remain largely inert in aqueous physiological environments. They require non-covalent target binding and specific active-site microenvironments (e.g., proximity to a general base like histidine) to activate the target cysteine, lowering its pKa and driving the displacement of the bromide leaving group[2].

Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate (CAS: 2009013-70-9) represents an optimized building block for this class. The potassium carboxylate salt provides two critical advantages:

  • Aqueous Solubility: It prevents the need for high DMSO concentrations during assay preparation, which can cause artifactual protein denaturation.

  • Synthetic Versatility: The carboxylate serves as a prime synthetic handle for standard amide coupling, allowing rapid diversification with target-binding pharmacophores or chemoproteomic fluorophores[1].

Comparative Performance Analysis: BDHI vs. Traditional Warheads

To objectively evaluate the utility of Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate, we must benchmark it against the industry standards: Acrylamides (e.g., used in Ibrutinib) and Haloacetamides (e.g., Chloroacetamide, widely used in activity-based protein profiling).

As shown in Table 1 , the BDHI scaffold occupies a unique niche. It trades raw kinetic speed for exceptional proteome-wide selectivity[1].

Table 1: Comparative Profiling of Cysteine-Reactive Warheads

ParameterHaloacetamides (e.g., Chloroacetamide)Acrylamides (e.g., Ibrutinib warhead)BDHI-5-carboxylate Derivatives
Reaction Mechanism Direct SN​2 AlkylationMichael AdditionProximity-driven SN​2 / Addition-Elimination
Intrinsic Reactivity Very HighModerate to HighLatent (Very Low)
GSH Stability (pH 7.4) Poor (Depleted in minutes)Moderate (Depleted in hours)Excellent (Stable >24 hours) [3]
Proteome Selectivity Promiscuous (Broad labeling)Target-dependentHighly Restricted / Specific [1]
Reversibility IrreversibleTypically IrreversibleIrreversible
Primary Use Case Global Cysteine MappingKinase InhibitorsTargeting specific low-pKa Cysteines (e.g., GAPDH, Keap1, TG2) [4],[2],[3]

Visualizing the Activation Logic

The causality behind BDHI's selectivity is rooted in its activation energy barrier. The diagram below illustrates the self-validating logic of how the latent electrophile avoids off-target reactions until it reaches the specific microenvironment of the target enzyme.

Mechanism A Latent BDHI Electrophile B Non-Covalent Protein Binding A->B Molecular Recognition C Proximity-Induced Activation (Low pKa Cys) B->C Orientation & pKa Shift D Bromide Displacement C->D Nucleophilic Attack E Irreversible Covalent Adduct D->E Stable Bond Formation

Caption: Mechanism of proximity-driven covalent modification by 3-bromo-4,5-dihydroisoxazole.

Self-Validating Experimental Methodologies

To rigorously validate the covalent engagement of BDHI derivatives synthesized from Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate, researchers must employ orthogonal assays. Below are the gold-standard protocols designed to establish causality and rule out false positives.

Protocol A: Intact Protein Mass Spectrometry (Covalent Adduct Verification)

This protocol directly observes the mass shift associated with covalent bond formation, utilizing a mutant control to prove site-specificity[4].

  • Protein Preparation & Controls: Prepare a 10 µM solution of the recombinant target protein (e.g., Keap1 BTB domain or hGAPDH) in 20 mM Tris-HCl (pH 8.0), 150 mM NaCl.

    • Causality Check: The slightly basic pH ensures the target cysteine is predominantly in its reactive thiolate form.

    • Self-Validation: Always run two parallel controls: a DMSO vehicle control, and a Cys-to-Ala mutant protein (e.g., Keap1 C151A) to confirm that adduction occurs exclusively at the suspected catalytic/allosteric cysteine[4].

  • Incubation: Add the BDHI derivative to a final concentration of 50–100 µM. Incubate for 1 hour on ice.

  • Desalting (Critical Step): Concentrate and wash the sample on a C4 trap column (e.g., 5-µm, 300-Å).

    • Causality Check: C4 stationary phases are utilized instead of C18 because intact proteins are highly hydrophobic; C18 would cause irreversible protein binding and signal loss[4].

  • LC Separation: Elute into the mass spectrometer using a rapid gradient of Acetonitrile containing 0.1% Formic Acid. The acid denatures the protein and provides protons for positive ion mode Electrospray Ionization (ESI).

  • Data Acquisition & Deconvolution: Analyze via ESI-TOF-MS. Use a deconvolution algorithm (e.g., MaxEnt 1) to convert the multiply charged envelope into an intact mass.

  • Interpretation: A successful covalent reaction will yield a mass shift equal to the molecular weight of the BDHI warhead minus the mass of Hydrogen Bromide (HBr), confirming displacement[4].

MS_Workflow N1 1. Incubate Target Protein (WT vs Cys-Mutant) with BDHI Compound N2 2. Desalting & Concentration (C4 Trap Column) N1->N2 N3 3. HPLC Separation (Gradient ACN/FA) N2->N3 N4 4. ESI-TOF Mass Spectrometry (Intact Mass Analysis) N3->N4 N5 5. Deconvolution (MaxEnt 1 Algorithm) N4->N5 N6 6. Calculate Mass Shift (Δm = Warhead - HBr) N5->N6

Caption: Step-by-step workflow for validating covalent adduct formation using intact protein MS.

Protocol B: Glutathione (GSH) Stability Assay

To prove that the BDHI derivative is a latent electrophile suitable for in vivo use, its stability against intracellular scavengers must be validated[3].

  • Preparation: Prepare a 1 mM solution of the BDHI compound in PBS (pH 7.4) containing 5 mM reduced glutathione (mimicking intracellular GSH concentrations).

  • Incubation & Monitoring: Incubate the mixture at 37 °C. Take aliquots at 0, 1, 4, 12, and 24 hours.

  • Analysis: Quench the aliquots with an equal volume of cold acetonitrile and analyze via LC-MS/MS.

  • Causality Check: True latent BDHI warheads will show >95% parent compound remaining at 24 hours. If the compound depletes, the 5-position substituent (derived from the carboxylate) may be overly electron-withdrawing, inadvertently increasing the intrinsic electrophilicity of the ring beyond the desired latent threshold[3].

Strategic Recommendations for Drug Developers

When utilizing Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate in a medicinal chemistry campaign:

  • Leverage Rigidification: Computational studies on hGAPDH inhibitors demonstrate that conformational rigidification of the moiety attached to the 5-carboxylate significantly stabilizes the non-covalent pre-reaction complex, exponentially increasing the rate of covalent bond formation ( kinact​ ) without altering intrinsic reactivity[2].

  • Exploit the Stereocenter: The 5-position of the dihydroisoxazole ring is chiral. Always separate enantiomers during lead optimization, as the orientation of the warhead within the chiral environment of the enzyme active site will result in drastically different inactivation kinetics[4].

Sources

Validation

A Senior Application Scientist's Guide to the Quantitative Analysis of Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate by LC-MS

An Objective Comparison of Methodologies for High-Performance Quantification Introduction Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate is a heterocyclic compound featuring a reactive 3-bromo-4,5-dihydroisoxazole...

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Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison of Methodologies for High-Performance Quantification

Introduction

Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate is a heterocyclic compound featuring a reactive 3-bromo-4,5-dihydroisoxazole (BDHI) core. The BDHI scaffold is of significant interest in drug discovery, notably for its ability to act as a covalent inhibitor of enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a target in cancer therapy.[1][2][3] Accurate and precise quantification of this molecule is paramount for pharmacokinetic studies, stability assessments, and quality control in drug development pipelines.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantitative analysis of Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate. We will detail a robust, optimized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, explain the scientific rationale behind its development, and compare its performance against viable alternatives, supported by experimental principles and validation data.

The Analytical Challenge: Physicochemical Properties

The analyte's structure presents distinct analytical challenges that guide the choice of methodology.

  • High Polarity: As a potassium salt of a carboxylic acid, the compound is highly polar and readily soluble in aqueous media. This property makes it unsuitable for traditional gas chromatography without derivatization and challenging to retain on standard reversed-phase liquid chromatography columns.

  • Ionic Nature: The compound exists as ions in solution, making it an ideal candidate for Electrospray Ionization (ESI) in mass spectrometry.

  • Unique Isotopic Signature: The presence of a bromine atom results in two characteristic isotopic peaks (⁷⁹Br and ⁸¹Br) with a nearly 1:1 abundance ratio.[4][5] This signature is a powerful tool for confirming the identity of the analyte and any of its fragments in mass spectrometry.

Optimized Method: Reversed-Phase LC-MS/MS with ESI

For robust, sensitive, and selective quantification, a method utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a triple quadrupole (QQQ) instrument is the gold standard.[6] The following protocol is optimized for performance and reliability.

Causality Behind Experimental Choices
  • Why LC-MS/MS? This technique offers unparalleled selectivity and sensitivity. By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), we can effectively isolate the analyte signal from complex biological matrix interferences, which is not possible with less selective detectors like UV.[7]

  • Why Reversed-Phase Chromatography? While the analyte is polar, modern C18 columns with aqueous-compatible end-capping can provide adequate retention, especially when using an acidic mobile phase to suppress the carboxylate's charge. This approach is highly reproducible and leverages the most common and well-understood separation chemistry.

  • Why Negative Ion ESI? The carboxylate group (-COO⁻) is easily deprotonated, making it highly sensitive in negative ion mode (ESI-). This choice provides a strong, stable signal for the precursor ion, which is essential for achieving low detection limits.

Detailed Experimental Protocol

1. Sample Preparation (from Rat Plasma)

  • Rationale: A simple protein precipitation is chosen to efficiently remove the bulk of matrix proteins while maximizing analyte recovery. This method is fast, cost-effective, and suitable for high-throughput analysis.[8][9]

  • Procedure:

    • Aliquot 50 µL of rat plasma into a 1.5 mL microcentrifuge tube.

    • Add 200 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean autosampler vial for analysis.

2. Liquid Chromatography (LC) Conditions

  • Rationale: A gradient elution is employed to ensure that the polar analyte elutes with a sharp, symmetrical peak shape and to wash away more hydrophobic matrix components from the column.[10] Formic acid is used as a mobile phase additive to improve peak shape and ionization efficiency in ESI-.

  • Parameters:

    • Column: Waters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      • 0.0 - 1.0 min: 5% B

      • 1.0 - 4.0 min: 5% to 95% B

      • 4.0 - 5.0 min: 95% B

      • 5.1 - 6.0 min: 5% B (re-equilibration)

3. Tandem Mass Spectrometry (MS/MS) Conditions

  • Rationale: The precursor ion selected is the deprotonated molecule (with the potassium adduct removed), [M-K]⁻. The two isotopes of bromine necessitate monitoring two separate precursor ions. Collision-induced dissociation (CID) is used to fragment the precursor, and a stable, high-intensity product ion is chosen for monitoring to ensure specificity.

  • Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Analyte (⁷⁹Br): 192.0 -> 148.0 (Precursor -> Product, corresponding to [C₄H₃⁷⁹BrNO₃]⁻ -> [M-K-CO₂]⁻)

      • Analyte (⁸¹Br): 194.0 -> 150.0 (Precursor -> Product, corresponding to [C₄H₃⁸¹BrNO₃]⁻ -> [M-K-CO₂]⁻)

      • Internal Standard: Analyte-specific transition

Visualization: LC-MS/MS Workflow

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Precipitation Add Acetonitrile + IS (200 µL) Vortex & Centrifuge Plasma->Precipitation Supernatant Transfer Supernatant Precipitation->Supernatant LC UPLC Separation (Reversed-Phase Gradient) Supernatant->LC MS Mass Spectrometry (ESI-, MRM Mode) LC->MS Integration Peak Integration MS->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report start Start: Need to quantify Potassium 3-bromo-4,5- dihydroisoxazole-5-carboxylate q_matrix Is the sample in a complex matrix (e.g., plasma)? start->q_matrix res_gcms GC-MS is Unsuitable (Non-volatile analyte) start->res_gcms q_sensitivity Is high sensitivity (<10 ng/mL) required? q_matrix->q_sensitivity Yes res_lcuv Use LC-UV (for pure standards only) q_matrix->res_lcuv No res_lcms Use LC-MS/MS (QQQ) (Gold Standard for Quant) q_sensitivity->res_lcms Yes res_hrms Consider LC-HRMS (for confirmation & screening) q_sensitivity->res_hrms No

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate

Introduction: As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate is...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate is a heterocyclic compound whose handling and disposal require a meticulous and informed approach. This guide provides essential, step-by-step protocols for its proper disposal. The procedures outlined here are synthesized from established safety principles for halogenated organic compounds and institutional best practices. Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact compound, the following guidance is based on the known hazards of structurally similar chemicals and general regulatory frameworks. Always prioritize your institution's specific Environmental Health & Safety (EHS) guidelines.[1]

Core Principles: Hazard Assessment and Risk Mitigation

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. Based on analogous bromo-isoxazole structures, we must operate under the assumption that this compound may be harmful if swallowed, cause skin and eye irritation, and potentially lead to respiratory irritation.[2]

1.1. Personal Protective Equipment (PPE)

A robust defense begins with appropriate PPE. The following table outlines the minimum required equipment when handling the compound in pure form or as waste.

PPE CategorySpecificationRationale
Eye Protection ANSI-approved chemical splash goggles or face shield.[2]Protects against accidental splashes that can cause serious eye irritation.[2][3][4]
Hand Protection Nitrile rubber gloves.Provides a barrier against skin contact, which may cause irritation.[2][5] Always check the manufacturer's compatibility chart.
Body Protection Fully-buttoned laboratory coat.Prevents contamination of personal clothing.
Respiratory Use only within a certified chemical fume hood.Ensures adequate ventilation to avoid inhaling dust or aerosols, which may cause respiratory irritation.[2][5]

1.2. Engineering Controls

All handling and preparation of waste, including spill cleanup, must be conducted within a properly functioning laboratory chemical fume hood.[4][5] An accessible eye wash station and safety shower are mandatory in the work area.[4][6]

Spill Management Protocol

Accidental releases require immediate and correct action to prevent exposure and environmental contamination.

2.1. For Small Spills (Solid):

  • Evacuate and Ventilate: Ensure the area is clear of non-essential personnel and that the fume hood is operating correctly.[2][7]

  • Don PPE: Wear all PPE as specified in the table above.

  • Contain and Absorb: Gently cover the spill with an inert absorbent material, such as sand, vermiculite, or dry earth.[7]

  • Collect Waste: Carefully sweep or scoop the material and absorbent into a suitable, sealable container.[2][8] Crucially, do this without creating dust. [2]

  • Label and Segregate: Tightly close the container and label it clearly as "Hazardous Waste" with the full chemical name.

  • Decontaminate: Wipe down the spill area with a suitable solvent (e.g., ethanol), collecting the wipe and solvent as halogenated waste. Follow with a thorough wash using soap and water.[9]

2.2. For Large Spills:

  • Evacuate the immediate area.

  • Alert colleagues and contact your institution's EHS or emergency response team immediately.

  • Prevent entry into the area.

Step-by-Step Waste Disposal Protocol

The cardinal rule for disposing of this compound is to never discharge it into the sewer system or dispose of it with regular trash.[2][8] It must be managed as regulated chemical waste.

Step 1: Waste Segregation This is the most critical step in the disposal workflow. As a brominated organic molecule, Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate is classified as a halogenated organic waste .

  • Why Segregate? Halogenated solvents and solids require different, often more costly, disposal methods like high-temperature incineration to prevent the formation of toxic dioxins. Mixing them with non-halogenated waste contaminates the entire stream and significantly increases disposal costs and environmental risk.[10]

  • Action: Collect all waste containing this compound—including pure substance, contaminated materials (like wipes or absorbent), and dilute solutions—in a designated "Halogenated Organic Waste" container.[5][10][11]

Step 2: Containerization

  • Select a Compatible Container: Use a polyethylene or glass container that is in good condition and has a secure, screw-top lid.[5][11]

  • Keep Closed: The waste container must remain closed at all times except when actively adding waste.[10][11] This prevents the release of vapors and protects against spills.

Step 3: Labeling Proper labeling is a legal and safety requirement.

  • Affix a Hazardous Waste Label: Obtain this from your EHS department.

  • Complete All Fields: Clearly write the full chemical name, "Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate," and estimate the concentration and quantity. Avoid using abbreviations or formulas.

  • Identify Hazards: Mark the appropriate hazard boxes (e.g., Irritant, Harmful).

Step 4: Arrange for Disposal

  • Store Safely: Keep the sealed and labeled waste container in a designated, secure satellite accumulation area, away from incompatible materials like strong acids, bases, or oxidizing agents.[5][12]

  • Contact EHS: Follow your institution's procedure to request a waste pickup from the Environmental Health & Safety department or their certified waste disposal vendor.[8][12]

Decontamination of Equipment

Properly decontaminating laboratory equipment is essential to prevent cross-contamination and accidental exposure.

  • Initial Rinse: Rinse glassware and equipment with a minimal amount of a suitable solvent (e.g., ethanol or acetone). This rinseate is also hazardous waste and must be collected in the Halogenated Organic Waste container.

  • Secondary Wash: After the solvent rinse, wash the equipment thoroughly with soap and water.

  • Work Surfaces: At the end of any procedure, decontaminate the work area within the fume hood by wiping it down with a cloth dampened with a solvent, followed by a soap and water wash. Dispose of the wipe as solid halogenated waste.[9]

Disposal Decision Workflow

The following diagram provides a clear, logical path for the handling and disposal of Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate waste.

G start Identify Waste Containing Potassium 3-bromo-4,5- dihydroisoxazole-5-carboxylate spill_check Is this an accidental spill? start->spill_check spill_size Small or Large Spill? spill_check->spill_size Yes routine_waste Routine Experimental Waste spill_check->routine_waste No small_spill Follow Small Spill Protocol: 1. Absorb with inert material 2. Sweep without creating dust 3. Place in sealed container spill_size->small_spill Small large_spill Follow Large Spill Protocol: 1. Evacuate Area 2. Notify EHS/Emergency Response spill_size->large_spill Large collect_waste Collect in a Designated 'Halogenated Organic Waste' Container small_spill->collect_waste routine_waste->collect_waste label_container Securely Cap and Label Container with a Hazardous Waste Tag collect_waste->label_container store_waste Store in Designated Satellite Accumulation Area label_container->store_waste request_pickup Arrange for Pickup by Institutional EHS store_waste->request_pickup

Caption: Workflow for safe disposal of Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Safety Data Sheet. [Link]

  • Angene Chemical. Safety Data Sheet - 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole. [Link]

  • JUNSEI CHEMICAL CO., LTD. Safety Data Sheet - 1/60mol/L Potassium bromate solution. [Link]

  • Japanese Law Translation. Regulations for Enforcement of the Act on the Assessment of Releases of Specified Chemical Substances in the Environment and the Promotion of Management Improvement. [Link]

  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet - 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylicacid. [Link]

  • OAE Publishing Inc. Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. [Link]

  • ACS Publications. R4NHal/NOHSO4: A Usable System for Halogenation of Isoxazoles, Pyrazoles, and Beyond. [Link]

  • Basel Convention. Technical Guidelines on Hazardous Waste from the Production and Use of Organic Solvents (Y6). [Link]

  • Washington State University. Halogenated Solvents. [Link]

  • Labbox Export (ES). Potassium bromide AGR - Safety Data Sheet. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - Potassium bromide. [Link]

  • Kanazawa University. Handbook of Chemical Substance Management and Waste Disposal. [Link]

  • Ministry of the Environment, Government of Japan. Ordinance for Enforcement of the Act on Confirmation, etc. of Release Amounts of Specific Chemical Substances in the Environment and Promotion of Improvements to the Management Thereof. [Link]

  • Nature.com. Management of decontamination in chemical accidents: a laboratory model. [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

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Handling

A Senior Application Scientist's Guide to Handling Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate

A Note on This Guidance: As of the writing of this guide, a specific, publicly available Safety Data Sheet (SDS) for Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate (CAS No. 2009013-70-9) has not been identified.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Note on This Guidance: As of the writing of this guide, a specific, publicly available Safety Data Sheet (SDS) for Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate (CAS No. 2009013-70-9) has not been identified. The following procedural recommendations are synthesized from the known reactivity of the 3-bromo-4,5-dihydroisoxazole scaffold, general principles for handling carboxylate salts, and safety protocols for analogous halogenated heterocyclic compounds. This document is intended to supplement, not replace, a thorough risk assessment and the direct supplier's SDS, which must be consulted before any handling occurs.

Hazard Assessment and Chemical Profile

Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate is a potassium salt containing a brominated dihydroisoxazole heterocyclic ring. The critical features for a safety assessment are:

  • The 3-bromo-4,5-dihydroisoxazole Nucleus: This moiety is recognized as a potent "electrophilic warhead."[1] It is designed to be reactive, specifically with nucleophiles like the cysteine residues in enzymes, which is a mechanism exploited in drug development for covalent inhibition.[2][3] This inherent reactivity demands careful handling to prevent unwanted reactions with biological molecules (i.e., the handler).

  • Potassium Carboxylate Salt: This feature suggests the compound is a solid with appreciable water solubility. When handled as a powder, it poses an inhalation and dust hazard.

  • Halogenated Organic Compound: Brominated organic compounds require specific disposal considerations to prevent environmental persistence and the formation of hazardous byproducts during decomposition.[4][5]

Given these structural alerts, the primary hazards are anticipated to be:

  • Eye Irritation: Many potassium salts, such as potassium bromide, are known to cause serious eye irritation.[6][7]

  • Skin Contact: The electrophilic nature of the ring system suggests a potential for skin irritation or sensitization upon prolonged or repeated contact.

  • Inhalation: As a fine powder, inhalation can introduce this reactive molecule directly into the respiratory system.

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to establish a reliable barrier between the researcher and the chemical. The following table outlines the minimum required PPE.

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A full-face shield is required when handling larger quantities (>5g) or when there is a significant risk of splashing.[8][9]Standard safety glasses are insufficient. The eyes are particularly vulnerable to irritation from potassium salts and reactive organic compounds.[6][7]
Skin Protection Gloves: Nitrile rubber gloves are the minimum requirement. Consider double-gloving, especially during weighing and transfer operations.[10] Lab Coat: A flame-resistant lab coat, fully buttoned.Nitrile provides good general chemical resistance.[8] Given the compound's reactivity, gloves should be inspected before use and changed immediately upon known or suspected contact.[10] Double-gloving allows the outer glove to be removed inside a fume hood, preventing the spread of contamination.[10]
Respiratory Protection All handling of the solid compound must be performed within a certified chemical fume hood to prevent inhalation of dust.[8] If a fume hood is not feasible, a NIOSH-approved respirator with P100 (HEPA) filters is mandatory.The primary risk from the solid is inhalation of fine particles. Engineering controls (fume hood) are the preferred method of exposure mitigation.

Safe Handling and Operational Protocols

Adherence to a strict, step-by-step operational plan is critical for minimizing exposure and ensuring experimental integrity.

Step-by-Step Handling Workflow
  • Preparation (Designated Area):

    • Designate a specific area within a certified chemical fume hood for handling this compound.[11]

    • Ensure the work surface is clean and clear of incompatible materials, particularly strong oxidizing or reducing agents.[12]

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, waste containers) within the hood before introducing the compound.

  • Weighing and Transfer:

    • Don all required PPE as detailed in the table above.

    • To minimize dust, do not pour the solid. Use a spatula to carefully transfer the desired amount to a weigh boat.

    • Tare the receiving vessel on the balance before adding the compound to avoid contaminating the balance.

    • Close the primary container immediately after dispensing.

  • Reaction Setup/Use:

    • If dissolving, add the solvent to the vessel containing the pre-weighed solid. Do not add the solid to a large volume of solvent, as this can increase dust generation.

    • Ensure all manipulations are performed well within the fume hood sash.

  • Post-Handling Decontamination:

    • Carefully remove the outer pair of gloves (if double-gloving) and dispose of them in the designated solid waste container before exiting the fume hood.

    • Decontaminate all non-disposable equipment (spatulas, glassware) that came into contact with the compound.

    • Wipe down the designated work area within the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

    • Wash hands thoroughly with soap and water after removing all PPE.[13]

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A 1. Don Full PPE B 2. Designate & Prepare Fume Hood Area A->B C 3. Carefully Weigh Solid B->C D 4. Transfer to Reaction Vessel C->D E 5. Perform Dissolution or Reaction D->E F 6. Segregate Waste (Solid & Liquid) E->F G 7. Decontaminate Equipment & Work Surface F->G H 8. Doff PPE & Wash Hands G->H caption Workflow for Handling Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate

Caption: Workflow for Handling Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate

Emergency Spill Procedures
  • Alert & Evacuate: Alert personnel in the immediate vicinity. If the spill is large or outside of a fume hood, evacuate the lab.

  • Control: Ensure the fume hood is operational to contain any airborne dust.

  • Cleanup (with appropriate PPE):

    • For a small powder spill, gently cover it with a plastic sheet or tarp to minimize dust generation.

    • Carefully scoop the material into a clearly labeled, sealed container for hazardous waste. Do not use a brush or compressed air, as this will aerosolize the powder.

    • Perform a final decontamination of the spill area with a damp cloth, followed by a soap and water wash. All cleanup materials must be disposed of as hazardous waste.

Disposal Plan

Proper waste management is critical for safety and environmental compliance. Brominated organic compounds must not be disposed of in standard trash or down the drain.[8][11]

  • Waste Segregation:

    • Solid Waste: All contaminated disposable items (gloves, weigh boats, paper towels, etc.) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Halogenated waste streams should not be mixed with non-halogenated organic waste.[11]

  • Disposal Method:

    • All waste containing this compound must be disposed of through your institution's Environmental Health & Safety (EHS) office.

    • The most probable disposal route is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the resulting hydrogen bromide and potassium oxides.[8][12] This method ensures the complete destruction of the organic molecule and captures hazardous byproducts.

By implementing these comprehensive safety and handling protocols, researchers can effectively mitigate the risks associated with the reactive nature of Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate, ensuring a safe laboratory environment.

References

  • Ciaffoni, N., et al. (2021). Synthesis and Reactivity of 3‐Halo‐4,5‐dihydroisoxazoles: An Overview. ResearchGate. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • Greenbook. (2018). SAFETY DATA SHEET for a mixture of Calcium salts and Carboxylic acids. [Link]

  • Nechaev, A. A., et al. (2020). R4NHal/NOHSO4: A Usable System for Halogenation of Isoxazoles, Pyrazoles, and Beyond. American Chemical Society. [Link]

  • JUNSEI CHEMICAL CO., LTD. (2024). Safety Data Sheet for 1/60mol/L Potassium bromate solution. [Link]

  • American Society of Health-System Pharmacists. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • Knight, D. W., et al. (2010). New Regiospecific Catalytic Approaches to 4,5-Dihydroisoxazoles and 2,5-Dihydroisoxazoles from O-Propargylic Hydroxylamines. Organic Chemistry Portal. [Link]

  • Galyametdinov, Y. G., et al. (2006). 4,5-Dihydroisoxazoles in the synthesis of new metallomesogens. R Discovery. [Link]

  • Molina, C. T., & de Aguiar, A. P. SYNTHESIS OF NEW 4,5-DIHYDROISOXAZOLES WITH POTENTIAL ANTI-INFLAMMATORY ACTIVITY. [Link]

  • Morf, L. S., et al. (2005). Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. Environmental Science & Technology. [Link]

  • Washington State University. Halogenated Solvents Safety Procedures. [Link]

  • Borka-Balas, R., et al. (2023). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Pharmacology & Translational Science. [Link]

  • Ministry for the Environment, New Zealand. (2020). Managing waste that may contain brominated flame retardants. [Link]

  • Sola, M., et al. (2023). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity in pancreatic cancer cells. European Journal of Medicinal Chemistry. [Link]

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